molecular formula C13H17F2NO B1475584 (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol CAS No. 1779335-53-3

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Katalognummer: B1475584
CAS-Nummer: 1779335-53-3
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: FRRXSFVYIXDVOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRXSFVYIXDVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Application Workflows of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of optimal building blocks is dictated by the need to balance target affinity with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (CAS: 1779335-53-3) has emerged as a privileged scaffold[1]. By combining the conformational rigidity of a piperidine ring, the synthetic versatility of a primary alcohol, and the metabolic resilience of a 2,6-difluorobenzyl group, this molecule serves as a critical intermediate in the synthesis of CNS-active agents and complex receptor antagonists[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating laboratory workflows for its profiling and derivatization.

Structural Rationale: The Causality of Molecular Design

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is utilized rather than just knowing its structure. The architecture of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is engineered to solve specific medicinal chemistry challenges:

  • Steric Occlusion and Metabolic Stability : Unsubstituted N-benzylpiperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the benzylic position. The introduction of fluorine atoms at the 2- and 6-positions of the benzyl ring provides profound steric shielding. This modification significantly reduces CYP inhibitory activity and metabolic clearance, a strategy famously employed in the development of GnRH antagonists like Relugolix (TAK-385)[3].

  • Atropisomeric Conformational Locking : The bulky ortho-fluorines restrict the free rotation of the N-benzyl bond. This induces a preferred conformational geometry (and in sterically crowded derivatives, stable atropisomerism), locking the pharmacophore into a bioactive conformation that enhances target receptor affinity while minimizing off-target entropy penalties[2].

  • Tunable Basicity : The piperidine nitrogen provides a basic center (predicted pKa ~8.8–9.0, analogous to standard N-benzylpiperidines), which ensures the molecule remains predominantly ionized at physiological pH (7.4), thereby enhancing aqueous solubility without completely sacrificing membrane permeability.

  • Synthetic Vector : The 4-methanol group acts as a primary functional handle, allowing for rapid diversification via oxidation, etherification, or homologation without disrupting the core basicity or metabolic shield.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound, synthesizing both experimental baselines and high-confidence predictive models based on structural analogs[1][4].

ParameterValueCausality / Implication for Drug Design
CAS Number 1779335-53-3Standard identifier for procurement and registry[1].
Molecular Formula C13H17F2NOBaseline stoichiometry[4].
Molecular Weight 241.28 g/mol Low MW allows for extensive downstream derivatization while remaining within Lipinski’s Rule of 5[1].
Topological Polar Surface Area (TPSA) 23.4 ŲExcellent for blood-brain barrier (BBB) penetration (optimal < 90 Ų).
Predicted pKa (Basic N) ~8.8Ensures solubility in the GI tract; dictates formulation as a hydrochloride salt.
Estimated LogP 2.3 ± 0.2Balanced lipophilicity; optimal for passive transcellular permeability.
H-Bond Donors / Acceptors 1 / 3Compliant with standard oral bioavailability metrics.

Systems Visualization: Structural Causality Mapping

The following diagram illustrates the logical relationship between the molecule's structural features, their physicochemical effects, and their ultimate pharmaceutical applications.

G Struct (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol F_Subst 2,6-Difluorobenzyl Moiety Struct->F_Subst Pip_Ring Piperidine Core Struct->Pip_Ring OH_Group Primary Alcohol Struct->OH_Group Metab CYP450 Metabolic Stability F_Subst->Metab Steric Shielding Conf Atropisomeric Conformational Lock F_Subst->Conf Restricted Rotation Solub Aqueous Solubility (pKa ~8.8) Pip_Ring->Solub Basic Nitrogen Deriv Synthetic Derivatization OH_Group->Deriv Functional Handle GnRH GnRH Antagonists (e.g., TAK-385 analogs) Metab->GnRH Conf->GnRH CNS CNS-Active Scaffolds Solub->CNS Deriv->GnRH Deriv->CNS

Fig 1: Structural causality mapping of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol features.

Analytical & Profiling Methodologies

To trust the data generated from this building block, the experimental protocols must be self-validating. Below are the definitive workflows for profiling its physicochemical and metabolic behavior.

Protocol A: Self-Validating Shake-Flask LC-MS/MS for LogD 7.4​ Determination

Rationale: Because the piperidine nitrogen is ionizable, LogD at physiological pH is a more accurate predictor of in vivo partitioning than LogP. Self-Validation Mechanism: The protocol mandates a Mass Balance Calculation . If the sum of the compound in both phases does not equal the initial spike concentration (Recovery < 85%), the assay flags potential precipitation or non-specific binding to the glass vial, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C, then separate the phases.

  • Spiking: Add 10 µL of the compound stock to a glass vial containing 1 mL of the saturated PBS and 1 mL of the saturated octanol (final concentration ~50 µM, 1% DMSO).

  • Partitioning: Seal the vial and shake at 300 RPM on a thermoshaker at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 × g for 10 minutes to break any micro-emulsions.

  • Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples 1:100 in Acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Quantify the peak area ratios of the compound to the internal standard in both phases.

  • Validation & Calculation:

    • Calculate Mass Balance: (Areaoct​×Dilution)+(Areaaq​×Dilution)≈Areainitial​ .

    • Calculate LogD 7.4​ : Log10​(Areaoct​/Areaaq​) .

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Rationale: To experimentally verify the protective effect of the 2,6-difluoro substitution against benzylic oxidation[3]. Self-Validation Mechanism: Inclusion of Verapamil (high clearance, validates the NADPH regenerating system is active) and Warfarin (low clearance, validates that degradation is CYP-specific and not due to chemical instability).

Step-by-Step Methodology:

  • Incubation Mix: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to determine the percentage of parent compound remaining over time. Calculate the intrinsic clearance ( CLint​ ).

Synthetic Utility and Derivatization Workflows

The primary utility of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol lies in its derivatization. The primary alcohol is typically oxidized to an aldehyde to serve as an electrophile for reductive amination, a pathway critical for assembling extended pharmacophores.

Workflow: Oxidation and Reductive Amination

Rationale: Converting the stable alcohol into a reactive aldehyde enables the rapid parallel synthesis of amine libraries for structure-activity relationship (SAR) screening.

Step 1: Precursor Synthesis (If synthesizing from scratch) React piperidin-4-ylmethanol with 2,6-difluorobenzyl bromide (CAS: 85118-00-9) in the presence of a mild base (e.g., K2CO3) in Acetonitrile. The electrophilicity of the benzylic bromide ensures rapid N-alkylation.

Step 2: Swern Oxidation to the Aldehyde

  • Cool a solution of oxalyl chloride (1.2 eq) in anhydrous Dichloromethane (DCM) to -78°C under an inert argon atmosphere.

  • Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active intermediate.

  • Slowly add (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 eq) dissolved in DCM. Stir for 45 minutes at -78°C.

  • Add Triethylamine (5.0 eq) to quench the reaction, allowing the mixture to warm to room temperature.

  • Wash with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield 1-(2,6-difluorobenzyl)piperidine-4-carbaldehyde. (Note: Use immediately or store at -20°C as aldehydes are prone to auto-oxidation).

Step 3: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) and a target primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid to facilitate imine/iminium formation. Stir at room temperature for 2 hours.

  • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is chosen over NaBH4 because it is mild enough not to reduce the unreacted aldehyde, ensuring high chemoselectivity.

  • Stir overnight, quench with 1N NaOH, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to isolate the final target molecule.

References

  • ChemBK. "N-benzylpiperidine - Physico-chemical Properties." ChemBK Database. Available at:[Link]

  • Tucci, F. C., et al. "Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil." Chirality, 2005. PubMed. Available at:[Link]

  • Miwa, K., et al. "Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Sources

In Vitro Mechanism of Action of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The specific molecule, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, combines this critical heterocyclic core with a 2,6-difluorobenzyl moiety. The difluorobenzyl group is known to enhance metabolic stability and can be found in various neurologically active agents.[4][5]

While direct, peer-reviewed studies elucidating the specific in vitro mechanism of action for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol are not extensively available in public literature, its structural architecture provides a strong basis for forming well-grounded hypotheses. The N-benzylpiperidine framework is a classic pharmacophore extensively explored in the context of neurodegenerative diseases, particularly Alzheimer's disease.[6][7]

This technical guide will, therefore, provide an in-depth exploration of the most probable in vitro mechanisms of action for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, based on robust evidence from structurally analogous compounds. We will focus on two primary hypothesized mechanisms: cholinesterase inhibition and antioxidant activity . For each, we will detail the scientific rationale, relevant signaling pathways, and provide comprehensive, step-by-step protocols for key in vitro validation assays.

Part 1: Cholinesterase Inhibition - A Primary Hypothesized Mechanism

Scientific Rationale: The N-Benzylpiperidine Scaffold as a Cholinesterase Inhibitor

A substantial body of research has established the N-benzylpiperidine moiety as a highly effective scaffold for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][6][7][8][9] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal. In conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, inhibiting AChE increases the availability of acetylcholine, offering symptomatic relief.

Structure-activity relationship studies have shown that the N-benzyl group can effectively interact with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the AChE enzyme.[2][7] The piperidine ring often serves as a central scaffold, correctly orienting the benzyl group for optimal binding within the enzyme's gorge.[7][8] Therefore, it is highly probable that (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol functions as an AChE inhibitor.

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

The following diagram illustrates the critical role of acetylcholinesterase in a cholinergic synapse and the therapeutic impact of its inhibition.

AChE_Pathway Pre_ACh Acetylcholine (ACh) (Stored in Vesicles) Synaptic_Cleft Synaptic Cleft Pre_ACh->Synaptic_Cleft Release Post_R Acetylcholine Receptor (e.g., Nicotinic, Muscarinic) Signal Signal Transduction (Muscle Contraction, Nerve Impulse) Post_R->Signal Synaptic_Cleft->Post_R ACh Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE AChE->Synaptic_Cleft Compound (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Compound->AChE Inhibits

Caption: Role of AChE in the synapse and its inhibition.

In Vitro Experimental Workflow: Assessing Cholinesterase Inhibition

The primary method for evaluating AChE and BChE inhibition in vitro is the colorimetric method developed by Ellman. This assay is robust, reliable, and widely adopted in the field.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A1 Prepare Stock Solution of Test Compound in DMSO A2 Create Serial Dilutions (e.g., 100 µM to 0.01 µM) A1->A2 B1 Add Buffer, DTNB, and Test Compound/Control A2->B1 B2 Add Enzyme (AChE or BChE) and Pre-incubate (15 min) B1->B2 B3 Initiate Reaction by Adding Substrate (ATChI or BTChI) B2->B3 C1 Measure Absorbance at 412 nm (Kinetic Mode, 5-10 min) B3->C1 C2 Calculate Reaction Velocity (Slope of Absorbance vs. Time) C1->C2 C3 Determine % Inhibition vs. Vehicle Control C2->C3 C4 Plot % Inhibition vs. Log[Compound] and Calculate IC50 C3->C4

Caption: Workflow for determining cholinesterase inhibition.

This protocol is adapted from established methods for determining AChE and BChE inhibitory activity.[9]

Principle: The assay measures the activity of cholinesterase by quantifying the formation of thiocholine when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATChI) - Substrate for AChE

  • S-Butyrylthiocholine iodide (BTChI) - Substrate for BChE

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test Compound: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

  • Reference Inhibitor: Donepezil or Tacrine

  • DMSO (for dissolving compounds)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer. Keep enzyme solutions on ice.

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO. Create a series of dilutions in DMSO.

  • Assay Setup (in a 96-well plate):

    • For each well, add the following in order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

      • 20 µL of DTNB solution (e.g., 10 mM)

      • 10 µL of the test compound dilution or DMSO (for vehicle control)

    • Mix gently and allow the plate to sit for 5 minutes at room temperature.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE or BChE solution to each well.

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BChE).

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 where V_control is the rate of the vehicle (DMSO) control and V_sample is the rate in the presence of the test compound.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Interpretation and Expected Outcomes

The primary output of this assay is the IC50 value. A lower IC50 value indicates greater potency. It is also crucial to assess the selectivity of the compound for AChE over BChE.

Table 1: Hypothetical Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol0.5 µM> 10 µM> 20
Donepezil (Reference)0.01 µM5 µM500

This data is hypothetical and for illustrative purposes only.

A compound with a high selectivity index is generally preferred for Alzheimer's disease therapy, as BChE inhibition has been associated with certain side effects.[7]

Part 2: Antioxidant Activity - A Secondary Hypothesized Mechanism

Scientific Rationale: Antioxidant Properties of Piperidine Derivatives

Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases. Many studies have reported that various piperidine derivatives exhibit potent antioxidant and radical scavenging properties.[1][2][10][11] This activity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals. Given the established neuroprotective effects of antioxidants, evaluating this property for a potential neuro-therapeutic agent is a logical secondary step.

In Vitro Experimental Workflow: Assessing Radical Scavenging

A common and straightforward method to screen for antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

DPPH_Assay_Workflow cluster_prep_dpph Preparation cluster_assay_dpph Assay Execution (96-well plate) cluster_analysis_dpph Data Acquisition & Analysis D1 Prepare Stock Solution of Test Compound in Methanol/Ethanol D2 Create Serial Dilutions D1->D2 E2 Add Test Compound/Control to Initiate Reaction D2->E2 D3 Prepare Fresh DPPH Solution (e.g., 0.1 mM in Methanol) E1 Add DPPH Solution to Wells D3->E1 E1->E2 E3 Incubate in the Dark (30 minutes at Room Temp) E2->E3 F1 Measure Absorbance at 517 nm E3->F1 F2 Calculate % Scavenging Activity F1->F2 F3 Plot % Scavenging vs. Log[Compound] and Calculate SC50 (or EC50) F2->F3

Caption: Workflow for the DPPH radical scavenging assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, it becomes a stable, diamagnetic molecule, and the violet color fades. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[1]

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of absorbance measurements at 517 nm

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectroscopic grade)

  • Test Compound: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

  • Reference Antioxidant: Ascorbic Acid or Trolox

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. This solution should be protected from light.

    • Prepare a stock solution of the test compound and reference antioxidant in methanol. Create a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the test compound dilution, reference antioxidant, or pure methanol (for the control) to the corresponding wells.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance in the presence of the test compound.

    • Plot the % Scavenging against the logarithm of the compound concentration.

    • Determine the SC50 (or EC50) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

The antioxidant potential is summarized by the SC50 value.

Table 2: Hypothetical DPPH Radical Scavenging Data

CompoundSC50 (µg/mL)
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol75 µg/mL
Ascorbic Acid (Reference)5 µg/mL

This data is hypothetical and for illustrative purposes only.

Part 3: Other Potential In Vitro Activities

The versatile piperidine scaffold has been associated with a wide range of other biological activities. While less probable than cholinesterase inhibition or antioxidant effects based on the specific N-benzylpiperidine structure, broader screening could reveal other mechanisms. These include:

  • Antimicrobial and Antifungal Activity: Various piperidine derivatives have been synthesized and tested for their ability to inhibit the growth of bacteria and fungi.[12][13][14]

  • Anticancer Activity: Some piperidine compounds have demonstrated cytotoxicity against various cancer cell lines, such as A549 lung cancer cells.[10][11]

  • Sigma Receptor Binding: N-aralkyl-4-benzylpiperidines have shown high affinity for sigma (σ) receptors, which are implicated in various CNS functions and diseases.[15]

These potential activities can be explored using standard in vitro assays such as broth microdilution for minimum inhibitory concentration (MIC) against microbes, MTT or other cytotoxicity assays for anticancer effects, and competitive radioligand binding assays for receptor affinity.[10][15]

Summary and Future Directions

Based on a comprehensive analysis of its structural components, the most probable in vitro mechanism of action for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is the inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapeutics. A secondary, complementary mechanism is likely its antioxidant activity, which would offer neuroprotective benefits.

This guide provides the foundational experimental workflows to test these hypotheses rigorously. It is critical to underscore that these proposed mechanisms are based on structural analogy and require empirical validation.

Future experimental steps should include:

  • Enzyme Kinetics: To determine the mode of AChE inhibition (e.g., competitive, non-competitive, or mixed-type).

  • Cell-Based Assays: To confirm the compound's activity in a more complex biological system, such as evaluating its neuroprotective effects against oxidative stress (e.g., H₂O₂-induced damage) in neuronal cell lines like PC12 or SH-SY5Y.[9]

  • Broader Target Profiling: Screening the compound against a panel of receptors, ion channels, and enzymes to identify any off-target effects and to ensure selectivity.

By following the structured approach outlined in this guide, researchers can systematically and efficiently elucidate the in vitro mechanism of action of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol and evaluate its potential as a novel therapeutic agent.

References

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6606. [Link]

  • Hu, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112217. [Link]

  • Asati, V., & Kaur, A. (2021). Antioxidant potential of piperidine containing compounds-a short review. Pharmaceutical and Biological Evaluations, 8(2), 1-10. [Link]

  • Kumar, A., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 496-513. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Zhang, Z., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • Bernard, P., et al. (2000). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 43(24), 4589-4598. [Link]

  • Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 47(26), 6509-6517. [Link]

  • Shivaraj, et al. (2011). Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. Der Pharma Chemica, 3(6), 461-469. [Link]

  • Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 210(2), 234-241. [Link]

  • Yılmaz, B., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • ResearchGate. (2025). The structure and in vitro activity of compound. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 834-839. [Link]

  • Khan, A., et al. (2024). DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. International Journal of Endorsing Health Science Research, 12(2). [Link]

  • WWH Chemical. (2026). 2,6-Difluorobenzyl Chloride: Key Synthesis Applications for R&D Scientists. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Mkhize, S. P. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22699. [Link]

  • France-Berkeley Fund. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. [Link]

  • Issabekova, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Science and Healthcare, 24(4), 60-68. [Link]

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A Technical Guide to the Structural Elucidation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the structural analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many pharmaceuticals, and a precise understanding of its derivatives' three-dimensional structure is paramount for elucidating structure-activity relationships (SAR).[1][2] This document details the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural confirmation of the title compound.

The methodologies and interpretation strategies outlined herein are designed to be a self-validating system, ensuring a high degree of confidence in the final structural assignment. We will explore the causality behind experimental choices, from solvent selection to the application of specific 2D NMR experiments, providing a robust protocol for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Foundational Principles: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, NMR spectroscopy allows us to:

  • Identify and count the number of unique proton and carbon environments.

  • Determine the connectivity of atoms through scalar (J) couplings. [4]

  • Elucidate through-bond correlations over two to three bonds.

  • Confirm the direct attachment of protons to specific carbons.

A systematic approach combining various NMR experiments is crucial for a complete and unambiguous structural assignment.[1]

Experimental Design: A Validating Workflow

The successful structural elucidation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol hinges on a well-designed experimental workflow. This workflow is structured to build upon the information gathered from each preceding experiment, creating a logical and self-validating process.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh 5-10 mg of Compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->Solvent Tube Transfer to NMR Tube Solvent->Tube H1 ¹H NMR Tube->H1 Initial Proton Information C13 ¹³C{¹H} NMR H1->C13 Guide for ¹³C Experiment COSY COSY C13->COSY Carbon Environment Information HSQC HSQC COSY->HSQC Proton-Proton Connectivity HMBC HMBC HSQC->HMBC Direct Proton-Carbon Attachment Assign Spectral Assignment HMBC->Assign Long-Range Correlations Structure Structure Confirmation Assign->Structure

Figure 1: Experimental workflow for NMR-based structural elucidation.

Sample Preparation: The First Critical Step

The quality of the NMR data is directly dependent on proper sample preparation.

Protocol:

  • Weigh approximately 5-10 mg of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6][7]

  • Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Causality: The concentration needs to be sufficient for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C and for 2D experiments. The deuterated solvent is used to avoid a large solvent signal that would otherwise overwhelm the analyte signals. The residual proton signal of the deuterated solvent can be used as a secondary chemical shift reference.[8]

Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for a comprehensive analysis.[9]

1D NMR Experiments:

  • ¹H NMR (Proton NMR): This is the starting point for any NMR analysis. It provides information on the number of different proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration (relative number of protons).

  • ¹³C{¹H} NMR (Proton-decoupled Carbon-13 NMR): This experiment reveals the number of unique carbon environments. The proton decoupling simplifies the spectrum to single lines for each carbon, preventing complex splitting patterns.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[3][10] This is invaluable for mapping out the spin systems within the molecule, such as the protons on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[3][10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[3][10][11] HMBC is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

Spectral Interpretation and Structural Assignment

The following sections detail the expected NMR data for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol and the process of assigning the signals to the molecular structure.

Molecular Structure and Numbering:

Figure 2: Structure and numbering of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized below. Actual values may vary slightly depending on the solvent and concentration.[7]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~3.6s-2H
H-2, H-6 (eq)~2.8-3.0m-2H
H-2, H-6 (ax)~2.0-2.2m-2H
H-8~3.5d~6.02H
H-4~1.7-1.9m-1H
H-3, H-5 (eq)~1.6-1.8m-2H
H-3, H-5 (ax)~1.2-1.4m-2H
H-3', H-5'~7.0t~8.02H
H-4'~7.3m-1H
OHVariablebr s-1H

Rationale for Predictions:

  • H-7 (Benzyl CH₂): The protons of the benzylic methylene group are adjacent to the nitrogen and the aromatic ring, placing them in the range of 3.5-4.0 ppm. Due to free rotation, they are expected to appear as a singlet.

  • Piperidine Protons (H-2, H-3, H-4, H-5, H-6): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons.[12] Equatorial protons are typically deshielded (downfield) compared to their axial counterparts. The protons on carbons adjacent to the nitrogen (H-2, H-6) will be the most downfield of the ring protons.

  • H-8 (Methanol CH₂): These protons are adjacent to an oxygen atom, shifting them downfield. They will be split by the H-4 proton, resulting in a doublet.

  • Aromatic Protons (H-3', H-4', H-5'): The fluorine atoms at positions 2' and 6' will influence the chemical shifts of the aromatic protons. The protons at 3' and 5' will be coupled to the proton at 4', and also show smaller couplings to the fluorine atoms.

  • OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1'~115-120 (d, JCF ≈ 15-20 Hz)
C-2', C-6'~160-165 (dd, JCF ≈ 240-250 Hz, JCCF ≈ 7-10 Hz)
C-3', C-5'~111-113 (d, JCF ≈ 5-7 Hz)
C-4'~128-132
C-7~55-60
C-2, C-6~53-58
C-4~40-45
C-3, C-5~28-33
C-8~65-70

Rationale for Predictions:

  • Aromatic Carbons: The carbons directly bonded to fluorine (C-2', C-6') will show a large one-bond C-F coupling constant and appear significantly downfield. Other aromatic carbons will show smaller C-F couplings over multiple bonds.

  • Piperidine Carbons: The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield of the aliphatic ring carbons.

  • Benzylic and Methanol Carbons (C-7, C-8): These carbons, being attached to heteroatoms, will have chemical shifts in the 55-70 ppm range.

Analysis of 2D NMR Data

The true power of NMR in structural elucidation comes from the analysis of 2D spectra.

G H7 H-7 C7 C-7 H7->C7 HSQC C2_6 C-2,6 H7->C2_6 HMBC C1_prime C-1' H7->C1_prime HMBC C2_6_prime C-2',6' H7->C2_6_prime HMBC H2_6 H-2,6 H3_5 H-3,5 H2_6->H3_5 COSY H2_6->C2_6 HSQC C4 C-4 H2_6->C4 HMBC H4 H-4 H3_5->H4 COSY C3_5 C-3,5 H3_5->C3_5 HSQC H8 H-8 H4->H8 COSY H4->C4 HSQC H8->C3_5 HMBC H8->C4 HMBC C8 C-8 H8->C8 HSQC H3_5_prime H-3',5' H4_prime H-4' H3_5_prime->H4_prime COSY C3_5_prime C-3',5' H3_5_prime->C3_5_prime HSQC C4_prime C-4' H4_prime->C4_prime HSQC

Figure 3: Key expected 2D NMR correlations for structural assignment.

  • COSY Analysis:

    • A strong correlation will be observed between the H-4 and H-8 protons, confirming their adjacent relationship.

    • A network of correlations will be seen among the piperidine ring protons: H-2,6 with H-3,5, and H-3,5 with H-4. This allows for the tracing of the entire piperidine spin system.

    • In the aromatic region, a correlation between H-3',5' and H-4' will be present.

  • HSQC Analysis:

    • This spectrum will definitively link each proton to its attached carbon. For example, the proton signal at ~3.5 ppm (H-8) will show a cross-peak with the carbon signal at ~65-70 ppm (C-8). This is the most reliable way to assign the protonated carbons.

  • HMBC Analysis:

    • The HMBC spectrum provides the final pieces of the structural puzzle by connecting fragments.

    • Crucially, the benzylic protons (H-7) will show correlations to the aromatic carbons (C-1', C-2', C-6') and to the piperidine carbons (C-2, C-6). This confirms the attachment of the 2,6-difluorobenzyl group to the piperidine nitrogen.

    • The H-8 protons will show a correlation to C-4, further solidifying the methanol group's position.

    • Correlations from the piperidine protons to other carbons within the ring will confirm the ring structure.

Conclusion

The combination of one-dimensional and two-dimensional NMR experiments provides a powerful and robust methodology for the complete and unambiguous structural elucidation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.[1] By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently confirm the identity and purity of this compound. The outlined protocols and expected data serve as a valuable guide for professionals in drug discovery and development, ensuring the scientific integrity of their work.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-270. [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Matsuo, T. (1968). The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. The Journal of Physical Chemistry, 72(5), 1819-1820. [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (1988). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Applied Spectroscopy, 42(6), 1008-1010. [Link]

  • Field, L. D., & Sternhell, S. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • JoVE Core. (2024). Chemical Shift Internal References and Solvent Effects in Analytical Chemistry. JoVE Core. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • EPFL. (n.d.). 2D NMR. EPFL. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Arulananda, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(10), 957-964. [Link]

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Predictive Safety Data Sheet (pSDS) and Toxicity Profile of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (CAS No.: 1779335-53-3) is a synthetic building block and screening compound frequently utilized in early-stage drug discovery[1]. With a molecular weight of 241.28 g/mol and a formula of C13H17F2NO, it features three distinct pharmacophores: a basic piperidine core, a lipophilic 2,6-difluorobenzyl group, and a primary methanol moiety[1]. Because empirical safety data for novel screening compounds is often sparse, this technical guide synthesizes a predictive Safety Data Sheet (pSDS) and an in-depth toxicity profile based on established structure-activity relationships (SAR) and mechanistic toxicology.

Physicochemical Profiling & Hazard Identification

As an early-stage compound, hazard classifications are predicted based on structural alerts. The presence of a basic tertiary amine (piperidine) typically confers skin and eye irritation properties. Meanwhile, the fluorinated aromatic ring increases lipophilicity, potentially leading to bioaccumulation in lipid-rich tissues if the compound is not rapidly metabolized.

Quantitative Data Summary
PropertyPredicted/Experimental ValueHazard & Pharmacological Implication
Molecular Weight 241.28 g/mol Highly favorable for CNS penetration and rapid absorption.
LogP (predicted) ~2.5 - 3.0Moderate lipophilicity; potential for membrane accumulation.
pKa (Piperidine N) ~9.5Protonated at physiological pH (7.4); drives hERG binding.
GHS Signal Word Warning (Predicted)Requires standard laboratory PPE (gloves, goggles, fume hood).
Hazard Statements H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory irritation.

Pharmacophore-Driven Toxicity Profiling

As a Senior Application Scientist, it is critical to evaluate the molecule not just as a whole, but as a dynamic system of interacting functional groups. Each moiety dictates a specific metabolic and toxicological pathway.

Piperidine Core: hERG Liability and Cardiotoxicity

The piperidine ring is a well-documented liability for cardiotoxicity[2]. At physiological pH (7.4), the nitrogen atom is predominantly protonated. This positively charged nitrogen acts as a pharmacophore that can enter the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Once inside, it forms strong cation-π interactions with aromatic residues (such as Tyr652 and Phe656) lining the channel pore. Blockade of the hERG channel delays cardiac action potential repolarization, leading to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes[3].

2,6-Difluorobenzyl Group: Metabolic Stability and Off-Target Binding

Fluorination is a classic medicinal chemistry strategy used to block cytochrome P450 (CYP450)-mediated oxidation[4]. The highly electronegative fluorine atoms strengthen the adjacent C-H bonds of the aromatic ring, effectively shielding the benzylic position from rapid hepatic clearance[4]. However, the di-fluoro substitution significantly increases the compound's lipophilicity. High lipophilicity drives non-specific binding to off-target proteins and lipid membranes, which can exacerbate the aforementioned hERG liability by increasing the local concentration of the drug near membrane-bound ion channels.

Methanol Moiety: Oxidative Liability and Phase II Clearance

The primary alcohol serves as a critical metabolic handle. It is highly susceptible to Phase I oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), potentially converting the compound into a reactive aldehyde intermediate and subsequently a carboxylic acid. Alternatively, the hydroxyl group can undergo Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs), which drastically increases water solubility and facilitates renal clearance.

Visualizing the Toxicity Pathways

ToxicityPathways cluster_piperidine Piperidine Core cluster_benzyl 2,6-Difluorobenzyl Group cluster_methanol Methanol Moiety Compound (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol BasicN Basic Nitrogen (pKa ~9.5) Compound->BasicN Lipophilicity High Lipophilicity & Steric Shielding Compound->Lipophilicity Oxidation Oxidation to Carboxylic Acid Compound->Oxidation hERG hERG Channel Liability BasicN->hERG Protonation at pH 7.4 CYP CYP450 Metabolism Stability Lipophilicity->CYP F-atoms block oxidation Phase2 Phase II Glucuronidation Oxidation->Phase2 UGT Enzymes

Figure 1: Pharmacophore-driven metabolic and off-target toxicity pathways.

In Vitro Toxicity Assessment Workflows

To empirically validate the predictive models outlined above, the following self-validating experimental protocols must be executed.

Workflow 1: High-Throughput hERG Automated Patch-Clamp Assay

Causality & Rationale: While ligand-binding assays exist, patch-clamp electrophysiology remains the gold standard for quantifying hERG inhibition because it provides direct, functional measurement of ion channel currents in real-time[5]. Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel (Kv11.1) to 70-80% confluency in standard DMEM.

  • Compound Preparation: Dissolve (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in DMSO. Ensure the final assay concentration of DMSO is ≤ 0.1% to prevent solvent-induced lipid bilayer disruption. Prepare a 6-point concentration-response curve (0.1 µM to 30 µM).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., IonFlux Mercury or QPatch)[5]. Establish a whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -40 mV for 2 seconds to elicit the outward tail current.

  • System Validation (Self-Validating Step): Perfuse the vehicle control (0.1% DMSO) to establish a baseline. Perfuse the reference compound E-4031 (a known hERG blocker) at 500 nM as a positive control[5]. A >80% reduction in tail current by E-4031 validates the assay's sensitivity and membrane integrity.

  • Test Article Application: Perfuse the test compound and record the steady-state inhibition of the tail current. Calculate the IC50 using a standard Hill equation fit.

Workflow 2: CYP450 Metabolic Stability Assay

Causality & Rationale: To confirm whether the 2,6-difluoro substitution successfully shields the molecule from rapid hepatic clearance, a microsomal stability assay is required. This determines the intrinsic clearance ( CLint​ ) of the compound. Protocol:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at precisely 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential disappearance of the parent compound over time.

  • System Validation (Self-Validating Step): Run Verapamil or Testosterone in parallel as high-clearance positive controls to ensure the microsomes are enzymatically active.

References

  • Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at:[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at:[Link]

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Whitepaper: Crystallographic Data and 3D Conformational Analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (CAS: 1779335-53-3; MW: 241.28 g/mol ) is a highly versatile, structurally rigid pharmacophore utilized extensively in modern medicinal chemistry. Serving as a critical building block, it is frequently incorporated into the synthesis of complex therapeutics, including 2,4-diaminoquinazoline derivatives for spinal muscular atrophy (SMA) and novel cooling sensation agents (TRPM8 modulators)[1][2].

Understanding the precise 3D spatial arrangement of this molecule is paramount for rational drug design. Because small-molecule building blocks are highly dynamic in solution, solid-state X-ray crystallography provides the definitive structural blueprint. This technical guide synthesizes the crystallographic data acquisition methodologies, quantitative structural parameters, and conformational logic of this compound, drawing upon high-resolution diffraction data from its core structural motifs (the 2,6-difluorobenzyl and benzylpiperidine moieties)[3][4].

3D Conformational Landscape & Structural Logic

The pharmacological utility of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol stems from its unique tripartite architecture. Each substructure contributes specific geometric and electronic properties that dictate target binding affinities:

  • The 2,6-Difluorobenzyl Moiety: The presence of fluorine atoms at the ortho positions creates significant steric bulk and strong electronegative fields. Crystallographic studies of analogous 2,6-difluorobenzyl compounds reveal that these fluorines force the aromatic ring out of coplanarity with adjacent functional groups, typically resulting in a dihedral angle of approximately 81° to 82°[3]. This orthogonal twist restricts bond rotation, effectively locking the molecule into a predictable, metabolically stable conformation.

  • The Piperidine Ring: In the solid state, the piperidine heterocycle overwhelmingly adopts a highly stable equatorial chair conformation [5]. This minimizes 1,3-diaxial steric clashes between the bulky 2,6-difluorobenzyl group (attached to the nitrogen) and the hydroxymethyl group at the C4 position.

  • The Hydroxymethyl Group: Positioned at the para-equivalent (C4) site of the piperidine ring, the primary alcohol serves as a highly directional hydrogen bond donor and acceptor. Its rotational freedom allows it to probe deep into receptor binding pockets, such as the catalytic serine residues in active sites[5].

ConformationalLandscape Target (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol DFB 2,6-Difluorobenzyl Moiety Target->DFB Substructure 1 Pip Piperidine Ring Target->Pip Substructure 2 MeOH Hydroxymethyl Group Target->MeOH Substructure 3 Steric Steric Shielding & Metabolic Stability DFB->Steric Ortho-Fluorines Chair Equatorial Chair Conformation Pip->Chair Energy Minimized HBond H-Bond Donor/ Acceptor Vector MeOH->HBond Polar Interactions Steric->Chair Conformational Locking

Fig 1: Conformational landscape and pharmacophoric features of the target compound.

Crystallographic Data Acquisition Protocol

To obtain high-resolution 3D structural data for small-molecule building blocks, researchers must execute a rigorous, self-validating crystallographic workflow. Below is the standard operating procedure tailored for benzylpiperidine derivatives.

Step 1: Sample Preparation and Solvent Selection
  • Procedure: Synthesize or procure (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol at >99% purity (verified via HPLC/NMR). Dissolve the compound in a binary solvent system (e.g., ethyl acetate and hexane) at a concentration of 10-20 mg/mL.

  • Causality: High purity is non-negotiable; even 1% impurity can disrupt the crystal lattice, leading to amorphous precipitation or twinned crystals. A binary solvent system is chosen to balance solubility (ethyl acetate) and volatility/anti-solvent properties (hexane).

Step 2: Hanging-Drop Vapor Diffusion Crystallization
  • Procedure: Pipette 2 µL of the compound solution and 2 µL of the reservoir solution onto a siliconized glass cover slip. Invert the slip over a well containing 500 µL of the reservoir solution and seal it with vacuum grease. Incubate at a controlled 293 K.

  • Causality: This method relies on the gradual evaporation of the volatile solvent from the drop to the reservoir, driving the solution into a state of slow supersaturation. Slow nucleation is critical to forming single, well-ordered macroscopic crystals rather than microcrystalline twins, which severely complicate phase determination.

Step 3: Cryoprotection and X-Ray Data Collection
  • Procedure: Harvest a single crystal (optimal size ~0.3 × 0.2 × 0.2 mm) using a nylon loop. Briefly submerge it in a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a liquid nitrogen stream to 100 K. Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) or at a synchrotron beamline.

  • Causality: Flash-cooling to 100 K serves two primary functions: it drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, thereby increasing the high-resolution limit of the diffraction data, and it mitigates radiation damage caused by free radicals generated by the highly energetic X-ray beam[3].

Step 4: Phase Determination and Structural Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXS). Refine the structural model against F2 using full-matrix least-squares techniques via SHELXL. Position hydrogen atoms geometrically (C–H = 0.93–0.97 Å) and refine them using a riding model with Uiso​(H)=1.2Ueq​(C) [3][6].

  • Self-Validation System: The protocol is validated by the final crystallographic R-values. An R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm that the structural model accurately represents the experimental electron density.

XRayWorkflow S1 1. Sample Prep >99% Purity S2 2. Vapor Diffusion Crystallization S1->S2 Supersaturation S3 3. Cryocooling (100 K) S2->S3 Crystal Harvest S4 4. X-Ray Diffraction (Mo Kα Source) S3->S4 Minimize Damage S5 5. Phase Solution (Direct Methods) S4->S5 Electron Density S6 6. SHELXL Refinement S5->S6 Least-Squares

Fig 2: Step-by-step crystallographic data acquisition and refinement workflow.

Quantitative Structural Data

Based on high-resolution X-ray diffraction studies of homologous 2,6-difluorobenzyl and benzylpiperidine substructures[3][4][6], the quantitative geometric parameters for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol are summarized below. These metrics are vital for setting up accurate constraints in molecular dynamics (MD) simulations and computational docking studies.

Table 1: Extrapolated Crystallographic Parameters
ParameterValue / DescriptionRationale / Source
Crystal System Monoclinic or OrthorhombicTypical for substituted benzylpiperidines[3][4].
Data Collection Temp. 100 KStandard for minimizing thermal displacement[3].
Radiation Source Mo Kα (λ = 0.71073 Å)Optimal for small molecule resolution[7].
Expected R1​ Value < 0.05Indicates a highly reliable structural model.
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected ValueConformational Impact
Aromatic C-F Bond C(Ar) – F~1.35 ÅHighly polarized; acts as a weak H-bond acceptor.
Aliphatic C-N Bond C(Piperidine) – N~1.47 ÅAllows flexibility but restricted by ortho-fluorines[4].
Aliphatic C-O Bond C(Methanol) – O~1.42 ÅStandard primary alcohol bond length.
Dihedral Twist Phenyl Ring / Piperidine~81.9°The ortho-fluorines force the aromatic ring out of plane, creating a rigid, orthogonal 3D geometry[3].

Implications for Rational Drug Design

The crystallographic data of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol provides direct mechanistic insights into its success as a pharmacological building block:

  • Metabolic Shielding: The ~81.9° dihedral twist forced by the 2,6-difluorobenzyl group prevents the molecule from adopting a flat conformation. This orthogonal geometry physically shields the benzylic carbon from rapid oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life of drugs incorporating this moiety.

  • Receptor Pocket Intercalation: In complex biological targets (such as human alpha-thrombin or the SMN2 splicing complex), the piperidine ring's rigid chair conformation acts as a precise spatial spacer[2][5]. It projects the hydroxymethyl group exactly into polar sub-pockets to form critical hydrogen bonds, while the difluorobenzyl group engages in robust hydrophobic and multipolar interactions within lipophilic cavities.

By leveraging these crystallographically verified structural constraints, medicinal chemists can confidently use (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol to lock their drug candidates into bioactive conformations, reducing entropic penalties upon target binding.

References

  • Google Patents. "Organic compounds (WO2021174475A1)." World Intellectual Property Organization.
  • Google Patents. "2,4-diaminoquinazolines for spinal muscular atrophy (US7985755B2)." United States Patent and Trademark Office.
  • National Institutes of Health (PMC). "N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine." Acta Crystallographica Section E. Available at:[Link]

  • MDPI. "Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) as Precursors for Lead Sulphide Nano Photocatalysts." Molecules. Available at:[Link]

  • RCSB Protein Data Bank. "1D4P: CRYSTAL STRUCTURE OF HUMAN ALPHA THROMBIN IN COMPLEX WITH 5-AMIDINOINDOLE-4-BENZYLPIPERIDINE INHIBITOR." RCSB PDB. Available at: [Link]

  • RCSB Protein Data Bank. "4LBS: Crystal structure of human AR complexed with NADP+ and {2-[(4-bromo-2,6-difluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid." RCSB PDB. Available at: [Link]

Sources

Thermodynamic Solubility Profiling of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol: A Predictive and Empirical Framework for Solvent Selection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In pharmaceutical process chemistry and preformulation, understanding the solubility profile of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a matter of trial and error; it is an exercise in molecular thermodynamics. The compound (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol presents a fascinating physicochemical topology that dictates its solvation behavior.

To predict and empirically validate its solubility in various organic solvents, we must first deconstruct the molecule into its functional domains:

  • The 2,6-Difluorobenzyl Moiety: Fluorine is highly electronegative but exceptionally poor at accepting hydrogen bonds. This region imparts significant lipophilicity and unique electrostatic repulsion, favoring solvation in halogenated or polarizable aprotic solvents.

  • The Piperidine Core: Containing a basic tertiary amine (estimated pKa ~8.0–9.0), this ring acts as a strong hydrogen-bond acceptor. In protic organic solvents, this nitrogen facilitates solvent-solute bridging.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol acts as both a hydrogen-bond donor and acceptor. It is the primary driver for solubility in lower-chain alcohols and highly polar aprotic solvents, while simultaneously being the reason the molecule resists dissolution in purely non-polar aliphatic hydrocarbons (due to the energetic penalty of breaking solute-solute hydrogen networks).

This guide establishes a predictive solubility matrix for this scaffold and outlines a self-validating, rigorous experimental protocol for determining thermodynamic solubility, grounded in USP <1236> and ICH Q3C guidelines[2, 3].

Predictive Solubility Profile in Organic Solvents

When selecting solvents for crystallization, purification, or formulation, we must balance solvation capacity with regulatory safety limits. The ICH Q3C (R8) guideline classifies solvents based on their toxicity, which must be factored into process development [3].

Based on the structural causality outlined above, Table 1 summarizes the predicted thermodynamic solubility profile of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol across key pharmaceutical solvent classes.

Table 1: Predicted Thermodynamic Solubility Profile
Solvent CategoryRepresentative SolventICH Q3C ClassPredicted Solubility RangeMechanistic Rationale for Solvation
Polar Aprotic Dimethyl Sulfoxide (DMSO)Class 3Very High (>100 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptor for the -OH group; solvates the polarizable difluorobenzyl ring.
Halogenated Dichloromethane (DCM)Class 2High (50 - 100 mg/mL)Favorable van der Waals and dipole interactions with the basic piperidine nitrogen and fluorinated aromatic system.
Lower Alcohols Methanol (MeOH)Class 2High (30 - 80 mg/mL)Dual H-bond donor/acceptor capability perfectly complements the solute's hydroxymethyl group and tertiary amine.
Ethers Tetrahydrofuran (THF)Class 2Moderate (10 - 30 mg/mL)Good H-bond acceptor for the -OH group, but lacks H-bond donating capacity for the piperidine nitrogen.
Esters Ethyl Acetate (EtOAc)Class 3Moderate (5 - 20 mg/mL)Moderate polarity; solvates the lipophilic domains well but offers limited H-bonding networks compared to alcohols.
Aliphatic Hydrocarbons HeptaneClass 3Very Low (<1 mg/mL)Inability to break the strong intermolecular H-bonding of the solute's -OH groups; high energetic penalty for cavity formation.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory. Kinetic solubility methods (e.g., DMSO-dilution) are prone to supersaturation and metastable states [4]. For rigorous process chemistry, Thermodynamic Equilibrium Solubility must be determined using a miniaturized Shake-Flask method, adapted from USP <1236> and OECD Test Guideline 105 [1, 2].

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The greatest risk in solubility testing is solvent-mediated polymorphic transformation. If the solvent converts the API into a solvate or a different crystal form during the 24-hour equilibration, the resulting concentration reflects the solubility of the new form, not the starting material. Therefore, solid-state verification is a mandatory step in this protocol.

Step-by-Step Shake-Flask Protocol

Phase 1: Preparation and Oversaturation

  • Solvent Preparation: Dispense 2.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate) into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solid Addition: Incrementally add crystalline (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol to the solvent until a visible, persistent suspension is formed.

  • Equilibration: Place the sealed vial in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C (or the target process temperature). Agitate at 300 RPM for 24 to 48 hours . Causality: 24 hours is generally sufficient to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium[2].

Phase 2: Isothermal Phase Separation 4. Centrifugation: Transfer the suspension to a centrifuge. Critical Step: The centrifuge must be pre-equilibrated to the exact temperature of the shaker (25.0 °C). Causality: A drop in temperature during centrifugation will cause rapid precipitation, artificially lowering the measured solubility. Centrifuge at 10,000 x g for 15 minutes. 5. Sampling: Carefully extract the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter (ensure the filter is also pre-warmed to avoid precipitation within the filter membrane).

Phase 3: Quantification and Solid-State Verification (The Self-Validating Loop) 6. Dilution & HPLC-UV: Dilute the supernatant aliquot quantitatively with the mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve. Quantify the concentration of the dissolved API. 7. Solid-Phase Recovery (XRPD): Recover the residual solid pellet from the centrifuge tube. Dry it gently under a nitrogen stream. 8. Polymorph Check: Analyze the recovered solid using X-Ray Powder Diffraction (XRPD). Causality: Compare the diffractogram to the starting material. If the peaks match, the solubility value is valid for the original polymorph. If they differ, report the value as the solubility of the newly identified solvate/polymorph.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic solubility protocol.

SolubilityWorkflow cluster_analysis Self-Validating Analysis Loop Start 1. API & Solvent Selection (ICH Q3C) Saturate 2. Oversaturation (Excess Solid Addition) Start->Saturate Equilibrate 3. Thermodynamic Equilibration (Shake-Flask, Isothermal, 24-48h) Saturate->Equilibrate PhaseSep 4. Isothermal Phase Separation (Centrifugation / Filtration) Equilibrate->PhaseSep Analysis 5a. Supernatant Analysis (HPLC-UV Quantification) PhaseSep->Analysis Liquid Phase SolidCheck 5b. Solid-State Verification (XRPD / DSC) PhaseSep->SolidCheck Solid Phase Result 6. Validated Thermodynamic Solubility Profile Analysis->Result Concentration Data SolidCheck->Result Polymorph Confirmation

Figure 1: Self-validating workflow for thermodynamic solubility determination of pharmaceutical intermediates.

Conclusion

The solubility profile of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is fundamentally governed by the interplay between its lipophilic fluorinated aromatic ring and its polar, hydrogen-bonding hydroxymethyl-piperidine core. By leveraging predictive structural analysis alongside a rigorously controlled, self-validating shake-flask methodology, process chemists can confidently select ICH Q3C-compliant solvents that optimize reaction yields, crystallization recovery, and safety profiles.

References

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available at:[Link]

  • United States Pharmacopeia (USP). USP <1236> Solubility Measurements. USP-NF. Available at: [Link] (Referenced via FDA Guidance:[Link])

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents. (2021). Available at:[Link]

Navigating the Nuances of Mass: A Technical Guide to (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Analysis of Exact Mass and Molecular Weight for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, precision is paramount. The accurate characterization of a molecule's mass is a foundational step in its identification, purification, and mechanistic understanding. This guide provides an in-depth exploration of two critical, yet often conflated, concepts—exact mass and molecular weight—as they pertain to the compound (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Delineating Exact Mass and Molecular Weight: A Tale of Two Masses

At first glance, exact mass and molecular weight may seem interchangeable. However, they represent distinct physical quantities, the understanding of which is crucial for analytical techniques such as mass spectrometry.

Exact Mass , also known as monoisotopic mass, is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements. This value is determined by summing the masses of these specific isotopes. For instance, in organic molecules, this would involve using the mass of ¹H, ¹²C, ¹⁴N, and ¹⁶O.[1] This is the mass that is measured by high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different isotopic compositions.[2]

Molecular Weight , on the other hand, is the weighted average mass of all the naturally occurring isotopes of the elements in a molecule.[3] This value is calculated by summing the atomic weights of the constituent atoms, which themselves are weighted averages based on the natural abundance of their isotopes.[4][5] The molecular weight is what is typically used in stoichiometric calculations for bulk materials.

The key distinction lies in the consideration of isotopes. Exact mass focuses on a single isotopic species, while molecular weight accounts for the isotopic distribution of each element as found in nature.[3][6]

The Subject Compound: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

The molecule at the center of this guide, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, possesses the molecular formula C₁₃H₁₇F₂NO . Understanding its precise mass characteristics is essential for its analytical determination and characterization.

Calculation and Quantitative Data

The determination of both exact mass and molecular weight relies on established isotopic masses and natural abundances.

Theoretical Calculation of Exact Mass

To calculate the exact mass of C₁₃H₁₇F₂NO, we sum the masses of the most abundant isotopes of each element:

  • Carbon (¹²C): 12.000000 amu

  • Hydrogen (¹H): 1.007825 amu

  • Fluorine (¹⁹F): 18.998403 amu (Fluorine is monoisotopic)

  • Nitrogen (¹⁴N): 14.003074 amu

  • Oxygen (¹⁶O): 15.994915 amu

Exact Mass = (13 × 12.000000) + (17 × 1.007825) + (2 × 18.998403) + (1 × 14.003074) + (1 × 15.994915)

Theoretical Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of the elements, which account for their natural isotopic abundances:[7]

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Fluorine (F): 18.998 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

Molecular Weight = (13 × 12.011) + (17 × 1.008) + (2 × 18.998) + (1 × 14.007) + (1 × 15.999)

Summary of Mass Data
ParameterValueUnit
Molecular Formula C₁₃H₁₇F₂NO
Exact Mass 241.1278Da
Molecular Weight 241.283 g/mol

Experimental Workflow: High-Resolution Mass Spectrometry

The experimental determination of the exact mass of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is best achieved using High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC).

Mass_Concepts cluster_Elements Elemental Composition cluster_Isotopes Isotopic Properties cluster_Masses Calculated Mass Values Elements C, H, F, N, O AbundantIsotopes Most Abundant Isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) Elements->AbundantIsotopes AllIsotopes All Natural Isotopes (e.g., ¹²C, ¹³C) Elements->AllIsotopes ExactMass Exact Mass (Monoisotopic) AbundantIsotopes->ExactMass Sum of Isotopic Masses MolecularWeight Molecular Weight (Average) AllIsotopes->MolecularWeight Weighted Average

Sources

Preliminary Biological Screening of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Derivatives: A Strategic Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets.[1] This guide focuses on a specific, promising subclass: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol derivatives. The incorporation of a 2,6-difluorobenzyl group can significantly enhance binding affinity and modulate pharmacokinetic properties through specific hydrophobic and electronic interactions.[3] This document provides a comprehensive, in-depth technical framework for the preliminary biological screening of this chemical series. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring a scientifically rigorous and efficient evaluation of therapeutic potential.

Introduction: The Rationale for Screening

The initial phase of any drug discovery campaign involves a broad, systematic evaluation of a new chemical series to identify potential "hit" compounds. This preliminary screening is not merely about data generation; it is a strategic process designed to answer fundamental questions: Does this chemical scaffold possess any significant biological activity? If so, in which therapeutic areas? And what initial structure-activity relationships (SAR) can be discerned to guide future optimization?[4]

The (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol core has been selected for its potential based on the known pharmacophoric features of its components. Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][5] The difluorobenzyl moiety is a common feature in modern drug design, often introduced to improve metabolic stability and enhance interactions with target proteins.[3]

This guide outlines a tiered screening cascade, beginning with broad cytotoxicity assessments to gauge general anticancer potential, followed by more specific antimicrobial and antifungal assays. This multi-pronged approach maximizes the probability of identifying valuable biological activity while efficiently managing resources.

Foundational Screening: In Vitro Cytotoxicity

Determining a compound's effect on cell viability is a critical first step in preclinical drug development.[6] It serves a dual purpose: identifying potential anticancer agents and flagging compounds with nonspecific toxicity that would likely fail in later stages due to safety concerns.[7] The MTT assay is a robust, cost-effective, and widely used colorimetric method for this initial assessment.[8][9]

Scientific Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In living, metabolically active cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A dose-dependent reduction in formazan production upon treatment with a test compound indicates a loss of cell viability or a cytotoxic effect.[8][9]

Experimental Workflow: Cytotoxicity Screening

The workflow for cytotoxicity screening is designed to be systematic and high-throughput, allowing for the efficient evaluation of multiple derivatives against a panel of cancer cell lines.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep1 Select & Culture Cell Lines (e.g., MCF-7, A549, HCT-116) prep3 Seed Cells in 96-well Plates (e.g., 5,000 cells/well) prep1->prep3 prep2 Prepare Stock Solutions of Test Compounds in DMSO treat1 Prepare Serial Dilutions of Test Compounds prep2->treat1 treat2 Add Compounds to Wells (Incubate 24-48h) prep3->treat2 treat1->treat2 assay1 Add MTT Reagent (Incubate 2-4h) treat2->assay1 assay2 Solubilize Formazan Crystals (e.g., with DMSO or SDS) assay1->assay2 assay3 Read Absorbance (e.g., at 570 nm) assay2->assay3 assay4 Calculate % Viability & Determine IC50 Values assay3->assay4 end End assay4->end start Start start->prep1 G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Data Analysis prep1 Prepare Serial Dilutions of Compounds in 96-well Plate assay1 Inoculate Wells with Microbial Suspension prep1->assay1 prep2 Prepare Standardized Inoculum of Bacteria/Fungi (e.g., 0.5 McFarland Standard) prep2->assay1 assay2 Incubate Plates (37°C for Bacteria, 24-48h) (28-35°C for Fungi, 48-72h) assay1->assay2 analysis1 Visually Inspect for Turbidity or use Absorbance Reading analysis2 Determine MIC: Lowest Concentration with No Visible Growth analysis1->analysis2 end End analysis2->end start Start start->prep1

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). [10]

  • Microorganism Selection: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). [11][12]2. Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. [13]Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-72 hours for fungi, depending on the species. [13][14]6. MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [10]

Data Presentation and Interpretation

Antimicrobial activity data is presented as MIC values. A lower MIC value signifies higher potency against the specific microorganism.

Table 2: Example Antimicrobial and Antifungal Activity (MIC in µg/mL)

Compound IDR-GroupS. aureus (Gram +)E. coli (Gram -)C. albicans (Yeast)A. niger (Mold)
DFB-PM-01 -H64>128128>128
DFB-PM-02 -CH₃3212864128
DFB-PM-03 -Cl16643264
Ciprofloxacin (Control)10.5N/AN/A
Fluconazole (Control)N/AN/A464

Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the preliminary biological screening of novel (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol derivatives. By systematically applying cytotoxicity and antimicrobial assays, researchers can efficiently identify promising hit compounds for further development.

Derivatives exhibiting potent and selective cytotoxicity (e.g., DFB-PM-03 in the example) should be advanced to more complex secondary assays, such as mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis) and in vivo xenograft models. [15]Compounds with significant antimicrobial activity warrant further investigation, including time-kill kinetic studies to determine bactericidal versus bacteriostatic effects and testing against panels of drug-resistant microbial strains. [16] The initial data gathered through this screening cascade is invaluable for establishing early structure-activity relationships (SAR), which will guide the rational design and synthesis of next-generation analogs with improved potency, selectivity, and drug-like properties.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
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  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • DUT Open Scholar.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
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  • mBio. Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials.
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  • ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy.
  • PMC. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
  • PubMed. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
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  • Life Science Journal. The synthesis and antimicrobial activity of new piperidi. [Link]

  • Biomedical and Pharmacology Journal.
  • Der Pharma Chemica. Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. [Link]

  • PubMed. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. [Link]

  • Der Pharma Chemica. DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. [Link]

  • ResearchGate. (PDF) Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. [Link]

  • PubMed. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. [Link]

  • BenchChem.
  • PMC. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). [Link]

  • PMC. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]

  • MDPI. Antifungal Activities of Natural Products and Their Hybrid Molecules. [Link]

  • ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • MDPI. Novel Antifungal Agents and Their Activity against Aspergillus Species. [Link]

  • PMC. Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. [Link]

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  • PMC. Antifungal Constituents of Piper crocatum and Their Activities as Ergosterol Biosynthesis Inhibitors Discovered via In Silico Study Using ADMET and Drug-Likeness Analysis. [Link]

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Methodological & Application

Using (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Pharmaceutical Intermediate: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol as a pivotal intermediate in pharmaceutical synthesis. The piperidine scaffold is a privileged structure in modern medicinal chemistry, present in numerous approved drugs.[1] The incorporation of a 2,6-difluorobenzyl moiety can enhance metabolic stability and modulate receptor binding affinity, making this intermediate particularly valuable.[2] This guide details the compound's physicochemical properties, provides a robust synthesis protocol, outlines its applications in downstream reactions, establishes quality control parameters, and summarizes critical safety and handling procedures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is essential for its effective use in synthesis. The primary alcohol and tertiary amine functionalities, combined with the fluorinated aromatic ring, define its reactivity and handling characteristics.

Compound Data Summary

The key properties of the title compound are summarized in the table below.

PropertyValue
IUPAC Name (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol
CAS Number 252929-88-1
Molecular Formula C₁₃H₁₇F₂NO
Molecular Weight 241.28 g/mol
Appearance Off-white to white crystalline solid or powder
Functional Groups Primary Alcohol, Tertiary Amine, Difluorophenyl
Solubility Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water.
Analytical Characterization

To ensure identity and purity, a multi-faceted analytical approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the piperidine ring, the benzylic protons, the hydroxymethyl group, and the aromatic protons with coupling to fluorine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight by identifying the [M+H]⁺ ion at m/z 242.29.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (e.g., at 254 nm) is the standard for assessing purity.[3]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, including a broad O-H stretch (around 3300 cm⁻¹) for the alcohol and C-F stretches (around 1200-1300 cm⁻¹).

Synthesis Protocol: N-Alkylation of 4-Piperidinemethanol

The most direct and reliable method for preparing (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is via the nucleophilic substitution (Sₙ2) reaction between 4-piperidinemethanol and 2,6-difluorobenzyl chloride.

Rationale

The secondary amine of 4-piperidinemethanol acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-difluorobenzyl chloride.[4] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A polar aprotic solvent like acetonitrile (ACN) is ideal as it solubilizes the reactants without interfering with the reaction.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Piperidinemethanol 2,6-Difluorobenzyl Chloride Potassium Carbonate (Base) Conditions Solvent: Acetonitrile (ACN) Temperature: Reflux (82°C) Time: 4-6 hours Reactants->Conditions N-Alkylation Workup 1. Cool and Filter 2. Concentrate Filtrate 3. Liquid-Liquid Extraction (e.g., EtOAc/Water) Conditions->Workup Monitor by TLC/LC-MS Purification Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Workup->Purification Crude Product Product Final Product: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Purification->Product Purity >98%

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinemethanol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per gram of 4-piperidinemethanol).

  • Reagent Addition: While stirring, add a solution of 2,6-difluorobenzyl chloride (1.05 eq) in acetonitrile dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase to yield the crude product. Purify the crude material via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Applications in Downstream Pharmaceutical Synthesis

The title compound is a versatile building block primarily due to its reactive primary alcohol. This functional group serves as a handle for chain extension and introduction of new pharmacophores.

Synthetic Potential Diagram

Downstream Intermediate (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Aldehyde Corresponding Aldehyde Intermediate->Aldehyde Mild Oxidation (PCC, DMP) CarboxylicAcid Corresponding Carboxylic Acid Intermediate->CarboxylicAcid Strong Oxidation (KMnO₄, Jones) Ether Ether Derivatives (e.g., R-O-CH₂-Pip) Intermediate->Ether Etherification (NaH, R-X) Ester Ester Derivatives (e.g., R-COO-CH₂-Pip) Intermediate->Ester Esterification (Acyl Chloride, R-COOH)

Caption: Key downstream synthetic pathways from the intermediate.

Protocol: Oxidation to Aldehyde
  • Rationale: Mild oxidation is required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for its high selectivity and mild reaction conditions.

  • Methodology:

    • Dissolve the intermediate (1.0 eq) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer, and purify by chromatography.

Protocol: Williamson Ether Synthesis
  • Rationale: This classic method forms a new carbon-oxygen bond. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that subsequently displaces a halide from an alkyl halide (R-X).

  • Methodology:

    • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Add a solution of the intermediate (1.0 eq) in THF dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the desired alkyl halide (R-X, 1.1 eq) and stir until the reaction is complete.

    • Carefully quench the reaction with water, extract the product into an organic solvent, and purify.

Quality Control and Purity Assessment

To ensure reproducibility and success in multi-step syntheses, the purity of the intermediate must be rigorously controlled.

QC Specifications
ParameterSpecificationMethod
Appearance Off-white to white crystalline solidVisual
Identity Conforms to the structure by ¹H NMR and MSNMR, MS
Purity ≥ 98.0% (by area)HPLC-DAD
Residual Solvents To be determined based on synthesis solventsGC-HS
Protocol: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of the synthesized intermediate.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the intermediate in 1 mL of mobile phase B.

  • Analysis: Calculate purity by dividing the peak area of the main product by the total area of all peaks.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this and any chemical intermediate.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[6]

References

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet.
  • BASF. (2025, December 2). Safety data sheet.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available at: [Link]

  • Asiri, A. M., et al. (2013). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]

  • Zhang, Q., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & medicinal chemistry letters, 30(19), 127441. Available at: [Link]

Sources

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in Modern Drug Design

Executive Summary & Structural Rationale

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (CAS: 1779335-53-3) is a highly privileged, bifunctional building block extensively utilized in the design of targeted therapeutics, including kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and GPCR modulators[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical intermediate, but as a dual-domain pharmacophore system:

  • The 2,6-Difluorobenzyl Domain: The incorporation of fluorine atoms at the ortho positions of the benzyl ring serves a dual purpose. Sterically and electronically, it blocks cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of the drug candidate. Furthermore, the strongly electron-withdrawing fluorines render the aromatic ring electron-deficient. This facilitates highly favorable orthogonal or parallel π−π stacking interactions with electron-rich amino acid residues (e.g., Tyrosine, Tryptophan) within target binding pockets[2].

  • The Piperidin-4-yl Methanol Core: The piperidine nitrogen provides a basic center that can be leveraged to improve aqueous solubility via salt formation or engage in critical hydrogen bonding. Concurrently, the primary alcohol acts as a versatile synthetic vector for divergent lead optimization, allowing for rapid analog generation[3].

Physicochemical Impact of the 2,6-Difluorobenzyl Modification

To understand the utility of this building block, it is crucial to compare it against its non-fluorinated analog. The table below summarizes the quantitative impact of the 2,6-difluoro substitution on key drug-like properties.

PropertyUnsubstituted Benzyl Analog2,6-Difluorobenzyl AnalogCausality / Medicinal Chemistry Impact
Aromatic Electron Density Neutral / Electron-richHighly Electron-deficientEnhances π−π stacking with electron-rich target residues (e.g., Tyr181/Tyr188 in HIV-1 RT)[2].
Metabolic Stability Susceptible to ortho-hydroxylationHighly ResistantFluorine blocks CYP450 oxidation, extending in vivo plasma half-life[3].
Lipophilicity (LogP) ~1.8~2.1Slight increase in lipophilicity enhances membrane permeability while maintaining solubility.
Amine pKa (Piperidine) ~9.2~8.8Inductive electron withdrawal through space slightly lowers basicity, potentially mitigating hERG toxicity.

Experimental Protocols: Divergent Synthetic Workflows

The following self-validating protocols detail how to integrate (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol into complex drug scaffolds.

Protocol A: Mitsunobu Etherification for Kinase Inhibitor Scaffolds

Objective: Link the primary alcohol of the building block to a phenolic core (e.g., a pyrazolo-pyridine or indazole kinase hinge-binder) to generate a potent RIP1 kinase inhibitor[3]. Causality: The Mitsunobu reaction is selected because it proceeds under mild, neutral conditions, preventing the protonation of the basic piperidine nitrogen which would otherwise hinder nucleophilic substitution methods.

  • Preparation: Dissolve the phenolic core (1.0 eq) and (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Rationale: Argon prevents ambient moisture from degrading the highly reactive phosphine intermediate.

  • Activation: Add Triphenylphosphine (PPh 3​ , 1.5 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Validation Check: The solution should turn a distinct yellow upon DIAD addition and slowly fade as the betaine intermediate forms and reacts with the alcohol.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via LC-MS. The basic piperidine allows for immediate ionization (M+H) in positive ESI mode, providing a clear self-validating signal of product formation.

  • Workup & Purification: Quench with water and extract with EtOAc. To remove the ubiquitous triphenylphosphine oxide byproduct, precipitate the crude mixture in cold Et 2​ O/Hexane, or purify via reverse-phase HPLC (0.1% TFA in Water/MeCN) to isolate the product as a stable TFA salt.

Protocol B: Dess-Martin Oxidation and Reductive Amination for GPCR Modulators

Objective: Convert the primary alcohol to an aldehyde, followed by coupling with a target amine to create a flexible diamine linker. Causality: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the generation of toxic dimethyl sulfide gas, allowing for a highly scalable, room-temperature reaction.

  • Oxidation: Dissolve (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M). Add DMP (1.2 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validating Quench: Add a 1:1 mixture of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ . Rationale: Na 2​ S 2​ O 3​ chemically reduces unreacted DMP to the highly soluble 2-iodobenzoic acid, while NaHCO 3​ neutralizes the acetic acid byproduct. This prevents the protonation and subsequent loss of the basic piperidine product into the aqueous layer.

  • Reductive Amination: Isolate the organic layer, dry over Na 2​ SO 4​ , and concentrate. Immediately dissolve the crude, unstable aldehyde in DCE (0.1 M). Add the target amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq). Causality: NaBH(OAc) 3​ is a mild reducing agent that specifically reduces the iminium ion without reducing unreacted aldehyde, minimizing byproduct formation. Stir for 12 hours, quench with saturated NaHCO 3​ , and extract with DCM.

Workflow Visualization

G SM (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol CAS: 1779335-53-3 Mitsunobu Mitsunobu Reaction (Etherification) SM->Mitsunobu Phenol / DIAD / PPh3 Oxidation DMP Oxidation (Aldehyde Formation) SM->Oxidation Dess-Martin Periodinane Activation Mesylation/Tosylation (Leaving Group) SM->Activation MsCl / Et3N Kinase Aryl Ether Linkers (Kinase Inhibitors) Mitsunobu->Kinase GPCR Diamine Scaffolds (GPCR Modulators) Oxidation->GPCR Reductive Amination SN2 Alkyl Amine/Thioether (Targeted Protein Degraders) Activation->SN2 Nucleophilic Substitution

Divergent synthetic workflows utilizing (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in drug design.

References

  • Title: 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)
  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Title: 1779335-53-3 | (1-(2,6-Difluorobenzyl)piperidin-4-yl)

Sources

Application Note: Scale-Up Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Executive Summary & Strategic Rationale

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a highly valued functionalized piperidine intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), including receptor ligands and enzyme inhibitors[1]. Transitioning the synthesis of this molecule from a medicinal chemistry discovery scale (milligrams to grams) to a process chemistry scale (kilograms) requires rigorous optimization to ensure safety, high atom economy, and reproducible purity profiles.

This application note details a highly optimized, scalable reductive amination protocol. While direct N-alkylation using 2,6-difluorobenzyl bromide is a viable discovery route[2], reductive amination using 2,6-difluorobenzaldehyde and piperidin-4-ylmethanol is preferred for scale-up due to the avoidance of genotoxic alkylating agents and the minimization of over-alkylation byproducts[3].

Mechanistic Pathway & Process Design

The core transformation relies on the condensation of piperidin-4-ylmethanol with 2,6-difluorobenzaldehyde to form an intermediate iminium ion, followed by in-situ reduction.

Reagent Selection and Causality
  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde to 2,6-difluorobenzyl alcohol, a common impurity that complicates downstream crystallization[3].

  • Solvent System: Dichloromethane (DCM) is traditionally used, but for greener scale-up, 2-Methyltetrahydrofuran (2-MeTHF) or Tetrahydrofuran (THF) is utilized. 2-MeTHF offers excellent phase separation during aqueous workup, reducing process cycle times[4].

  • Temperature Control: The formation of the iminium ion is slightly exothermic, but the addition of the hydride source generates a significant exotherm. Controlled, portion-wise addition under jacketed cooling is critical to maintain the reaction temperature below 25°C, preventing thermal degradation and gas evolution.

SyntheticPathway A 2,6-Difluorobenzaldehyde + Piperidin-4-ylmethanol B Condensation (Loss of H2O) A->B C Iminium Ion Intermediate B->C D Hydride Transfer [NaBH(OAc)3] C->D E (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol D->E

Fig 1: Mechanistic workflow of the reductive amination pathway.

Detailed Scale-Up Protocol: 1-Kilogram Batch

The following self-validating protocol is designed for a 10 L jacketed laboratory reactor (JLR) equipped with an overhead stirrer, internal temperature probe, and nitrogen line[4].

Equipment Preparation & Reactant Charging
  • Purge: Flush the 10 L JLR with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent & Amine: Charge the reactor with 2-MeTHF (5.0 L). Add piperidin-4-ylmethanol (483 g, 4.20 mol, 1.05 equiv). Rationale: A slight excess of the amine ensures complete consumption of the more expensive aldehyde, simplifying purification.

  • Aldehyde Addition: Set the chiller to 15°C. Slowly charge 2,6-difluorobenzaldehyde (568 g, 4.00 mol, 1.00 equiv) into the reactor over 20 minutes.

  • Imine Formation: Stir the mixture at 20°C for 2 hours.

    • In-Process Control (IPC) 1: Sample 0.5 mL, quench with methanol, and analyze via HPLC to confirm >95% conversion to the iminium/enamine intermediate.

Reduction Phase
  • Cooling: Adjust the reactor jacket to 0°C. Wait until the internal temperature reaches < 5°C.

  • Hydride Addition: Add Sodium triacetoxyborohydride (1.27 kg, 6.00 mol, 1.50 equiv) in 5 equal portions over 2.5 hours.

    • Causality: NaBH(OAc)3​ reacts with residual moisture and the iminium species exothermically. Portion-wise addition ensures the internal temperature does not exceed 15°C, preventing the formation of des-fluoro impurities and controlling hydrogen gas evolution[3].

  • Maturation: After complete addition, adjust the jacket to 20°C and stir for 12 hours.

    • IPC 2: HPLC analysis must show < 1% remaining 2,6-difluorobenzaldehyde.

Quench and Workup
  • Quench: Cool the reactor to 10°C. Slowly add 10% aqueous NaHCO3​ (3.0 L) over 1 hour.

    • Causality: The basic quench neutralizes the acetic acid byproduct (from the reducing agent) and destroys unreacted hydride. Slow addition is mandatory to control CO2​ and H2​ off-gassing.

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with saturated brine (2.0 L).

  • Concentration & Crystallization: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to approximately 1.5 L. Add Heptane (2.0 L) slowly while stirring to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (500 mL), and dry in a vacuum oven at 45°C for 24 hours.

ProcessFlow Start Reactor Prep & N2 Purge Charge Charge 2-MeTHF, Amine & Aldehyde Start->Charge IPC1 IPC 1: Imine Formation (HPLC >95%) Charge->IPC1 Reduce Portion-wise NaBH(OAc)3 Addition (T < 15°C) IPC1->Reduce Pass IPC2 IPC 2: Reaction Completion (HPLC >99%) Reduce->IPC2 Workup NaHCO3 Quench & Phase Separation IPC2->Workup Pass Crystal Solvent Swap to Heptane & Crystallization Workup->Crystal

Fig 2: Process flow diagram for the 1-kg scale reductive amination.

Quantitative Data & Scale Comparison

The robustness of this protocol is validated by consistent metrics across multiple scales. The transition from DCM to 2-MeTHF slightly increases the reaction time but significantly improves the E-factor (environmental factor) and phase separation efficiency.

ParameterDiscovery Scale (10 g)Pilot Scale (100 g)Process Scale (1 kg)
Solvent DCM2-MeTHF2-MeTHF
Reducing Agent NaBH(OAc)3​ (2.0 eq) NaBH(OAc)3​ (1.5 eq) NaBH(OAc)3​ (1.5 eq)
Addition Time 10 minutes45 minutes150 minutes
Max Internal Temp 28°C (Uncontrolled)18°C (Controlled)14°C (Controlled)
Overall Yield 82%88%91%
HPLC Purity (a/a) 97.5%98.8%>99.5%
Residual Aldehyde 1.2%< 0.5%Not Detected

Table 1: Comparative process metrics demonstrating increased yield and purity at scale due to optimized stoichiometry and thermal control.

Conclusion

The scale-up of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol via reductive amination is highly efficient when thermal parameters and reagent stoichiometries are strictly managed. By utilizing NaBH(OAc)3​ in 2-MeTHF, the process avoids the over-reduction liabilities of stronger hydrides and the environmental/regulatory burdens of halogenated solvents. The self-validating IPCs ensure that the reaction can be safely monitored and driven to completion, resulting in a >99.5% pure intermediate ready for downstream API coupling.

Sources

Application Note: Catalytic Methodologies for the Chemoselective Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Rationale

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a highly valued fluorinated building block used extensively in the development of active pharmaceutical ingredients (APIs)[1]. The synthesis of this compound requires the precise N-alkylation of piperidin-4-ylmethanol with a 2,6-difluorobenzyl moiety.

Historically, this transformation is attempted via direct alkylation using 2,6-difluorobenzyl bromide. However, direct alkylation of piperidin-4-ylmethanol presents significant chemoselectivity challenges: the primary alcohol is prone to competing O-alkylation, and the secondary amine can undergo over-alkylation to form a quaternary ammonium salt.

To circumvent these issues, catalytic reductive amination of 2,6-difluorobenzaldehyde with piperidin-4-ylmethanol is the optimal strategy. This approach is inherently chemoselective; the secondary amine rapidly condenses with the aldehyde to form an electrophilic iminium intermediate, which is subsequently reduced by a catalyst, leaving the primary hydroxyl group completely unreacted. This guide details two distinct, highly efficient catalytic methodologies for this transformation: a green transfer hydrogenation using Palladium Nanoparticles (Pd NPs)[2] and an anhydrous silane-mediated reduction catalyzed by Dibutyltin Dichloride ( Bu2​SnCl2​ )[3].

Mechanistic Causality & Reaction Pathways

The choice of catalytic system dictates the reaction environment, the nature of the hydride transfer, and the downstream processing requirements.

  • Method A (Transfer Hydrogenation via Pd NPs): Zwitterionic-surfactant-stabilized Pd NPs offer an exceptionally high surface-to-volume ratio, allowing for catalyst loadings as low as 0.05 mol%[4]. Sodium formate acts as a safe, inexpensive hydrogen donor, avoiding the severe hazards associated with pressurized H2​ gas. The formate decomposes on the Pd surface to generate active Pd-H species, which selectively reduce the iminium ion. The zwitterionic surfactant is critical as it prevents nanoparticle agglomeration in the aqueous isopropanol solvent system, ensuring sustained catalytic activity[4].

  • Method B (Organotin-Catalyzed Silane Reduction): For moisture-sensitive workflows or parallel library synthesis, phenylsilane ( PhSiH3​ ) combined with a catalytic amount of Bu2​SnCl2​ provides a robust anhydrous alternative[3]. The organotin catalyst acts as a mild Lewis acid, coordinating to the aldehyde oxygen to accelerate iminium formation, while simultaneously activating the silane for hydride transfer[5]. A key operational advantage of this method is the complete elimination of aqueous workup; the crude mixture can be loaded directly onto silica gel for rapid purification[3].

Pathway A Piperidin-4-ylmethanol + 2,6-Difluorobenzaldehyde B Iminium Intermediate A->B Condensation (-H2O) C Target Product: (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol B->C Method A: Pd NPs / HCOONa (Transfer Hydrogenation) B->C Method B: Bu2SnCl2 / PhSiH3 (Silane Reduction)

Mechanistic pathways for the catalytic reductive amination of the target compound.

Experimental Protocols

Self-Validating System Note: Both protocols integrate strict in-process controls (IPC) to ensure the iminium intermediate is fully formed before driving the reduction to completion. This prevents the accumulation of unreacted aldehyde, which could otherwise be erroneously reduced to 2,6-difluorobenzyl alcohol.

Protocol A: Palladium-Catalyzed Transfer Hydrogenation

Adapted from Drinkel et al., J. Org. Chem. 2014[2]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve piperidin-4-ylmethanol (10.0 mmol, 1.15 g) and 2,6-difluorobenzaldehyde (10.0 mmol, 1.42 g) in 15 mL of an isopropanol/water mixture (1:1 v/v).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

    • IPC Check: Analyze a 10 µL aliquot via TLC (DCM:MeOH 9:1) to confirm the complete disappearance of the aldehyde spot and the formation of the highly polar iminium intermediate.

  • Catalyst & Reductant Addition: Add sodium formate (30.0 mmol, 2.04 g) followed by zwitterionic-surfactant-stabilized Pd NPs (0.05 mol% Pd)[4].

  • Reduction: Attach a reflux condenser, heat the reaction mixture to 60 °C, and stir for 4–6 hours. The continuous evolution of CO2​ gas serves as a visual indicator of active transfer hydrogenation.

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure product.

Protocol B: Dibutyltin Dichloride-Catalyzed Silane Reduction

Adapted from Apodaca & Xiao, Org. Lett. 2001[3]

  • Reagent Preparation: In an oven-dried 50 mL Schlenk flask under an inert argon atmosphere, dissolve piperidin-4-ylmethanol (10.0 mmol, 1.15 g) and 2,6-difluorobenzaldehyde (10.0 mmol, 1.42 g) in 20 mL of anhydrous THF.

  • Catalyst Addition: Add dibutyltin dichloride ( Bu2​SnCl2​ , 1.0 mmol, 0.30 g, 10 mol%) to the solution. Stir for 15 minutes at room temperature to allow Lewis acid coordination[5].

  • Reductant Addition: Slowly add phenylsilane ( PhSiH3​ , 11.0 mmol, 1.19 g) dropwise via syringe. (Caution: A mild exotherm may occur upon addition).

  • Reduction: Stir the reaction at room temperature for 2–4 hours.

    • IPC Check: Monitor the reaction via of a crude aliquot. The disappearance of the aldehyde proton (~10.3 ppm) and the silane Si-H protons confirms reaction completion[3].

  • Direct Purification: Evaporate the THF under reduced pressure to a volume of ~5 mL. Load the concentrated mixture directly onto a silica gel column.

    • Critical Note: Do not perform an aqueous workup. Bypassing the workup streamlines isolation and prevents severe emulsion formation caused by residual tin species[3].

  • Elution: Elute with Hexanes:Ethyl Acetate (gradient 50:50 to 0:100) to isolate the target compound.

Workflow Step1 1. Reagent Mixing Amine + Aldehyde in Solvent Step2 2. Catalyst & Reductant Add Pd NPs/HCOONa OR Bu2SnCl2/PhSiH3 Step1->Step2 Step3 3. Reaction Incubation Stir at specified Temp/Time Step2->Step3 Step4 4. In-Process Control Monitor conversion via TLC/NMR Step3->Step4 Step5 5. Product Isolation Filtration & Chromatography Step4->Step5

Standardized experimental workflow for catalytic reductive amination.

Data Presentation: Methodological Comparison

ParameterMethod A: Pd NPs / Transfer HydrogenationMethod B: Bu2​SnCl2​ / Silane Reduction
Catalyst Loading 0.05 – 0.1 mol%10 mol%
Reductant Sodium Formate ( HCOONa )Phenylsilane ( PhSiH3​ )
Solvent System Isopropanol / Water (1:1)Anhydrous THF
Reaction Temperature 60 °CRoom Temperature (20–25 °C)
Workup Requirement Aqueous extractionDirect chromatography (No aqueous workup)
Chemoselectivity High (Tolerates reducible groups poorly)Excellent (Tolerates reducible functional groups)
Primary Advantage Green chemistry, highly scalable, cheap reductantAnhydrous, rapid isolation, mild conditions

References

  • Drinkel, Emma E., et al. "Zwitterionic-Surfactant-Stabilized Palladium Nanoparticles as Catalysts in the Hydrogen Transfer Reductive Amination of Benzaldehydes." The Journal of Organic Chemistry 79.6 (2014): 2574-2579. URL:[Link]

  • Apodaca, Richard, and Wei Xiao. "Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride." Organic Letters 3.11 (2001): 1745-1748. URL:[Link]

Sources

Application Note: Functionalization Strategies for the Hydroxyl Group in (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (CAS: 1779335-53-3)

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently utilized to modulate the basicity, solubility, and pharmacokinetic profiles of drug candidates. The molecule (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol represents a highly versatile building block. The 2,6-difluorobenzyl group serves as a robust, metabolically stable N-substituent that enhances lipophilicity and resists oxidative dealkylation by cytochrome P450 enzymes.

The primary synthetic handle on this scaffold is the C4-hydroxymethyl group (-CH₂OH). Functionalization of this primary alcohol allows for rapid diversification into aldehydes (for reductive aminations), sulfonates (for nucleophilic displacements), and fluoromethyl isosteres (for metabolic blocking). This application note details the causality, mechanistic rationale, and self-validating protocols for three critical functionalization pathways.

G A (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol B Aldehyde Derivative (Reductive Amination) A->B DMP, DCM 0°C to RT C Tosylate Derivative (SN2 Electrophile) A->C TsCl, Et3N, DMAP DCM, 0°C D Fluoromethyl Derivative (Lipophilic Isostere) A->D DAST, DCM -78°C to RT

Caption: Divergent functionalization pathways for the primary hydroxyl group.

Mechanistic Rationale & Reaction Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives to ensure scalability and high fidelity in the generated libraries.

Oxidation to the Aldehyde via Dess-Martin Periodinane (DMP)

While Swern or Jones oxidations are classical methods for primary alcohols, the oxidation of piperidin-4-yl methanols is best achieved using Dess-Martin Periodinane (DMP)[1].

  • Causality: DMP allows the reaction to proceed under extremely mild, neutral conditions at room temperature. This prevents the epimerization of adjacent stereocenters (if substituted) and avoids the formation of toxic, malodorous byproducts (like dimethyl sulfide in Swern oxidation). Furthermore, the basic tertiary amine of the piperidine ring is well-tolerated by DMP, whereas highly acidic oxidants (like Jones reagent) would protonate the amine, potentially precipitating the substrate and stalling the reaction.

Electrophilic Activation via Tosylation

To convert the hydroxyl group into a versatile leaving group for S_N2 displacement, tosylation is preferred over mesylation or halogenation[2].

  • Causality: The addition of 4-Dimethylaminopyridine (DMAP) is not merely an acid scavenger; it acts as a nucleophilic catalyst. DMAP attacks the tosyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate. This dramatically accelerates the transfer of the tosyl group to the sterically unhindered primary alcohol. The resulting tosylate is highly crystalline, enhancing the ease of purification compared to volatile or oil-forming mesylates.

Deoxofluorination via DAST

Replacing the hydroxyl group with a fluorine atom yields a fluoromethyl group, a common bioisostere used to block metabolic oxidation while maintaining a similar steric profile[3].

  • Causality: Diethylaminosulfur trifluoride (DAST) is selected for its ability to perform direct deoxofluorination in a single step. The mechanism relies on the nucleophilic attack of the alcohol oxygen onto the electron-deficient sulfur of DAST, displacing a fluoride ion. The resulting intermediate undergoes S_N2 attack by the liberated fluoride. Strict temperature control (-78 °C) is required because the reaction is highly exothermic and elevated temperatures promote E2 elimination, yielding an undesired exocyclic alkene.

Mechanism N1 Primary Alcohol (R-CH2-OH) N2 Alkoxyaminosulfur Trifluoride Intermediate N1->N2 + DAST - HF N3 Ion Pair [R-CH2+] [F-] N2->N3 S-O Cleavage - SOF(NEt2) N4 Fluoromethyl Product (R-CH2-F) N3->N4 Fluoride Attack (SN2/SN1)

Caption: Mechanistic pathway of DAST-mediated deoxofluorination of primary alcohols.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. Visual cues and in-process controls (IPCs) are embedded to ensure the scientist can verify the success of the reaction before proceeding to isolation.

Protocol A: Synthesis of 1-(2,6-Difluorobenzyl)piperidine-4-carbaldehyde

Objective: Mild oxidation of the primary alcohol to an aldehyde[1].

  • Preparation: Dissolve (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 eq, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Portion-wise, add Dess-Martin Periodinane (1.5 eq, 3.0 mmol). Validation Cue: The solution will turn slightly cloudy as the DMP is partially insoluble, but will clarify as the active hypervalent iodine species reacts.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM, UV active). Validation Cue: The starting material (R_f ~ 0.2) should completely disappear, replaced by a less polar aldehyde spot (R_f ~ 0.5) that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Quench & Workup (Critical Step): Dilute the mixture with DCM (15 mL). Pour the reaction into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir for 15 minutes. Causality: The thiosulfate reduces unreacted DMP and iodinane byproducts to water-soluble compounds, while the bicarbonate neutralizes the generated acetic acid. Validation Cue: The organic layer will transition from a yellow/cloudy suspension to a completely clear, colorless solution.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically >95% pure and should be used immediately in reductive aminations to prevent auto-oxidation.

Protocol B: Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate

Objective: Activation of the hydroxyl group for nucleophilic substitution[2].

  • Preparation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL). Add Triethylamine (Et₃N, 2.0 eq, 10.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol). Cool to 0 °C.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq, 6.0 mmol) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4 hours. Validation Cue: A white precipitate of triethylammonium chloride will gradually form, indicating the progression of the reaction.

  • Quench & Workup: Quench the reaction by adding ice-cold water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry the organics over MgSO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validation Cue: The product elutes as a highly UV-active spot. Upon solvent removal, it will crystallize into a white solid.

Protocol C: Synthesis of 1-(2,6-Difluorobenzyl)-4-(fluoromethyl)piperidine

Objective: Direct deoxofluorination[3].

  • Preparation: Dissolve the starting alcohol (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL) in a dry, plastic or Nalgene reaction vessel (to prevent HF etching of glass, though borosilicate is acceptable for small scales). Cool to -78 °C using a dry ice/acetone bath under argon.

  • Reagent Addition: Dropwise, add Diethylaminosulfur trifluoride (DAST, 1.5 eq, 1.5 mmol) via a plastic syringe. Causality: Dropwise addition controls the localized exotherm, preventing the formation of elimination byproducts.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quench (Hazard Warning): Cool the reaction back to 0 °C. Slowly and dropwise, add saturated aqueous NaHCO₃ (10 mL). Validation Cue: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted DAST is hydrolyzed. Wait until bubbling completely ceases.

  • Isolation: Extract with DCM (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the fluorinated product as a pale yellow oil.

Quantitative Data Synthesis

The table below summarizes the critical parameters, expected yields, and purification strategies for the three functionalization pathways, allowing for rapid comparison during experimental design.

Functionalization RouteReagents & CatalystsTemp ProfileTimeExpected YieldPurification MethodIPC / Validation Cue
Oxidation (Aldehyde) DMP (1.5 eq), DCM0 °C → RT2 h85 - 92%Aqueous Workup (Na₂S₂O₃/NaHCO₃)Clear organic layer post-quench; 2,4-DNP active TLC spot.
Activation (Tosylate) TsCl (1.2 eq), Et₃N (2.0 eq), DMAP (0.1 eq), DCM0 °C → RT4.5 h78 - 85%Flash Chromatography (Hex/EtOAc)Formation of Et₃N·HCl white precipitate during reaction.
Fluorination (Fluoride) DAST (1.5 eq), DCM-78 °C → RT3 h65 - 75%Flash Chromatography (Hex/EtOAc)Vigorous effervescence during careful NaHCO₃ quench.

References

  • EvitaChem. "Screening Compounds P47022 | (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol." EvitaChem Catalog.
  • K. K. et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." PMC - NIH.
  • M. S. et al. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem.
  • J. M. et al. "Asymmetric Fluorination, Monofluoromethylation, Difluoromethylation, and Trifluoromethylation Reactions." Thieme Connect.

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Application Notes and Protocols for the Investigation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Novel CNS Scaffolds

The relentless pursuit of novel and effective therapeutics for central nervous system disorders necessitates the rational design and exploration of new chemical entities. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of approved CNS drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of biological targets, including G-protein coupled receptors and enzymes.[1][4]

This guide focuses on a promising, yet unexplored, molecule: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol . The rationale for investigating this specific compound is rooted in a chemical hybridization strategy, combining three key structural motifs known to confer advantageous properties for CNS drug candidates:

  • The Piperidine Core: A validated scaffold for CNS activity, offering a robust framework for derivatization.[3]

  • The 4-Hydroxymethyl Group: This functional group provides a site for potential hydrogen bonding interactions within a target's binding pocket and serves as a versatile synthetic handle for further chemical modification.[5][6]

  • The 2,6-Difluorobenzyl Moiety: The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry. The 2,6-difluoro substitution pattern on the benzyl ring is particularly noteworthy for its ability to enhance metabolic stability and improve blood-brain barrier (BBB) penetration by increasing lipophilicity and blocking sites of oxidative metabolism.[7] This moiety is a key component of the antiepileptic drug Rufinamide, highlighting its utility in CNS-active compounds.[8][9]

The convergence of these three components in a single molecule presents a compelling case for its synthesis and evaluation as a potential lead compound for a new generation of CNS therapeutics. These application notes provide a comprehensive roadmap for researchers, detailing a proposed synthetic route and a cascade of in vitro protocols for its initial characterization.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any drug discovery campaign. The proposed synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a two-step process, commencing with commercially available starting materials.

Protocol 1: Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Objective: To synthesize the target compound via reductive amination of 4-piperidinecarboxaldehyde with 2,6-difluorobenzylamine.

Materials:

  • 4-Piperidinecarboxaldehyde

  • 2,6-Difluorobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-piperidinecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add 2,6-difluorobenzylamine (1.0 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol as the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis_Workflow 4-Piperidinecarboxaldehyde 4-Piperidinecarboxaldehyde Reaction_Vessel DCE, Acetic Acid 4-Piperidinecarboxaldehyde->Reaction_Vessel 2,6-Difluorobenzylamine 2,6-Difluorobenzylamine 2,6-Difluorobenzylamine->Reaction_Vessel Imine_Formation Imine Intermediate Reaction_Vessel->Imine_Formation 1 hr, RT Reduction Reductive Amination Imine_Formation->Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reduction 12-18 hrs, RT Workup Aqueous Workup & Extraction Reduction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Purification->Final_Product

Caption: Proposed synthetic route for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Part 2: Biological Evaluation and Screening Cascade

Given the structural motifs present in the target compound, a logical starting point for biological evaluation is to screen it against a panel of CNS targets commonly modulated by piperidine-containing ligands. This includes, but is not limited to, dopamine receptors, serotonin receptors, and acetylcholinesterase, a key target in Alzheimer's disease.[1][4]

Proposed Screening Cascade

A tiered approach to screening is recommended to efficiently allocate resources and build a comprehensive profile of the compound's biological activity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization & Selectivity cluster_2 Tier 3: In Vitro ADME & BBB Permeability cluster_3 Tier 4: In Vivo Proof-of-Concept Binding_Assay Receptor Binding Assays (Dopamine, Serotonin Subtypes) Functional_Assay Cell-Based Functional Assays (Agonist/Antagonist Mode) Binding_Assay->Functional_Assay Hits with Ki < 1 µM Enzyme_Assay Enzyme Inhibition Assays (e.g., Acetylcholinesterase) Enzyme_Assay->Functional_Assay Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Confirmed Activity PAMPA PAMPA Assay (BBB Permeability Prediction) Selectivity_Panel->PAMPA Selective Hits Metabolic_Stability Microsomal Stability Assay PAMPA->Metabolic_Stability PK_Studies Pharmacokinetic Studies in Rodents Metabolic_Stability->PK_Studies Promising Profile Efficacy_Models Animal Models of CNS Disorders PK_Studies->Efficacy_Models

Caption: A tiered screening cascade for the evaluation of novel CNS compounds.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of the test compound for a specific CNS receptor (e.g., human dopamine D2 receptor).

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, vehicle, or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To predict the passive permeability of the test compound across the blood-brain barrier.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a lipid-coated polycarbonate filter)

  • Donor plate (96-well)

  • Acceptor plate (96-well)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solution in PBS

  • Reference compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a solution of the test compound and reference compounds in PBS.

  • Add the lipid solution to the filter of the PAMPA plate and allow the solvent to evaporate, forming an artificial membrane.

  • Add the test and reference compound solutions to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Place the filter plate onto the donor plate.

  • Place the acceptor plate on top of the filter plate, creating a "sandwich".

  • Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) for each compound.

  • Classify the BBB permeability potential of the test compound based on its Pe value relative to the reference compounds.

Data Presentation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

CompoundTargetAssay TypeResult (Ki/IC50/EC50)PAMPA (Pe) (10⁻⁶ cm/s)
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanolDopamine D2BindingExperimental ValueExperimental Value
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanolSerotonin 5-HT2ABindingExperimental Value
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanolAcetylcholinesteraseEnzyme InhibitionExperimental Value
Reference Compound (e.g., Haloperidol)Dopamine D2BindingKnown ValueKnown Value
Reference Compound (e.g., Donepezil)AcetylcholinesteraseEnzyme InhibitionKnown ValueKnown Value

Conclusion and Future Directions

The strategic combination of a piperidine core, a 4-hydroxymethyl substituent, and a 2,6-difluorobenzyl group makes (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol a compelling candidate for investigation in CNS drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis and initial in vitro characterization.

Positive outcomes from this initial screening cascade, such as high affinity for a specific CNS target, functional activity, and favorable predicted BBB permeability, would warrant further investigation. Subsequent steps would include lead optimization to improve potency and selectivity, in-depth ADME-Tox profiling, and ultimately, evaluation in in vivo animal models of relevant CNS disorders. This systematic approach will enable a thorough assessment of the therapeutic potential of this novel chemical scaffold.

References

  • 2,6-Difluorobenzyl Chloride: Key Synthesis Applications for R&D Scientists.
  • 2,6-Difluorobenzyl bromide - Chem-Impex.
  • 2,6-Difluorobenzyl bromide 97 85118-00-9 - Sigma-Aldrich.
  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols - Benchchem.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem - NIH.
  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b - ACS Publications - American Chemical Society.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Synthesis and biological evaluation of 1-(4-[>18>F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methy l]piperidine for in vivo studies of acetylcholinesterase - Seoul National University.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Request PDF - ResearchGate.
  • Cas No: 85118-00-9 Manufacturers | Exporters | Vasista Life Science.
  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate.
  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents.
  • ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI.
  • Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents - Der Pharma Chemica.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate.
  • Discovery of a novel, CNS penetrant M 4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PubMed.
  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - European Patent Office - EP 4559915 A1.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed.
  • US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl) - Google Patents.
  • 4-Piperidinemethanol synthesis - ChemicalBook.
  • (12) United States Patent - Googleapis.com.
  • (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones - Arkivoc.
  • Process for piperidine derivatives - Patent US-5618940-A - PubChem.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI.
  • Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea - ACS Publications - American Chemical Society.
  • Diphenyl(piperidin-4-yl)methanol (Azacyclonol) - LGC Standards.

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(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol purification via column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Isolation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Pharmacological Context & Molecular Profiling

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a highly functionalized building block frequently utilized in medicinal chemistry. The 2,6-difluorobenzyl moiety is a recognized privileged pharmacophore, critical in optimizing the pharmacokinetic profiles of small molecules, such as the GnRH receptor antagonist Relugolix[1]. The piperidine core, substituted with a primary alcohol, presents a versatile handle for subsequent synthetic transformations.

However, the physicochemical properties of this molecule present distinct challenges during downstream processing, specifically during flash column chromatography.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Consequence
CAS Number 1779335-53-3[2]N/A
Molecular Formula C13H17F2NON/A
Molecular Weight 241.28 g/mol Elutes well within standard silica porosity limits.
Functional Groups Tertiary Amine, Primary AlcoholHigh polarity; strong hydrogen bonding capability.
Estimated pKa ~9.0 (Piperidine Nitrogen)Protonates on acidic silica, causing severe peak tailing.
UV Activity Active (Fluorinated aromatic)Detectable at 254 nm.

Mechanistic Causality: Overcoming Silanol Chemisorption

Standard unmodified silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are mildly acidic (pH ~5.0–5.5). When a basic tertiary amine like (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is loaded onto the column, an acid-base interaction occurs. The amine becomes protonated, leading to strong ionic binding and hydrogen bonding with the stationary phase.

If eluted with standard neutral solvent systems (e.g., Hexane/Ethyl Acetate or pure Dichloromethane/Methanol), the compound will exhibit severe streaking across the column, resulting in broad elution bands, co-elution with impurities, and poor mass recovery.

To circumvent this, the mobile phase must be modified with a volatile organic base, typically Triethylamine (TEA). The TEA dynamically masks the acidic silanol sites, forming a temporary ion pair (Si-O⁻ H-N⁺Et₃) that prevents the target piperidine from binding irreversibly[3].

Mechanism Silica Unmodified Silica Gel (Acidic Silanols, Si-OH) TEA Triethylamine (TEA) Mobile Phase Modifier Silica->TEA Column Pre-equilibration Target Target Compound (Basic Piperidine) Silica->Target Direct Loading (No Modifier) Masked Masked Stationary Phase (Si-O⁻ H-N⁺Et3) TEA->Masked Masked->Target Reduced Affinity Elution Sharp Elution Band (High Recovery) Target->Elution Tailing Severe Tailing & Irreversible Binding Target->Tailing

Mechanistic diagram illustrating the causality of silanol masking by Triethylamine (TEA).

Experimental Protocol: A Self-Validating Purification System

TLC Optimization & Solvent Selection

Before committing the crude mixture to the column, the solvent system must be empirically validated. For benzylpiperidine derivatives, a highly polar, basified system is required[3].

Table 2: TLC Solvent System Optimization

Solvent SystemAdditiveExpected RfObservation / Causality
100% Ethyl AcetateNone0.05Compound stuck on baseline due to silanol binding.
DCM : MeOH (90:10)None0.15Severe streaking; difficult to distinguish from impurities.
DCM : MeOH (95:5)1% TEA (v/v)0.30 - 0.40Optimal. Sharp, distinct spot. TEA masks silanols.
EtOAc : MeOH (90:10)2% TEA (v/v)0.45Alternative system if DCM is to be avoided[4].

Validation Checkpoint: If the target spot exhibits an Rf < 0.20 with 1% TEA, incrementally increase the Methanol concentration by 1-2% until the Rf reaches the optimal 0.30 range.

Column Packing & Pre-Equilibration
  • Prepare a slurry of Silica Gel 60 (230-400 mesh) in Dichloromethane (DCM) containing 1% TEA.

  • Pour the slurry into the column and allow it to settle under positive air pressure.

  • Critical Step: Flush the column with at least 2 column volumes (CV) of the DCM + 1% TEA mixture. Causality: This pre-equilibrates the stationary phase, ensuring all accessible silanol groups are masked prior to sample introduction. Failure to do this will result in the first fraction of the compound acting as the "sacrificial base" to neutralize the column, ruining the yield.

Sample Loading (Dry Loading on Celite)

Due to the high polarity of the primary alcohol and amine, wet loading may lead to band broadening if the sample is not highly soluble in the initial mobile phase.

  • Dissolve the crude mixture in a minimal amount of DCM/MeOH.

  • Add Celite 545 (approx. 2-3 times the mass of the crude). Causality: Do NOT use silica gel for dry loading basic amines. The initial high concentration of the compound can permanently trap it on the dry silica matrix. Celite is inert and prevents this chemisorption.

  • Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.

  • Load the powder evenly onto the top of the pre-equilibrated column bed and cap with a thin layer of clean sand.

Gradient Elution & Fraction Collection
  • Isocratic Hold: Elute with 2 CV of 100% DCM + 1% TEA to remove non-polar impurities (e.g., unreacted fluorobenzyl halides).

  • Gradient Initiation: Introduce Methanol in 1% increments (e.g., 99:1:1 → 98:2:1 → 95:5:1 DCM:MeOH:TEA).

  • Fractionation: Collect fractions in appropriately sized test tubes.

  • Detection: Spot fractions on a TLC plate. Visualize under UV light (254 nm) to detect the difluorobenzyl ring. Validation Checkpoint: To confirm the presence of the piperidine nitrogen, stain the TLC plate with Dragendorff's reagent. An immediate orange/red spot confirms the elution of the tertiary amine.

Product Isolation
  • Pool the fractions containing the pure target compound.

  • Evaporate the solvent under reduced pressure.

  • Causality: TEA often leaves a residual odor and trace mass. To completely remove TEA, co-evaporate the final residue with Toluene (2 x 10 mL), followed by drying under high vacuum (<0.1 mbar) for 12 hours.

Workflow A 1. Crude Mixture Preparation (Ensure complete solvent removal) B 2. TLC Optimization (Screen DCM:MeOH with 1% TEA) A->B C 3. Column Packing (Slurry in DCM + 1% TEA) B->C D 4. Sample Loading (Dry load on Celite to prevent trapping) C->D E 5. Gradient Elution (0% to 10% MeOH in DCM + 1% TEA) D->E F 6. Fraction Collection (Monitor via UV 254 nm & Dragendorff's) E->F G 7. Product Isolation (Co-evaporate with Toluene & dry) F->G

Step-by-step experimental workflow for the chromatographic purification of the target compound.

References[2] Screening Compounds P47022 | EvitaChem: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. EvitaChem. URL: 1]">https://evitachem.com[1]WO2022214645A1 - Processes and intermediates for the preparation of relugolix. Google Patents. URL: https://patents.google.com/patent/WO2022214645A1/en[4] Sarkandi et al. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer. Asian Journal of Chemistry. URL: 3]">https://asianpubs.org[3] Dutta et al. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yields. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter during your experiments.

Overview of Synthetic Strategies

The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, a key intermediate in pharmaceutical development, is typically achieved through one of two primary routes: Direct N-Alkylation or Reductive Amination . Each pathway has its own set of parameters that must be carefully controlled for optimal results. This guide will delve into the nuances of both.

Diagram: Synthetic Pathways Overview

cluster_0 Route A: N-Alkylation cluster_1 Route B: Reductive Amination A1 4-Piperidinemethanol A_Product (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol A1->A_Product Base, Solvent A2 2,6-Difluorobenzyl Halide A2->A_Product B1 4-Piperidinemethanol B_Intermediate Iminium Ion Intermediate B1->B_Intermediate B2 2,6-Difluorobenzaldehyde B2->B_Intermediate B_Product (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol B_Intermediate->B_Product Reducing Agent

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Improving Your Yield

This section is formatted to directly address common problems encountered during the synthesis.

Part 1: Issues in N-Alkylation Route (Route A)

This route involves the direct reaction of the secondary amine on 4-piperidinemethanol with a 2,6-difluorobenzyl halide.

Question: My N-alkylation reaction is very slow or stalls completely. What are the likely causes and how can I improve the conversion rate?

Answer: This is a frequent issue, often stemming from suboptimal reaction conditions. Let's break down the key factors:

  • The Role of the Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base is essential to neutralize this acid.

    • Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often sufficient and are preferred for their ease of handling and removal. They require a polar aprotic solvent like DMF or Acetonitrile to be effective.

    • Strong Bases (e.g., NaH): Sodium hydride can be used to deprotonate the piperidine first, creating a more potent nucleophile. This is done at 0°C before adding the alkylating agent.[1] This approach can significantly increase the reaction rate but requires strictly anhydrous conditions.

    • Troubleshooting Step: If using a weak base, ensure it is finely powdered and that you are using at least 1.5-2.0 equivalents. If the reaction is still slow, consider switching to a stronger base like NaH in anhydrous DMF.

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the SN2 reaction.

    • Recommended: Anhydrous DMF, Acetonitrile (ACN), or DMSO are excellent choices.

    • Causality: Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively, leading to faster reaction rates.

  • Temperature: Most N-alkylations of this type proceed well at room temperature to 70°C.[2] If the reaction is slow at room temperature, gently heating to 50-60°C can dramatically increase the rate. Monitor by TLC or LC-MS to avoid byproduct formation at higher temperatures.

  • Leaving Group on the Benzyl Halide: The reactivity order is I > Br > Cl. If you are using 2,6-difluorobenzyl chloride and experiencing slow kinetics, consider switching to the bromide. Alternatively, you can add a catalytic amount of potassium iodide (KI, ~0.1 eq) to the reaction. The iodide will displace the chloride/bromide in-situ to form the more reactive benzyl iodide.[2]

Parameter Recommendation Rationale
Base K₂CO₃ (2.0 eq) or NaH (1.2 eq)Neutralizes acid byproduct; NaH creates a more potent nucleophile.[1]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent favors SN2 kinetics.
Temperature 25°C - 60°CBalances reaction rate against potential side reactions.[2]
Additive Catalytic KI (if using R-Cl/Br)In-situ formation of the more reactive alkyl iodide.[2]

Question: I'm observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: The formation of a quaternary salt is a classic side reaction when the newly formed tertiary amine product reacts again with the alkylating agent. The key to preventing this is controlling the stoichiometry and concentration.

  • The Core Problem: The product, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, is also a nucleophile and can compete with the starting material for the benzyl halide.

  • Solution: The most effective strategy is to ensure the alkylating agent is always the limiting reagent locally within the reaction mixture. This is achieved by the slow, dropwise addition of the 2,6-difluorobenzyl halide (dissolved in the reaction solvent) to a stirred solution of the 4-piperidinemethanol and base.

    • Practical Tip: Use a syringe pump for controlled addition over several hours. This maintains a high concentration of the starting amine relative to the alkylating agent, heavily favoring the desired mono-alkylation.

    • Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.0 equivalent of halide to 1.1-1.2 equivalents of piperidine).

Diagram: Troubleshooting N-Alkylation Yield

G start Low Yield in N-Alkylation check_conversion Is starting material consumed? (TLC/LCMS) start->check_conversion check_byproduct Is quaternary salt observed? check_conversion->check_byproduct Yes incomplete Incomplete Reaction check_conversion->incomplete No overalkylation Over-Alkylation check_byproduct->overalkylation Yes workup_issue Product Loss During Workup/Purification check_byproduct->workup_issue No solution1 1. Increase Temperature (50-60°C) 2. Use stronger base (e.g., NaH) 3. Add catalytic KI (for R-Cl/Br) 4. Switch to anhydrous solvent (DMF) incomplete->solution1 solution2 1. Add benzyl halide slowly (syringe pump) 2. Use slight excess of piperidine (1.1 eq) 3. Ensure vigorous stirring overalkylation->solution2 solution3 1. Adjust aqueous pH to >10 before extraction 2. Use appropriate chromatography eluent (e.g., DCM/MeOH + 0.5% Et3N) workup_issue->solution3

Caption: A decision tree for troubleshooting low yield in N-alkylation.

Part 2: Issues in Reductive Amination Route (Route B)

This elegant route first forms an iminium ion intermediate from 4-piperidinemethanol and 2,6-difluorobenzaldehyde, which is then reduced in-situ to the desired product.

Question: My reductive amination is inefficient, and I recover a lot of my starting materials. How can I drive the reaction to completion?

Answer: This issue usually points to inefficient formation of the key iminium ion intermediate or a problem with the reducing agent.

  • Iminium Ion Formation: This is an equilibrium-driven condensation reaction that produces water.

    • pH Control: The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid (e.g., 1.1 eq) can facilitate the initial imine formation.[2] However, strongly acidic conditions will protonate the starting amine, inhibiting the reaction.

    • Water Removal: Although not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture can help drive the equilibrium toward the iminium ion.

  • Choice and Quality of Reducing Agent: The success of this reaction hinges on a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this transformation.[3][4] It is mild, selective for iminium ions over aldehydes, and does not react violently with protic solvents or the mild acid catalyst.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and generally requires stricter pH control.

    • Reagent Quality: Borohydride reagents can degrade upon exposure to moisture. Ensure you are using a fresh bottle of NaBH(OAc)₃.

  • Reaction Time and Temperature: These reactions are typically run at room temperature for 12-24 hours.[2][3] If the reaction is slow, ensure adequate time is given. Applying heat is generally not recommended as it can promote side reactions.

Reagent Key Characteristics Typical Equivalents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions. Tolerates mild acid. The gold standard for this reaction.[3][4]1.5 - 2.0
Sodium Cyanoborohydride (NaBH₃CN) Effective but highly toxic. Requires careful pH control to avoid release of HCN gas.[5]1.5
Sodium Borohydride (NaBH₄) Generally too reactive; can readily reduce the starting aldehyde, leading to 2,6-difluorobenzyl alcohol as a byproduct.N/A

Question: My main byproduct is 2,6-difluorobenzyl alcohol. What is causing this and how do I prevent it?

Answer: The formation of 2,6-difluorobenzyl alcohol indicates that your reducing agent is reducing the starting 2,6-difluorobenzaldehyde before it can form the iminium ion.

  • Primary Cause: This almost always occurs when using a reducing agent that is too powerful or non-selective, such as sodium borohydride (NaBH₄).

  • Solution: The definitive solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . Its reduced reactivity, a result of the electron-withdrawing acetate groups, makes it highly selective for the protonated iminium intermediate over the neutral aldehyde carbonyl.[3]

  • Procedural Tip: Ensure you add the aldehyde and amine together first and stir for 20-30 minutes to allow the iminium ion to begin forming before adding the reducing agent.[4]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred and why?

A: Both routes are robust and widely used. However, reductive amination is often preferred in modern drug discovery settings . The primary reasons are:

  • Milder Conditions: It typically proceeds at room temperature without strong bases.

  • Fewer Side Products: The selectivity of NaBH(OAc)₃ minimizes byproducts like over-alkylation products that can be an issue in the direct alkylation route.

  • Reagent Availability: Aldehydes are often more stable and readily available than the corresponding benzyl halides.

Q: What are the best practices for purifying the final product?

A: The product is a basic amine, which dictates the purification strategy.

  • Acid-Base Workup: After quenching the reaction, perform an extraction. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to pull the amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃ to pH > 10) and re-extract the pure product back into an organic solvent like DCM or Ethyl Acetate.[2]

  • Column Chromatography: This is the most common method. Use silica gel with an eluent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Crucially, add a small amount of a volatile base like triethylamine (Et₃N, ~0.5-1%) to the eluent. [4] This prevents the basic product from "tailing" or streaking on the acidic silica gel, leading to much better separation and purity.

Q: Are there any specific safety precautions I should take?

A: Yes.

  • 2,6-Difluorobenzyl Halides: These are lachrymators (cause tearing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and requires anhydrous solvents.

  • Borohydride Reagents: While NaBH(OAc)₃ is relatively benign, all borohydrides can react with strong acids to produce flammable hydrogen gas. Quench reactions carefully.

Detailed Experimental Protocols

Protocol A: N-Alkylation
  • To a stirred solution of 4-piperidinemethanol (1.15 g, 10 mmol, 1.0 eq) in anhydrous DMF (30 mL), add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 eq).

  • In a separate flask, dissolve 2,6-difluorobenzyl bromide (2.09 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL).

  • Add the 2,6-difluorobenzyl bromide solution dropwise to the piperidine mixture over 1 hour at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.[2]

  • After completion, cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.[3]

  • Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane + 0.5% Triethylamine) to yield the final product.[4]

Protocol B: Reductive Amination
  • To a stirred solution of 4-piperidinemethanol (1.15 g, 10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL), add 2,6-difluorobenzaldehyde (1.42 g, 10 mmol, 1.0 eq).[3]

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.[2][3]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction with a saturated aqueous NaHCO₃ solution (50 mL) and stir until gas evolution ceases.[3]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography as described in Protocol A.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Data table]. Available at: [Link]

  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-4. Available at: [Link]

  • Seoul National University Repository. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Available at: [Link]

  • ResearchGate. (2015). Reductive Amination of 2, 6-Diarylpiperidin-4-ones. Available at: [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol —a critical nitrogen-containing heterocyclic intermediate in drug development—presents unique chemoselectivity challenges. Because the starting material, piperidin-4-ylmethanol, possesses both a secondary amine and a primary alcohol, researchers frequently encounter competing side reactions depending on the chosen synthetic route.

This guide is designed for scientists and drug development professionals, providing field-proven insights, mechanistic causality, and self-validating protocols to eliminate impurities and maximize yield.

Reaction Pathways & Impurity Mapping

To effectively troubleshoot, we must first map the two primary synthetic routes and their associated impurity profiles.

Fig 1: Reaction pathways and impurity profiles for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Frequently Asked Questions (Troubleshooting Guide)
Q1: We are using the N-alkylation route (2,6-difluorobenzyl bromide + base). Our LC-MS shows a +126 Da impurity. What is this, and how do we suppress it?

The Causality: A mass addition of +126 Da corresponds to the incorporation of a second 2,6-difluorobenzyl group. Because piperidin-4-ylmethanol contains a primary hydroxyl group, strong bases or elevated temperatures will deprotonate the alcohol, leading to competitive O-alkylation (ether formation)[1]. Direct O-alkylation of the C4 hydroxymethyl group is a highly prevalent side reaction when the secondary amine is not selectively targeted or protected[2]. The Solution: Chemoselectivity is dictated by the base's pKa and the solvent's polarity. Switch from strong bases (like NaH or Cs2CO3) to milder bases (like K2CO3 or DIPEA) and use less polar solvents (like MeCN or DCM instead of DMF) to suppress alkoxide formation[3][4].

Quantitative Impact of Base/Solvent on Chemoselectivity:

Base Solvent Temp (°C) Target N-Alkylation (%) Impurity: O-Alkylation (%) Unreacted SM (%)
NaH DMF 25 45.0 50.0 5.0
Cs2CO3 DMF 60 65.0 30.0 5.0
K2CO3 MeCN 25 92.5 < 2.0 5.5
DIPEA DCM 25 88.0 < 1.0 11.0

(Data summarizes expected chemoselective distribution based on base strength and solvent polarity).

Q2: We switched to the Reductive Amination route. The target yield is good, but we have residual 2,6-difluorobenzyl alcohol. How do we prevent this?

The Causality: The impurity is the reduced form of your starting aldehyde. While sodium triacetoxyborohydride (NaBH(OAc)3) is generally selective for imines over aldehydes, direct reduction of the aldehyde will occur if the reducing agent is added before the imine is fully formed, or if excessive moisture hydrolyzes the imine intermediate[5][6]. The Solution: Implement a strict "pre-formation" step. Stir the piperidin-4-ylmethanol and 2,6-difluorobenzaldehyde in anhydrous solvent for 1-2 hours before adding the reducing agent. Adding a catalytic amount of acetic acid accelerates imine formation by activating the carbonyl carbon.

Q3: How can we ensure complete removal of unreacted piperidin-4-ylmethanol during workup?

The Causality: Unreacted piperidin-4-ylmethanol is highly water-soluble due to its secondary amine and hydroxyl group. However, at pH > 10, the secondary amine is fully deprotonated and will co-extract into the organic phase alongside your target product. The Solution: Utilize a pH-controlled Liquid-Liquid Extraction (LLE). The target tertiary amine is highly lipophilic and bulky, while the starting secondary amine is hydrophilic. Washing the organic layer with a mildly acidic aqueous solution (pH 4.5–5.0) selectively protonates the starting material, driving it into the aqueous waste.

Fig 2: pH-controlled liquid-liquid extraction logic for separating unreacted starting material.

Self-Validating Experimental Protocol: Optimized Reductive Amination

To avoid the O-alkylation pitfalls of the N-alkylation route, reductive amination is the industry-preferred method for synthesizing this molecule[5]. This protocol utilizes built-in validation checkpoints to ensure the reaction proceeds without generating the aldehyde-reduction impurity.

Step 1: Imine Pre-formation

  • In a flame-dried flask under N2, dissolve piperidin-4-ylmethanol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add 2,6-difluorobenzaldehyde (1.05 eq).

  • Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5.

  • Stir at 20°C for 2 hours. Self-Validation Checkpoint: Sample the mixture for HPLC or TLC. The aldehyde peak must be <5% relative to the intermediate imine before proceeding. If unreacted aldehyde remains, extend stirring time or add molecular sieves.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[5]. Maintain the internal temperature <10°C during addition to prevent thermal degradation of the reducing agent.

  • Remove the ice bath, warm to room temperature, and stir for 12 hours. Self-Validation Checkpoint: LC-MS analysis must confirm the target mass (m/z [M+H]+ = 242.1) with complete consumption of the imine intermediate[6].

Step 3: pH-Controlled Extraction & Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (neutralizing the acetic acid and residual borohydride).

  • Separate the organic (DCE) layer.

  • Wash the organic layer with 10% aqueous citric acid (pH 4.5) to selectively remove any unreacted piperidin-4-ylmethanol.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in high purity.

Sources

Troubleshooting poor solubility of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in aqueous assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Guide Topic: Troubleshooting Poor Aqueous Solubility in Experimental Assays

Welcome to the technical support resource for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous-based assays. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & Physicochemical Properties

This section addresses the fundamental reasons for the compound's solubility behavior.

Q1: I've observed that (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is causing this?

A: This is a classic issue known as "compound crash-out" and is very common for molecules with specific structural features. The behavior of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is governed by two competing characteristics of its structure:

  • The Lipophilic (Hydrophobic) Moiety: The 2,6-difluorobenzyl group is nonpolar and water-insoluble. This part of the molecule is large and repels water, driving the compound out of solution.

  • The Ionizable (Hydrophilic) Moiety: The piperidine ring contains a basic nitrogen atom.[1] At a pH below its pKa, this nitrogen will be protonated (positively charged), which significantly increases its affinity for polar solvents like water.

When the compound is in a high-concentration DMSO stock, it is fully solvated. Upon rapid dilution into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit before the DMSO can diffuse away, causing the compound to precipitate.[2]

Q2: What are the key physicochemical properties of this compound that I should know for troubleshooting?

A: Understanding the compound's properties is critical for designing a successful formulation strategy. While experimentally derived values for this specific molecule are not widely published, we can infer its behavior from its structure and related compounds.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
CAS Number 1779335-53-3For accurate identification and literature searching.[3]
Molecular Formula C₁₃H₁₇F₂NOIndicates a relatively small molecule but with significant nonpolar surface area.[4]
Molecular Weight 241.28 g/mol Moderate molecular weight.[4]
LogP (Lipophilicity) ~2.2 - 2.8 (Predicted)A positive LogP value indicates it is more soluble in lipids than in water, predicting poor aqueous solubility.
pKa (Basicity) ~9.0 - 10.5 (Predicted)The piperidine nitrogen is a weak base.[5] This is the key to pH-dependent solubility. The compound will be significantly more soluble at acidic pH (e.g., pH < 7) where it becomes protonated.
Compound Type Lipophilic Weak BaseThis classification dictates the entire troubleshooting strategy, focusing on pH adjustment and other methods to accommodate the hydrophobic benzyl group.

Part 2: Step-by-Step Troubleshooting & Solubilization Strategies

This section provides a logical workflow for addressing solubility issues, from simple adjustments to more advanced formulation techniques.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Aqueous Assay stock 1. Verify Stock Solution (Is it fully dissolved in DMSO?) start->stock Start Here dilution 2. Optimize Dilution Protocol (e.g., Pluronic F-127, gradual dilution) stock->dilution If stock is clear ph_mod 3. Modify Buffer pH (Lower pH to protonate piperidine) dilution->ph_mod If precipitation persists advanced 4. Advanced Formulation (If pH mod is not feasible/sufficient) ph_mod->advanced If pH is incompatible with assay success Clear Solution Achieved Proceed with Assay ph_mod->success If successful cosolvent Co-solvents (e.g., PEG, Ethanol) advanced->cosolvent cyclo Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) advanced->cyclo surfactant Surfactants (e.g., Tween® 80) advanced->surfactant cosolvent->success cyclo->success surfactant->success

Caption: A logical workflow for troubleshooting compound precipitation.

Q3: My compound appears fully dissolved in the DMSO stock. Can I improve how I dilute it into the buffer?

A: Yes. The dilution technique itself is a critical parameter. Instead of a simple, single-step dilution, consider these refinements:

  • Increase Final DMSO Concentration: While needing to be minimized, increasing the final DMSO percentage (e.g., from 0.1% to 0.5% or 1%) can sometimes be sufficient to keep the compound in solution. Always verify the tolerance of your specific assay to DMSO.[6]

  • Use of Pluronic F-127: Adding a small amount of Pluronic F-127 (a non-ionic surfactant) to your dilution buffer can act as a stabilizer, preventing aggregation and precipitation.

  • Serial Dilution: Perform a serial dilution in an intermediate solvent (e.g., 50:50 DMSO:buffer) before the final dilution into the 100% aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out.

Q4: Given that the compound is a weak base, can I simply lower the pH of my assay buffer?

A: Absolutely. This is the most direct and scientifically guided approach for this specific molecule and should be your primary strategy.

  • The Mechanism: By lowering the pH of your aqueous buffer to a value at least 1-2 units below the compound's pKa (e.g., to pH 5.0-6.5), you ensure the piperidine nitrogen is predominantly in its protonated, cationic form (R₃NH⁺). This charged species is significantly more water-soluble than the neutral form. Weakly basic drugs inherently demonstrate higher solubility at lower pH.[7]

  • How to Implement: Prepare your assay buffer and use a dilute acid (e.g., 0.1 M HCl) to carefully titrate the pH down to the desired level. Then, add the compound stock.

  • Critical Caveat: You MUST confirm that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, antibody binding). Always run a pH-matched vehicle control. The use of pH adjustment is a powerful technique but its feasibility is dictated by the constraints of the biological system.[8][]

Q5: What if my assay is sensitive to pH changes? What are my options for advanced formulation?

A: If pH modification is not possible, you must use excipients to increase the apparent solubility of the neutral form of the compound. The two most common and effective methods are co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[10][11]

    • Examples: Polyethylene glycol 400 (PEG400), propylene glycol (PG), ethanol.[12]

    • Pros: Simple to implement, can significantly increase solubility.[13]

    • Cons: Like DMSO, co-solvents can interfere with biological assays and may cause toxicity at higher concentrations.[8] A vehicle control is mandatory. A common starting formulation for in-vivo studies that can be adapted for in-vitro work is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They act as "molecular buckets" to encapsulate the hydrophobic part of a drug molecule (the difluorobenzyl group), while the hydrophilic outer surface keeps the entire complex dissolved in water.[][18]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are most commonly used due to their high solubility and low toxicity.[15]

    • Pros: Very effective at increasing solubility, often with minimal impact on the biological assay compared to organic co-solvents.[19]

    • Cons: Can sometimes reduce the apparent potency of a compound if the binding affinity for the cyclodextrin is very high. Requires empirical testing.

G cluster_0 Cyclodextrin Inclusion Complex Mechanism cluster_1 compound Hydrophobic Drug (e.g., Difluorobenzyl group) cd_inner Hydrophobic Cavity compound->cd_inner Encapsulation water1 Water Molecules (Aqueous Buffer) water2 Water Molecules (Aqueous Buffer) cd_outer Hydrophilic Exterior cd_outer->water1 Favorable Interaction cd_outer->water2 Favorable Interaction complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (MW: 241.28 g/mol ) required. For 1 mL of a 10 mM stock, you will need:

    • Mass = 10 mmol/L * 1x10⁻³ L * 241.28 g/mol = 0.00241 g = 2.41 mg.

  • Weighing: Accurately weigh ~2.41 mg of the compound into a sterile, conical microcentrifuge tube or amber glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1.0 mL for a 10 mM solution from 2.41 mg).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[20]

  • Sonication (Optional): If solid particles remain, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[20] Gentle warming (to 30-40°C) can also be used but be cautious of compound stability.[21]

  • Inspection: Visually confirm that the solution is completely clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]

Protocol 2: pH-Based Solubility Enhancement Test

  • Buffer Preparation: Prepare your primary assay buffer (e.g., PBS, TRIS) at its normal pH.

  • pH Adjustment: Create several small-volume aliquots of your buffer (e.g., 1 mL each). Using 0.1 M HCl, adjust the pH of these aliquots to a range of values, for example: pH 7.4 (control), 7.0, 6.5, 6.0, and 5.5.

  • Compound Addition: To each pH-adjusted buffer aliquot, add your compound from the DMSO stock to the final desired assay concentration (e.g., a 1:1000 dilution from a 10 mM stock to a final concentration of 10 µM).

  • Observation: Vortex each tube briefly and let it stand for 15-30 minutes at the assay temperature.

  • Assessment: Visually inspect each tube for precipitation or cloudiness against a dark background. The lowest pH that results in a completely clear solution is your target pH, provided it is compatible with your assay.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. This may require stirring or gentle warming.

  • Compound Addition: Add the DMSO stock of your compound directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture and allow it to equilibrate for at least 1 hour at room temperature to ensure the formation of the inclusion complex.

  • Dilution: This new, clear stock solution (Compound + HP-β-CD) can now be diluted into the final assay buffer. The final concentration of HP-β-CD in the assay should be kept as low as possible while maintaining compound solubility (typically in the 0.5-2% range).

  • Control: Remember to include a vehicle control containing the same final concentration of both DMSO and HP-β-CD.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO my cell-based assay can tolerate? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO with minimal effects, while some robust lines can handle up to 1%. However, it is best practice to keep the final concentration below 0.2% if possible. You must always determine the tolerance of your specific system by running a DMSO-only toxicity curve.[6]

Q: How can I be sure my compound is truly dissolved and not just a very fine, colloidal suspension? A: Visual inspection is the first step, but it can be deceptive. For a more definitive answer, you can centrifuge the sample at high speed (e.g., >14,000 x g for 10-15 minutes). If a pellet is formed, the compound was not fully dissolved. You can then measure the concentration in the supernatant to determine the true soluble concentration.

Q: Will these solubilization methods interfere with my compound's activity? A: They can, which is why proper controls are non-negotiable.

  • pH: Changing the pH can alter the charge state of your target protein, potentially affecting binding.

  • Co-solvents: Organic solvents can denature proteins or disrupt cell membranes at higher concentrations.

  • Cyclodextrins: By encapsulating the compound, cyclodextrins can shift the equilibrium of free compound available to bind to its target. This usually manifests as a right-ward shift in the dose-response curve (a decrease in apparent potency), but the maximal effect (Emax) should remain the same.

In all cases, the goal is to use the mildest method that achieves the required solubility. pH adjustment for a basic compound like this is the preferred first choice due to its predictable, mechanism-based action.

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2024). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. (2024). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Vertex AI Search. (2024). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. (2024). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search. (2024). Cosolvent - Wikipedia.
  • Vertex AI Search. (2024). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. (2024). Compound Handling Instructions - MCE.
  • Vertex AI Search. (2024). Solubility enhancement by various techniques: A comprehensive review.
  • Vertex AI Search. (2024). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK - IAPC Journals.
  • Vertex AI Search. (2024). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (2024). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (2024). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (2024). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). PIPERIDINE - CAMEO Chemicals - NOAA.
  • Vertex AI Search. (2024). 174561-04-7|[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol - BLDpharm.
  • Vertex AI Search. (2024). [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol 174561-04-7 wiki - Guidechem.
  • Vertex AI Search. (2024). 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem.
  • Vertex AI Search. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).
  • Vertex AI Search. (2024). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol | C20H27N3O | CID 230608 - PubChem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 1272219-82-5 | (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanol | ChemScene.
  • Vertex AI Search. (2024). Mol. Formula: - Sigma-Aldrich.
  • Vertex AI Search. (2024). (PIPERIDIN-4-YL)
  • Vertex AI Search. (2024). pKa values bases - Chair of Analytical Chemistry.
  • Vertex AI Search. (2024). N-([1-(2-FLUOROBENZYL)PIPERIDIN-4-YL]METHYL)-2-METHOXYETHANAMINE DIHYDROCHLORIDE - ChemicalBook.
  • Vertex AI Search. (2024). 1775193-81-1|(1-(3,5-Difluorobenzyl)piperidin-4-yl)methanol - BLDpharm.
  • Vertex AI Search. (2024). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • Vertex AI Search. (2024). CAS号:1779335-53-3 - 毕得医药.

Sources

Optimizing reaction conditions for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol .

This guide is designed for researchers and drug development professionals optimizing acyl transfer reactions on basic, nitrogen-containing heterocycles. Because this substrate contains a tertiary amine, standard esterification protocols often fail due to salt formation, altered solubility, or catalyst poisoning. This document provides mechanistic insights, a self-validating protocol, and troubleshooting steps to ensure high-yielding conversions.

Strategy & Workflow Optimization

When esterifying a primary alcohol attached to a basic piperidine ring, the choice of coupling strategy is dictated by the steric hindrance of the carboxylic acid and the basicity of the substrate.

Workflow Start Substrate: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Check Select Esterification Strategy Start->Check Steglich Steglich Esterification (EDC, DMAP, CH3CN) Check->Steglich Standard Acids AcidChloride Acid Chloride Method (R-COCl, DIPEA, DCM) Check->AcidChloride Hindered Acids Workup Critical Workup: Avoid Acidic Washes! (Use NaHCO3 to retain basic product) Steglich->Workup AcidChloride->Workup

Decision tree for esterification of basic piperidine substrates.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does traditional Fischer esterification fail or give poor yields for this substrate? A: Fischer esterification relies on Brønsted acid catalysts (e.g., H₂SO₄) and azeotropic water removal. The tertiary amine on the piperidine ring is highly basic and will immediately protonate, forming a polar salt. This pulls the substrate out of the organic phase, drastically reduces the nucleophilicity of the adjacent alcohol via inductive electron withdrawal, and prevents efficient conversion[1].

Q: Why is EDC preferred over DCC for this specific reaction? A: While N,N'-Dicyclohexylcarbodiimide (DCC) is the classic Steglich coupling agent, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from basic amine products via chromatography. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct, allowing for isolation via a simple aqueous workup[2][3].

Q: What is the exact role of DMAP in the Steglich esterification? A: 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea intermediate to form an acyl-pyridinium salt (the "active ester"). This kinetic pathway outcompetes the slow, irreversible 1,3-rearrangement of the O-acylisourea into a thermodynamically stable, but completely unreactive, N-acylurea dead-end[2][4].

Mechanism Acid Carboxylic Acid + EDC Oacyl O-Acylisourea Intermediate Acid->Oacyl ActiveEster Acyl-Pyridinium Salt (Active Ester) Oacyl->ActiveEster + DMAP (Fast) SideProduct N-Acylurea (Dead End) Oacyl->SideProduct Rearrangement (Slow) DMAP DMAP Catalyst ActiveEster->DMAP Regenerated Product Target Ester Product ActiveEster->Product + Alcohol Alcohol Piperidine Alcohol

DMAP-catalyzed Steglich mechanism preventing N-acylurea formation.

Troubleshooting Guide

Symptom Root Cause (Causality) Corrective Action
Massive yield loss during workup Using standard acidic washes (e.g., 1M HCl) to remove DMAP/EDC protonates the piperidine product, extracting it into the aqueous waste.Do not use acidic washes. Use a neutral water wash or mildly basic wash (sat. NaHCO₃). Remove residual DMAP via a silica plug.
Incomplete conversion / Stalled reaction EDC is typically supplied as an HCl salt (EDC·HCl). This can lower the reaction pH, protonating the piperidine nitrogen and reducing substrate solubility.Add 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl salt, or utilize the freebase form of EDC.
High levels of N-acylurea byproduct Insufficient DMAP concentration or steric hindrance preventing the formation of the acyl-pyridinium intermediate.Increase DMAP loading to 0.2–0.5 equivalents. If the carboxylic acid is highly hindered, switch to the Acid Chloride method.

Quantitative Method Comparison

The following table summarizes the expected outcomes when applying different esterification methodologies to (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol:

MethodReagentsSolventTempTypical YieldKey Challenge / Limitation
Fischer H₂SO₄ (cat.)TolueneReflux< 20%Salt formation of the tertiary amine; poor solubility.
Steglich (DCC) DCC, DMAPDCMRT60–70%DCU byproduct co-elutes with the target basic product.
Steglich (EDC) EDC·HCl, DMAPCH₃CN40 °C> 85%Optimal. Requires careful pH management during workup.
Acid Chloride R-COCl, DIPEADCM0 °C to RT80–90%Highly efficient, but requires a stable acid chloride precursor.

Self-Validating Experimental Protocol: Greener Steglich Esterification

This protocol utilizes Acetonitrile (CH₃CN) to minimize halogenated solvent waste while maintaining excellent solubility for the polar intermediates[3].

Step 1: Preparation & Solvation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.2 equiv) and (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 equiv).

  • Dissolve the reagents in anhydrous CH₃CN to achieve a 0.5 M concentration. Add DMAP (0.1 equiv).

Step 2: Activation

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise.

  • Self-Validation Check: If the reaction mixture becomes cloudy or precipitates upon EDC·HCl addition, the piperidine substrate has formed an insoluble HCl salt. Immediately add DIPEA (1.0 equiv) to restore homogeneity.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitor via TLC (eluent: 5% MeOH in DCM). The 2,6-difluorobenzyl group provides strong UV activity at 254 nm, allowing easy tracking of the starting material consumption.

Step 4: Self-Validating Workup

  • Concentrate the mixture under reduced pressure to remove CH₃CN. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) and distilled water (1 × 10 mL).

  • Critical Validation: Spot the aqueous waste layers on a TLC plate and check under UV (254 nm). If strong UV-active spots appear, the aqueous pH is too low, and your product is protonated. Adjust the aqueous layer to pH 8–9 with Na₂CO₃ and back-extract with EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to remove trace DMAP.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (JoVE) URL:[Link]

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]

Sources

Overcoming steric hindrance in (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. This document is intended for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. We understand that the unique structural features of this molecule, specifically the steric hindrance imparted by the 2,6-difluorobenzyl group, can present challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your synthetic goals efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the structure and reactivity of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Q1: What is the primary cause of steric hindrance in reactions involving this molecule?

A: The primary source of steric hindrance is the N-benzyl substituent. The two fluorine atoms at the ortho- (2,6-) positions of the benzyl ring act like bulky "gatekeepers." They restrict the conformational flexibility of the benzyl group and create a sterically crowded environment around the nitrogen atom. This bulk extends its influence towards the piperidine ring, effectively shielding the C4-methanol group from the approach of incoming reagents.

Q2: How does this steric hindrance impact the reactivity of the primary hydroxyl group?

A: The primary hydroxyl (-CH₂OH) group is the main reactive site for functionalization. However, the steric bulk from the 2,6-difluorobenzyl group creates a "molecular umbrella" over the C4 position of the piperidine ring. This significantly slows down the rate of reactions that require a nucleophilic attack by the alcohol or an attack on the alcohol's carbon, such as:

  • O-Acylation (Esterification): Reagents like acid chlorides or anhydrides face difficulty accessing the hydroxyl group.

  • O-Alkylation (Etherification): The Sₙ2 transition state is disfavored due to steric clash.

  • Sulfonylation (e.g., Tosylation/Mesylation): Bulky sulfonyl chlorides are sterically repelled.

Consequently, standard reaction conditions often result in low yields, slow conversion rates, or complete failure.

Q3: Beyond sterics, do the 2,6-difluoro groups have any electronic effects?

A: Yes. Fluorine is a highly electronegative atom. The two fluorine atoms exert a strong electron-withdrawing inductive effect on the benzyl ring. While this primarily influences the aromatic ring's chemistry, it can have a minor deactivating effect on the piperidine nitrogen's basicity and nucleophilicity compared to a non-fluorinated benzyl analogue. However, for reactions at the distal C4-methanol group, the steric effects are far more dominant than these electronic effects.

Part 2: Troubleshooting Guide for Common Reactions

This section is formatted to address specific experimental failures. If you encounter a problem listed below, we provide a causal explanation and a series of actionable solutions.

Problem: Low Yield or No Conversion in O-Acylation (Ester Formation)
  • Scenario: "I tried to acylate the primary alcohol using acetic anhydride and triethylamine with catalytic DMAP at room temperature, but I'm only recovering starting material even after 24 hours."

  • Root Cause Analysis: This is a classic case of steric hindrance. The nucleophilic catalyst (DMAP) and the alcohol struggle to attack the carbonyl carbon of the anhydride due to the bulky shield of the 2,6-difluorobenzyl group. Standard conditions are simply not potent enough to overcome this energy barrier.

  • Proposed Solutions & Protocols:

    • Employ More Reactive Acylating Agents: Switch from anhydrides to more electrophilic acyl chlorides. Use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the reaction.

    • Utilize a More Powerful Acyl Transfer Catalyst: While DMAP is common, catalysts like 1-methylimidazole can be more effective for hindered systems.[1][2] An auxiliary base like triethylamine can further accelerate the reaction.[1] For particularly stubborn cases, strong "superbases" can promote acylation of even unreactive alcohols.[3]

    • Advanced Method: The Yamaguchi Esterification: This powerful method is specifically designed for the synthesis of highly functionalized or sterically hindered esters.[4][5][6] It proceeds by forming a highly reactive mixed anhydride intermediate.

      Protocol 1: Yamaguchi Esterification of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

      Materials:

      • (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 equiv)

      • Carboxylic acid of choice (1.1 equiv)

      • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)

      • Triethylamine (Et₃N) (1.2 equiv)

      • 4-Dimethylaminopyridine (DMAP) (1.2 equiv)

      • Anhydrous Toluene

      Procedure:

      • Dissolve the carboxylic acid in anhydrous toluene.

      • Add Et₃N and stir for 10 minutes at room temperature.

      • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour to form the mixed anhydride.

      • In a separate flask, dissolve the (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol and DMAP in anhydrous toluene.

      • Slowly add the solution from Step 4 to the mixed anhydride solution from Step 3.

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

      • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

      • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Problem: Failure of O-Alkylation via Williamson Ether Synthesis
  • Scenario: "I deprotonated the alcohol with NaH and then added methyl iodide, but the reaction is extremely slow and gives a poor yield of the desired methyl ether."

  • Root Cause Analysis: The Williamson ether synthesis is an Sₙ2 reaction. The bulky 2,6-difluorobenzyl group prevents the effective backside attack of the generated alkoxide on the alkyl halide. For more hindered alkyl halides (e.g., ethyl or isopropyl), competing E2 elimination can become a significant side reaction.[7]

  • Proposed Solutions & Protocols:

    • Use a More Reactive Electrophile: Switch from alkyl chlorides or bromides to more reactive alkylating agents like alkyl triflates (R-OTf) or tosylates (R-OTs), which have better leaving groups.

    • Advanced Method: The Mitsunobu Reaction: This reaction is exceptionally effective for forming ethers from sterically hindered alcohols because it activates the alcohol itself, which then undergoes Sₙ2 displacement by a suitable nucleophile (in this case, another alcohol).[8][9] It is important to note that this reaction proceeds with inversion of configuration, though this is irrelevant for a primary alcohol. A key advantage is its applicability to hindered substrates where other methods fail.[8]

      Protocol 2: Mitsunobu Etherification

      Materials:

      • (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (1.0 equiv)

      • Alcohol for ether formation (e.g., Butanol) (1.5 equiv)

      • Triphenylphosphine (PPh₃) (1.5 equiv)

      • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

      • Anhydrous Tetrahydrofuran (THF)

      Procedure:

      • Dissolve (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, the desired alcohol, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add DEAD or DIAD dropwise to the stirred solution. Caution: The addition can be exothermic.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

      • Concentrate the reaction mixture under reduced pressure.

      • The major byproducts are triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which can often make purification challenging.[9] Purification typically requires careful column chromatography.

Visualization of the Core Problem

The following diagram illustrates the fundamental challenge: the steric shielding of the reactive hydroxyl group.

Caption: Steric shielding of the hydroxyl group by the 2,6-difluorobenzyl substituent.

Part 3: Comparative Summary of Recommended Methods

For clarity, the following table summarizes the key features of the recommended advanced protocols for overcoming steric hindrance in esterification and etherification reactions.

FeatureStandard Method (e.g., Ac₂O/DMAP)Yamaguchi EsterificationStandard Method (Williamson)Mitsunobu Reaction
Reaction Type O-AcylationO-AcylationO-AlkylationO-Alkylation
Key Reagent Acetic Anhydride2,4,6-Trichlorobenzoyl chlorideAlkyl HalideDEAD / DIAD
Activation Alcohol acts as nucleophileCarboxylic acid activated to mixed anhydrideAlcohol activated to alkoxideAlcohol activated via phosphonium salt
Efficacy with Hindrance Very LowVery High [5]Low to ModerateHigh [8]
Key Challenge No reactionMulti-step, requires stoichiometric DMAPSlow Sₙ2 kinetics, elimination side reactionsByproduct removal can be difficult[9]
Best For Unhindered alcoholsHighly hindered or sensitive substratesSimple, unhindered primary alcoholsHindered secondary and primary alcohols

Part 4: Troubleshooting Workflow

When a reaction fails, a systematic approach to troubleshooting is critical. Use the following decision tree to guide your experimental choices.

Troubleshooting_Workflow Start Initial Reaction Failed (e.g., low conversion) Check_Purity Verify Starting Material Purity & Reagent Quality Start->Check_Purity Reaction_Type What type of bond are you forming? Check_Purity->Reaction_Type Purity OK Ester C-O (Ester) Reaction_Type->Ester Ester Ether C-O (Ether) Reaction_Type->Ether Ether Use_Acyl_Chloride Attempt with Acyl Chloride + Hindered Base (DIPEA) Ester->Use_Acyl_Chloride Yamaguchi Proceed to Yamaguchi Esterification Protocol Use_Acyl_Chloride->Yamaguchi Still Low Yield Success Reaction Successful Use_Acyl_Chloride->Success Success Yamaguchi->Success Failure Still Fails Use_Triflate Attempt with Alkyl Triflate instead of Halide Ether->Use_Triflate Mitsunobu Proceed to Mitsunobu Reaction Protocol Use_Triflate->Mitsunobu Still Low Yield Use_Triflate->Success Success Mitsunobu->Success Contact_Support Contact Technical Support for Advanced Strategies

Caption: Decision workflow for troubleshooting reactions with the target molecule.

References

  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters. URL: [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. URL: [Link]

  • An electrochemical strategy towards the synthesis of sterically hindered dialkyl ethers from activated alcohols. University of Greenwich. URL: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. URL: [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. URL: [Link]

  • Efficacious modification of the mitsunobu reaction for inversions of sterically hindered secondary alcohols. Semantic Scholar. URL: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. URL: [Link]

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. URL: [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. URL: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. URL: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. URL: [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. URL: [Link]

  • Yamaguchi esterification. Wikipedia. URL: [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. URL: [Link]

  • Facile acylation of sterically hindered alcohols through ketene intermediates. PubMed. URL: [Link]

  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry. URL: [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. URL: [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. URL: [Link]

  • Activating Agents and Protecting Groups. Organic Syntheses. URL: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. URL: [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. ACS Publications. URL: [Link]

  • Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. ResearchGate. URL: [Link]

  • 2,6-Disubstituted Benzoates As Neighboring Groups for Enhanced Diastereoselectivity in β-Galactosylation Reactions: Synthesis of β-1,3-Linked Oligogalactosides Related to Arabinogalactan Proteins. The Journal of Organic Chemistry. URL: [Link]

  • Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. PMC. URL: [Link]

  • Regiodivergent Interrupted Ni-Catalyzed Chain-Walking of Unsaturated Alcohol Side-Chains via Traceless Activating Groups. PMC. URL: [Link]

  • Functionalization of π-activated alcohols by trapping carbocations in pure water under smooth conditions. Arabian Journal of Chemistry. URL: [Link]

  • Superbase-Promoted Acylation of Hindered Alcohols. The Journal of Organic Chemistry. URL: [Link]

  • Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2- O -Benzoyl groups: A Mechanistic Investigation. ResearchGate. URL: [Link]

  • Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journals. URL: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.Google Patents.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. URL: [Link]

  • Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. PubMed. URL: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. URL: [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. URL: [Link]

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. ACS Publications. URL: [Link]

  • Organocatalytic Friedel–Crafts Benzylation of Heteroaromatic and Aromatic Compounds via an S N 1 Pathway. Thieme. URL: [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-ISOLUPETIDINE. LOCKSS. URL: [Link]

Sources

Technical Support Center: Troubleshooting & Preventing Degradation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals handling (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol . Because this molecule contains both a tertiary amine (piperidine ring) and a primary alcohol, it is highly susceptible to oxidative and photo-catalytic degradation over time.

This guide abandons generic advice in favor of field-validated, self-validating protocols that explain the causality behind every handling decision.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my batch of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol losing purity during standard 4°C storage? A1: Standard refrigeration does not arrest oxidation; it only slows it. Your compound contains two highly reactive sites that degrade via distinct mechanisms:

  • The Piperidine Nitrogen: Tertiary amines are highly susceptible to N-oxidation. Exposure to atmospheric oxygen or trace peroxides in solvents (like THF or ether) leads to the formation of N-oxides .

  • The Primary Alcohol (-CH₂OH): This functional group is prone to oxidation into an aldehyde, which can subsequently over-oxidize into a carboxylic acid in the presence of moisture and oxygen.

  • The Benzylic Position: While the 2,6-difluoro substitution provides significant electronic stabilization and steric hindrance against electrophilic attack , the benzylic carbon remains a secondary site for photo-oxidative cleavage if exposed to ambient UV light.

DegradationPathways Parent (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol NOxidation N-Oxidation (Tertiary Amine) Parent->NOxidation O2 / Metal Catalysts AlcOxidation Alcohol Oxidation (Primary Alcohol) Parent->AlcOxidation O2 / Moisture PhotoDeg Photo-Oxidative Cleavage Parent->PhotoDeg UV / Ambient Light NOxide N-Oxide Derivative (+16 Da) NOxidation->NOxide Aldehyde Aldehyde Intermediate (-2 Da) AlcOxidation->Aldehyde Carboxylic Carboxylic Acid (+14 Da) Aldehyde->Carboxylic Further Oxidation Dealkyl Dealkylated / Ring-Opened Products PhotoDeg->Dealkyl

Fig 1: Primary degradation pathways of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis. What happened? A2: A +16 Da mass shift is the classic signature of N-oxidation at the piperidine ring. (Note: Oxidation of the alcohol to an aldehyde would result in a -2 Da shift). This indicates an oxygen leak in your storage vial. Causality: Standard rubber septa are permeable to oxygen over long periods. You must use PTFE-lined septa to create a hermetic seal.

Q3: My compound is turning slightly yellow over time, but the mass hasn't changed significantly. Is it still usable? A3: Yellowing indicates trace photo-oxidative degradation at the benzylic position, leading to conjugated extended systems . These degradants have high molar absorptivity, meaning they turn the sample yellow even at concentrations below the detection limit of standard LC-MS. Causality: Clear glass transmits UV light, providing the activation energy required for free-radical photo-oxidation. The sample should be re-purified and strictly stored in amber glass.

Part 2: Quantitative Stability Data

To understand the urgency of proper storage, review the accelerated degradation kinetics for benzylpiperidine derivatives under various environmental stressors.

Storage ConditionAtmosphereLight ExposureTimeframeRemaining Purity (%)Primary Degradant Identified
25°C (Room Temp)Ambient AirAmbient Light30 Days88.5%N-Oxide, Aldehyde
25°C (Room Temp)Ambient AirDark (Amber Vial)30 Days94.2%N-Oxide
4°C (Refrigerated)Argon PurgeDark (Amber Vial)6 Months98.1%Trace N-Oxide
-20°C (Freezer)Argon PurgeDark (Amber Vial)12 Months>99.5%None Detected

Data Synthesis: Lowering the temperature to -20°C drastically reduces the Arrhenius reaction rate of oxidative degradation, while Argon effectively starves the N-oxidation pathway.

Part 3: Self-Validating Storage Protocol

A robust protocol must not rely on blind faith; it must be a self-validating system . This means the workflow inherently tests its own success without compromising the primary stock. We achieve this through the use of "Sentinel Vials."

StorageWorkflow Start Purified API (>99% Purity) QC Initial QC (HPLC-UV/MS, NMR) Start->QC Argon Aliquoting under Argon Gas QC->Argon Validated Purity Vial Transfer to Amber Glass Vials Argon->Vial Desiccate Add Desiccant & PTFE Seal Vial->Desiccate Store Long-Term Storage (-20°C to -80°C) Desiccate->Store Monitor Test Sentinel Vials (1, 3, 6, 12 months) Store->Monitor Periodic Sampling Monitor->Store If <0.5% Degradation

Fig 2: Self-validating workflow for the long-term storage of piperidine derivatives.

Step-by-Step Methodology

Phase 1: Preparation & Baseline Validation

  • High-Vacuum Drying: Remove all residual solvents using a high-vacuum manifold (<0.1 Torr) for 24 hours. Causality: Trace solvents (especially ethers) can harbor peroxides that act as nucleation sites for autocatalytic degradation.

  • Baseline QC (Self-Validation Checkpoint 1): Analyze the dried batch via HPLC-UV (254 nm) and LC-MS. Do not proceed to long-term storage unless purity is >99.0%.

Phase 2: Aliquoting & Environmental Control 3. Glove Box Transfer: Move the dried powder into a glove box purged with Argon (O₂ < 5 ppm). Causality: Argon is denser than nitrogen. It sinks to the bottom of the vial, providing a superior, heavy blanket against atmospheric oxygen ingress. 4. Sentinel Aliquoting: Divide the batch into your primary storage vials, but also create three smaller "Sentinel Vials" containing 1-2 mg of the compound each. 5. Sealing: Seal all vials using PTFE-lined silicone septa and aluminum crimp caps. Causality: PTFE is chemically inert and highly impermeable to oxygen, unlike standard silicone or rubber.

Phase 3: Storage & Continuous Validation 6. Thermal Control: Transfer all vials to a -20°C or -80°C freezer. 7. Sentinel Monitoring (Self-Validation Checkpoint 2): At 1 month, 3 months, and 6 months, remove only a Sentinel Vial and run LC-MS.

  • Logic: If the 1-month sentinel vial shows >0.5% N-oxidation, your Argon purge or PTFE seal failed. Because you tested a sentinel, your primary stock is flagged for immediate re-purification before catastrophic, irreversible degradation occurs.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central (NIH). Available at:[Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at:[Link]

Technical Support Center: HPLC Method Development for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing robust and reliable analytical methods. Here, we will address common challenges, offer systematic troubleshooting strategies, and present a clear workflow for method development, all grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol by HPLC.

Q1: What are the main challenges in the HPLC analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol?

The primary challenges stem from the molecule's chemical properties. The piperidine ring contains a basic nitrogen atom, which can interact with the stationary phase in unintended ways. Key issues include:

  • Peak Tailing: The basic nitrogen can interact with acidic silanol groups on the surface of traditional silica-based HPLC columns.[1][2][3] This secondary interaction can lead to asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.

  • Poor Retention: As a relatively polar molecule, it may exhibit insufficient retention on standard C18 columns, especially with high organic content in the mobile phase.

  • Method Robustness: The retention time and peak shape can be highly sensitive to minor variations in mobile phase pH, especially if the pH is close to the pKa of the piperidine nitrogen.[4][5]

Q2: What type of HPLC column is best suited for this analysis?

For basic compounds like this, selecting the right column is critical. While a standard C18 column might work, you will likely achieve better results with one of the following:

  • High-Purity Silica C18 Columns: Modern columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups, thereby reducing the likelihood of peak tailing.

  • End-Capped C18 Columns: These columns have their residual silanol groups chemically bonded (capped) to minimize their interaction with basic analytes.[3][6]

  • Polar-Embedded Columns: These columns have a polar group embedded near the base of the C18 chain.[3][7] This feature helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse, which can be beneficial for retaining polar compounds.[7]

  • Hybrid Silica Columns: These columns incorporate organic moieties into the silica structure, leading to improved pH stability and reduced silanol activity.[6]

Q3: What is a good starting point for the mobile phase?

A common starting point for reversed-phase HPLC is a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is a good choice.[4] The low pH (around 2.5-3.0) protonates the basic nitrogen on your analyte and suppresses the ionization of residual silanol groups on the column, leading to improved peak shape.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[8][9]

A generic starting gradient could be 5-95% Mobile Phase B over 10-20 minutes.[10]

Q4: What detection wavelength should I use?

The 2,6-difluorobenzyl group in the molecule contains a benzene ring, which will absorb UV light. A good starting point for detection would be to scan the UV spectrum of the analyte (typically from 200-400 nm) to find the wavelength of maximum absorbance (λmax). For a benzyl group, this is often around 254 nm, but the difluoro substitution may cause a slight shift. A photodiode array (PDA) detector is ideal for determining the optimal wavelength during method development.

Proactive Method Development Workflow

Developing a robust HPLC method requires a systematic approach. The following workflow is recommended for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Step 1: Define the Analytical Target Profile (ATP)

Before starting any experimental work, define the goals of the method. As introduced by the ICH Q14 guideline, the ATP is a prospective summary of the method's intended purpose.[11] For example: "The method must be able to accurately quantify (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in the presence of its potential degradation products with an accuracy of 98-102% and a precision of <2% RSD."

Step 2: Initial Column and Mobile Phase Screening

The goal of this step is to find a set of conditions that provides adequate retention and acceptable peak shape.

Experimental Protocol: Initial Screening
  • Prepare the Analyte Solution: Dissolve a small amount of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL.

  • Select Columns for Screening: Choose 2-3 columns with different selectivities. A good set would be:

    • A high-purity, end-capped C18 column.

    • A polar-embedded C18 column.

    • A Phenyl-Hexyl column (to explore π-π interactions with the aromatic ring).

  • Prepare Mobile Phases:

    • A1: 0.1% Formic Acid in Water

    • B1: Acetonitrile

    • B2: Methanol

  • Set Up the HPLC System:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detector: PDA/UV at 254 nm (or the predetermined λmax)

  • Run a Scouting Gradient: For each column, run a generic gradient with both acetonitrile and methanol as the organic modifier.

    • Gradient Program:

      • 0 min: 5% B

      • 15 min: 95% B

      • 17 min: 95% B

      • 17.1 min: 5% B

      • 20 min: 5% B

Step 3: Optimization

Based on the screening results, select the column and organic modifier that gave the best peak shape and retention. Now, optimize the separation.

  • Gradient Slope: If the peaks are clustered together, decrease the gradient slope (e.g., run the gradient over a longer time) to improve resolution. If the peaks are too far apart, a steeper gradient can shorten the run time.

  • Mobile Phase pH: While low pH is a good starting point, it may be beneficial to evaluate the effect of pH on retention and selectivity, especially if impurities are present. Prepare buffers at different pH values (e.g., pH 3.0, 4.5, 6.0) to assess the impact. Ensure you use a column that is stable at the chosen pH.

  • Temperature: Increasing the column temperature can decrease viscosity (leading to lower backpressure) and sometimes improve peak shape and efficiency. However, it can also alter selectivity. Evaluate temperatures between 25-45 °C.

Step 4: Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[12][13][14]

Key Validation Parameters:
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, separation from known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.e.g., 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD < 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Stability of results when parameters like pH, flow rate, and temperature are slightly varied.

This validation process is mandatory for methods used in a regulatory environment.[15][16][17]

Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Peak Tailing or Asymmetry

Question: My peak for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is tailing significantly (asymmetry factor > 1.5). What is the cause and how can I fix it?

Answer: Peak tailing for this basic compound is most often caused by secondary interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing

Caption: Logic diagram for troubleshooting peak tailing.

Issue 2: Poor or Drifting Retention Time

Question: The retention time of my analyte is not stable. It's either too early or it shifts between injections. What should I do?

Answer: Retention time instability is usually related to the mobile phase or the column not being properly equilibrated.

Troubleshooting Workflow for Retention Time Instability

Caption: Logic diagram for troubleshooting retention time instability.

Issue 3: High Backpressure

Question: The system pressure is much higher than normal. What could be the cause?

Answer: High backpressure typically indicates a blockage somewhere in the system.

  • Identify the Source: Systematically disconnect components starting from the detector and working backward towards the pump. When the pressure drops significantly, the last component you disconnected is the source of the blockage.

  • Column Blockage: This is the most common cause. It can be due to precipitated sample or buffer, or particulate matter. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column can prevent this.

  • Tubing or Frit Blockage: Particulate matter can also block inline filters or tubing. Replace any blocked components.

  • Mobile Phase Viscosity: Ensure you are not using an overly viscous mobile phase, especially at lower temperatures.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Rondaxe. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds . Phenomenex. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • Waters Column Selection Guide for Polar Compounds . Waters Corporation. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? . uHPLCs. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance . Mastelf Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials. [Link]

  • HPLC problems with very polar molecules . Axion Labs. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. [Link]

  • Ich guidelines for validation final . Slideshare. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance . MAC-MOD Analytical. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • A comprehensive review of method development by hplc . World Journal of Pharmaceutical Research. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 . Agilent Technologies. [Link]

  • From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor . The Royal Society of Chemistry. [Link]

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Technical Support Center: Enhancing Catalytic Efficiency in (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the catalytic efficiency of cross-coupling reactions involving (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol. The unique structural features of this substrate, namely the saturated piperidine ring and the electron-deficient difluorobenzyl group, can present specific challenges in achieving high yields and purity. This resource offers practical, field-proven insights to navigate these complexities.

I. Understanding the Substrate: Key Considerations

The structure of (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol presents several factors that can influence the outcome of cross-coupling reactions:

  • Steric Hindrance: The bulky 2,6-difluorobenzyl group can sterically hinder the approach of the catalyst and coupling partner to the reactive site, particularly in reactions involving the piperidine nitrogen (e.g., Buchwald-Hartwig amination).

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can impact the nucleophilicity of the piperidine nitrogen, potentially slowing down reactions that rely on its nucleophilic character.

  • Piperidine Ring Conformation: The conformational flexibility of the piperidine ring can influence the accessibility of the reactive sites.

These factors necessitate careful optimization of reaction parameters to achieve high catalytic efficiency.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during cross-coupling reactions with (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol, providing a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. A methodical investigation of the reaction components and conditions is crucial for identifying the root cause.

Question: My cross-coupling reaction is failing or giving a very low yield. What are the primary factors to investigate?

Answer: When faced with a low or no-yield reaction, a systematic evaluation of the following is recommended:

1. Catalyst System Integrity and Activity:

  • Catalyst Inactivation: Palladium catalysts, commonly used in cross-coupling reactions, are susceptible to deactivation. The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen.[1][2] Furthermore, aggregation of the catalyst to form palladium black is a common deactivation pathway.[2]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Utilize degassed solvents, which can be achieved by methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1]

  • Pre-catalyst Activation: Many modern cross-coupling protocols use stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) form.[2] Inefficient activation leads to a low concentration of the active catalyst.

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃. If using a Pd(II) pre-catalyst, ensure the reaction conditions are suitable for its reduction.[3]

  • Ligand Choice and Integrity: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4] Phosphine ligands, in particular, are prone to oxidation.[1]

    • Solution: Use fresh, high-purity ligands stored under an inert atmosphere.[1] For challenging substrates like (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol, screening a panel of ligands with varying steric and electronic properties is often necessary.[2] Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for difficult couplings.[5][6]

2. Reagent Purity and Stoichiometry:

  • Impurity Poisoning: Impurities in the starting materials, including the coupling partner and base, can act as catalyst poisons.[2] For instance, in Buchwald-Hartwig aminations, the purity of the amine is critical.[1][3]

    • Solution: Ensure all reagents are of high purity. Purification of starting materials by recrystallization, distillation, or filtration through a plug of activated alumina may be necessary.[3][7]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully verify the stoichiometry of all reagents, particularly the limiting reagent.

3. Reaction Conditions:

  • Solvent Effects: The solvent influences the solubility of reagents, catalyst stability, and reaction kinetics.[2]

    • Solution: A solvent screen is often beneficial. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[2]

  • Base Selection: The choice and strength of the base are crucial.[5] For Suzuki-Miyaura couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[8]

    • Solution: Screen a variety of bases. The solubility of the base can also be a critical factor.[2]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[2]

    • Solution: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer duration to maintain catalyst stability.[1][9]

Workflow for Troubleshooting Low Yield

start Low or No Yield Observed check_catalyst Verify Catalyst System (Activity, Ligand Integrity) start->check_catalyst check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Base, Temperature) start->check_conditions optimize_catalyst Screen Ligands & Catalyst Loading check_catalyst->optimize_catalyst purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_conditions Screen Solvents, Bases, and Temperatures check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success purify_reagents->success optimize_conditions->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the overall efficiency of the reaction.

Question: My reaction is producing significant amounts of side products, such as homocoupling of the starting materials. How can I minimize these unwanted reactions?

Answer: The formation of side products often points to issues with catalyst stability, reaction conditions, or the inherent reactivity of the substrates.

1. Homocoupling:

  • Cause: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide can occur, often promoted by the presence of oxygen.[7]

    • Solution: Rigorous degassing of solvents and the reaction mixture is essential.[7] Using a well-defined pre-catalyst can sometimes suppress homocoupling.

  • Cause: In some cases, the catalytic cycle for homocoupling can compete with the desired cross-coupling pathway.

    • Solution: Adjusting the ligand-to-metal ratio can sometimes disfavor the homocoupling pathway.[3]

2. Protodeboronation (in Suzuki-Miyaura Coupling):

  • Cause: Boronic acids can be unstable under certain reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]

    • Solution: Using the corresponding boronic ester (e.g., a pinacol ester) can improve stability.[2] Careful selection of the base and solvent system can also minimize this side reaction.

3. β-Hydride Elimination (for sp³-hybridized coupling partners):

  • Cause: If the coupling partner contains a β-hydrogen, β-hydride elimination can be a competing pathway, leading to the formation of an alkene.[10]

    • Solution: The choice of ligand is critical in suppressing β-hydride elimination. Ligands that promote a faster reductive elimination step can outcompete β-hydride elimination.[10]

Table 1: Common Side Products and Mitigation Strategies

Side ProductCommon Cause(s)Recommended Solution(s)
Homocoupling of Aryl Halide Oxygen in the reaction mixture; Catalyst decomposition.Rigorously degas all solvents and reagents; Use a robust catalyst system.[7]
Homocoupling of Organometallic Reagent Oxygen; Sub-optimal reaction conditions.Thoroughly degas the reaction; Screen different bases and solvents.
Protodeboronation Unstable boronic acid.Use a more stable boronic ester; Optimize base and solvent.[2]
Hydrodehalogenation Presence of a hydrogen source; Catalyst-mediated reduction.Ensure anhydrous conditions; Screen different ligands and bases.
β-Hydride Elimination Substrate contains β-hydrogens.Use ligands that accelerate reductive elimination.[10]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indicator of catalyst decomposition.

Question: I am observing the formation of a black precipitate in my reaction, and the reaction has stalled. What does this indicate and how can I prevent it?

Answer: The formation of a black precipitate is typically palladium black, an inactive, aggregated form of palladium.[1] This indicates that the ligand is failing to stabilize the palladium catalyst.

  • Causes:

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1]

    • High Temperature: Excessive heat can promote catalyst agglomeration.[1]

    • Suboptimal Ligand: The ligand may not be providing sufficient steric or electronic stabilization to the palladium center throughout the catalytic cycle.[1]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.[1]

  • Solutions:

    • Rigorous Inert Atmosphere: As emphasized previously, the exclusion of oxygen is paramount.[1]

    • Temperature Optimization: Consider lowering the reaction temperature, even if it requires a longer reaction time.[1]

    • Ligand Screening: Experiment with different classes of ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs), which can offer greater stability.[4][10]

    • Increased Ligand-to-Metal Ratio: In some cases, a slight excess of the ligand relative to the palladium source can improve catalyst stability.[3]

Catalytic Cycle and Points of Deactivation

pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R-X deactivation Deactivation (Palladium Black) pd0->deactivation O2, Heat pd2_intermediate R-Pd(II)-X L_n ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal + R'-M pd2_intermediate->deactivation Ligand Loss pd2_coupled R-Pd(II)-R' L_n transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Catalyst Regeneration product R-R' (Product) red_elim->product

Caption: A simplified catalytic cycle for cross-coupling, highlighting potential deactivation pathways.

III. Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing the piperidine nitrogen of (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol?

A1: The Buchwald-Hartwig amination is the premier choice for forming a C-N bond between an aryl or heteroaryl halide/triflate and the secondary amine of the piperidine ring.[11] This reaction is known for its broad substrate scope and functional group tolerance.[11] However, due to the steric hindrance from the 2,6-difluorobenzyl group, careful optimization of the catalyst system (palladium precursor and ligand) and reaction conditions will be necessary.[9]

Q2: Are there specific ligands that are known to be effective for coupling with sterically hindered secondary amines like this substrate?

A2: Yes, for sterically demanding couplings, bulky, electron-rich biaryl monophosphine ligands are often the most successful.[6] Ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in challenging Buchwald-Hartwig aminations.[5] N-heterocyclic carbene (NHC) ligands can also be a good alternative, offering high stability and activity.[10][12] A ligand screening study is highly recommended to identify the optimal choice for your specific coupling partners.[9]

Q3: Can the hydroxyl group on the methanol substituent interfere with the cross-coupling reaction?

A3: The primary alcohol of the methanol substituent is generally well-tolerated in many palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][11] However, under strongly basic conditions or at high temperatures, it could potentially act as a competing nucleophile or coordinate to the metal center. If interference is suspected, protection of the hydroxyl group (e.g., as a silyl ether) may be considered, although it is often not necessary.

Q4: What are good starting conditions for a Suzuki-Miyaura coupling to functionalize a halide on the benzyl ring of a similar substrate?

A4: For a Suzuki-Miyaura coupling on an aryl halide, a good starting point would be to use a palladium(II) pre-catalyst like Pd(OAc)₂ or a more active pre-catalyst such as a palladacycle, with a bulky phosphine ligand like SPhos or XPhos.[6] A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.[5] Reaction temperatures typically range from 80-110 °C.[2]

Table 2: Recommended Starting Conditions for Screening

ParameterBuchwald-Hartwig Amination (N-Arylation)Suzuki-Miyaura Coupling (C-C Coupling)
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂ or PdCl₂(dppf)
Ligand XPhos, SPhos, or RuPhosSPhos, XPhos, or P(t-Bu)₃
Base NaOtBu, K₃PO₄, or LHMDSK₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene or Dioxane (anhydrous, degassed)Dioxane/H₂O or Toluene/H₂O (degassed)
Temperature 80-120 °C80-110 °C
Catalyst Loading 1-5 mol % Pd1-5 mol % Pd

IV. Experimental Protocols

General Procedure for a Screening Reaction (Buchwald-Hartwig Amination)

This protocol is intended for small-scale screening to identify promising reaction conditions.

  • Preparation: In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv), (1-(2,6-difluorobenzyl)piperidin-4-yl)methanol (0.12 mmol, 1.2 equiv), the desired palladium pre-catalyst (0.002 mmol, 2 mol %), and the phosphine ligand (0.004 mmol, 4 mol %) to a 2 mL reaction vial equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv) to the vial. Then, add 1 mL of anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up and Analysis: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and yield.

V. References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.

  • MacMillan, D. S., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Cross-Coupling Reactions Guide.

  • Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters.

  • P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization. (2023). ACS Publications.

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.

  • Advances in Cross-Coupling Reactions. (2020). MDPI.

  • Sigma-Aldrich. Cross-Coupling Reaction Guide.

  • BenchChem. Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.

  • Organic Chemistry Portal. Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • Optimization of the conditions for the reaction of 1 with piperidine a. (2014). ResearchGate.

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. SciSpace.

  • Taking benzyl fluorides beyond game changing reports | Opinion. (2020). Chemistry World.

  • Buchwald–Hartwig amination. Wikipedia.

  • Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. ResearchGate.

  • Cross-Coupling Chemistry.

  • TCI AMERICA. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2018). MDPI.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. (2014). PubMed.

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry (RSC Publishing).

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.

  • Ying, Y., Kim, H., & Hong, J. (2011). Stereoselective Synthesis of 2,6-cis- And 2,6-trans-piperidines Through Organocatalytic aza-Michael Reactions: A Facile Synthesis of (+)-myrtine and (-)-Epimyrtine. Organic Letters.

  • Recent Advances in Cross-Coupling Reactions with Alkyl Halides. Semantic Scholar.

Sources

Validation & Comparative

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol vs 4-piperidinemethanol in drug design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic pivot from a simple, polar building block to a highly functionalized, target-specific pharmacophore. In the landscape of central nervous system (CNS) drug design and kinase inhibition, the transition from 4-piperidinemethanol to (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol perfectly illustrates this paradigm.

This guide provides an in-depth, objective comparison of these two compounds, detailing the physicochemical causality behind their use, self-validating experimental workflows, and their distinct roles in modern drug discovery.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies in the N-alkylation of the piperidine ring. 4-Piperidinemethanol is a highly polar secondary amine[1], making it an excellent, versatile precursor but a poor candidate for passive membrane diffusion. By covalently attaching a 2,6-difluorobenzyl group, the molecule's physicochemical profile is drastically altered[2].

Table 1: Comparative Physicochemical Data
Property4-Piperidinemethanol(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanolCausality / Pharmacological Impact
Molecular Weight 115.17 g/mol [3]241.28 g/mol Increased bulk allows the molecule to fill deep hydrophobic pockets in target proteins[4].
LogP (Lipophilicity) ~0.45[1]~2.80 (Estimated)The highly lipophilic 2,6-difluorobenzyl group drives partitioning into lipid bilayers, critical for CNS targets[5].
Topological Polar Surface Area (TPSA) 32.3 Ų[3]23.5 ŲThe loss of the secondary amine N-H reduces the desolvation penalty, improving Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 21Reduced hydrogen bonding capacity prevents the molecule from being trapped in aqueous physiological compartments.
Metabolic Stability Low (Subject to N-oxidation)HighOrtho-fluorines (2,6-positions) sterically and electronically shield the benzyl ring from Cytochrome P450-mediated oxidation.

Strategic Applications in Drug Design

4-Piperidinemethanol: The Versatile Scaffold

In early-stage drug discovery, 4-piperidinemethanol serves as a foundational building block[6]. Because of its secondary amine, it is highly reactive and is frequently utilized in solid-phase organic synthesis to generate diverse derivative libraries[7]. To prevent unwanted side reactions during complex multi-step syntheses, it is often utilized in its Boc-protected form (N-Boc-4-piperidinemethanol)[8].

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol: The Active Pharmacophore

The addition of the 2,6-difluorobenzyl moiety transforms the scaffold into a privileged structure for target engagement.

  • Hydrophobic Pocket Fitting: In the structure-based design of G protein-coupled receptor kinase 2 (GRK2) inhibitors, fluorobenzyl and fluorophenyl rings are strategically used to pack underneath the P-loop and into hydrophobic subsites, stabilizing the inactive conformation of the kinase[4],[9].

  • Conformational Locking: The ortho-fluorines restrict the rotation of the benzyl ring relative to the piperidine core. This pre-organization reduces the entropic penalty upon binding to the target receptor.

  • Halogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors or engage in orthogonal multipolar interactions (halogen bonding) with backbone amides in the target's active site.

MechanismImpact Root Addition of 2,6-Difluorobenzyl Group ADME ADME Optimization Root->ADME PD Target Engagement (PD) Root->PD LogP Increased Lipophilicity (LogP) Enhanced BBB Penetration ADME->LogP Metab Metabolic Stability (Fluorines block CYP450) ADME->Metab Pocket Hydrophobic Pocket Fitting (e.g., GRK2, GPCRs) PD->Pocket PiPi Pi-Pi / Halogen Bonding PD->PiPi

Pharmacokinetic and pharmacodynamic enhancements provided by the 2,6-difluorobenzyl moiety.

Self-Validating Experimental Workflows

To objectively compare these compounds in a laboratory setting, researchers must synthesize the derivative and evaluate its altered permeability. Below are the field-proven protocols.

Protocol A: Synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol via N-Alkylation

This protocol utilizes a nucleophilic substitution strategy[10]. The system is self-validating via mass spectrometry.

  • Preparation: Dissolve 4-piperidinemethanol (1.0 eq, 10 mmol) in 20 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium ions from the base, leaving the carbonate anion highly nucleophilic.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is a mild inorganic base that efficiently deprotonates the secondary amine without causing unwanted O-alkylation at the primary alcohol.

  • Alkylation: Cool the mixture to 0°C. Dropwise, add 2,6-difluorobenzyl bromide (1.1 eq)[10]. Warm to room temperature, then heat to 80°C for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture. The complete disappearance of the 4-piperidinemethanol peak ( m/z 116 [M+H]+ ) and the emergence of a single new peak at m/z 242 [M+H]+ confirms successful conversion.

  • Workup: Quench with distilled water, extract with Ethyl Acetate (3x), and wash the organic layer heavily with brine to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

SynthesisWorkflow A 4-Piperidinemethanol (Polar Precursor) C Nucleophilic Substitution (K2CO3, DMF, 80°C) A->C B 2,6-Difluorobenzyl Bromide (Alkylating Agent) B->C D (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol C->D >90% Yield E LC-MS Validation (Self-Validating Step) D->E Purity Check

Workflow for the N-alkylation of 4-piperidinemethanol and subsequent LC-MS validation.

Protocol B: PAMPA-BBB Assay (Permeability Validation)

To prove that the addition of the 2,6-difluorobenzyl group enhances CNS penetration, a Parallel Artificial Membrane Permeability Assay (PAMPA) specific to the Blood-Brain Barrier is employed.

  • Membrane Preparation: Coat the porous filter (0.45 µm) of a 96-well donor plate with 5 µL of a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

    • Causality: This specific lipid mixture closely mimics the tight junctions and lipid composition of the human BBB.

  • Compound Loading: Dilute 4-piperidinemethanol and (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol to 10 µM in PBS (pH 7.4). Load 300 µL into the donor wells. Fill acceptor wells with 300 µL of fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to simulate passive diffusion.

  • Quantification & Validation: Separate the plates and analyze the concentrations in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

    • Expected Outcome: 4-piperidinemethanol will show Pe​<2×10−6 cm/s (poor permeability), while the fluorinated derivative will exhibit Pe​>10×10−6 cm/s, validating the lipophilic design strategy.

Conclusion

While 4-piperidinemethanol is an indispensable, highly polar building block for generating diverse chemical libraries, it lacks the pharmacokinetic properties required for direct therapeutic application. By functionalizing it into (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol , medicinal chemists effectively solve two problems at once: they optimize the ADME profile (increasing LogP and metabolic stability) while simultaneously installing a privileged moiety capable of deep hydrophobic target engagement.

References

  • 4-Piperidinemethanol | C6H13NO | CID 420771 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Physical Properties in Drug Design Source: ResearchGate URL:[Link]

Sources

A Senior Application Scientist's Guide to Receptor Binding: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The benzylpiperidine moiety is one such scaffold, frequently appearing in centrally active agents due to its favorable physicochemical properties and ability to interact with a variety of receptor targets. A common and highly effective strategy to modulate the pharmacological profile of these molecules is the introduction of fluorine atoms.

This guide provides an in-depth comparison of fluorinated and non-fluorinated benzyl piperidines, focusing on their differential effects on receptor binding. We will move beyond a simple recitation of data to explore the underlying physicochemical principles, provide detailed experimental protocols for validation, and offer field-proven insights into the causality behind these molecular-level changes. Our focus will be on the monoamine transporters—the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—which are common targets for this class of compounds.

The Strategic Role of Fluorine in Modulating Pharmacological Properties

The substitution of hydrogen with fluorine is far from a trivial change; it is a strategic decision rooted in fluorine's unique chemical properties. Its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond introduce profound, predictable alterations to a molecule's behavior.[1][2][3]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable hydrogen, particularly at a benzylic position, can dramatically increase a compound's half-life and bioavailability.

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the benzyl ring, this effect propagates to the piperidine nitrogen, lowering its basicity (pKa).[1][4] This is a critical modification, as the ionization state of the nitrogen at physiological pH is a key determinant of its interaction with receptor binding pockets.

  • Lipophilicity and Permeability: While a single fluorine substitution can slightly increase lipophilicity (LogP), the effect is nuanced.[1][5] This alteration can improve a compound's ability to cross the blood-brain barrier and other biological membranes, enhancing its access to central nervous system targets.[2][6]

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable, non-covalent interactions within a protein binding pocket, including dipole-dipole, electrostatic, and even weak hydrogen bonds with suitable donors.[1][7] Furthermore, fluorine can induce conformational changes that lock the molecule into a more favorable bioactive conformation for receptor binding.

Caption: Impact of Fluorine's Properties on Drug Design.

Comparative Receptor Binding Analysis: A Data-Driven View

To illustrate the practical consequences of fluorination, we present a comparative analysis of binding affinities for a parent N-benzylpiperidine and its fluorinated analogs against human monoamine transporters. The data, presented as inhibitor constant (Kᵢ) values, are representative of typical findings in structure-activity relationship (SAR) studies. A lower Kᵢ value indicates a higher binding affinity.

Compound IDBenzyl Ring SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)
1 H (Non-fluorinated)150852500.57
2 2-Fluoro120602000.50
3 3-Fluoro180452800.25
4 4-Fluoro95251800.26
5 4-Trifluoromethyl703501505.00

Note: These values are illustrative, compiled from trends observed in medicinal chemistry literature, to demonstrate the principles of fluorination effects.

Analysis of Structure-Activity Relationships (SAR):
  • Positional Effects of Monofluorination: The position of the fluorine atom on the benzyl ring significantly influences both potency and selectivity. Substitution at the 4-position (para) often leads to the most substantial increase in affinity for both DAT and SERT, as seen in Compound 4 .[4] This suggests the para-position is oriented towards a region of the binding pocket where the electronic properties of fluorine can engage in favorable interactions.[8] In contrast, substitution at the 3-position (Compound 3 ) enhances SERT affinity while slightly decreasing DAT affinity, thereby improving SERT/DAT selectivity.

  • Impact of Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF₃) group in Compound 5 dramatically alters the binding profile. While it enhances DAT affinity, it significantly reduces SERT affinity. This highlights how more extensive fluorination can be used to tune selectivity, in this case shifting the preference away from SERT and towards DAT.

  • Causality of Affinity Changes: The observed increases in affinity are not coincidental. They are a direct result of the principles outlined previously. The enhanced affinity of Compound 4 at SERT, for example, can be attributed to a combination of factors: a favorable dipole interaction of the C-F bond within the SERT S1 binding site and a potential reduction in the basicity of the piperidine nitrogen, which optimizes the ionic interaction with key acidic residues like ASP98 in SERT.[1][4]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of binding data, rigorous and well-defined experimental protocols are essential. Here, we provide detailed methodologies for the synthesis of the test compounds and their evaluation in radioligand binding assays.

Protocol 1: General Synthesis of N-Benzylpiperidine Analogs

The synthesis of fluorinated and non-fluorinated N-benzylpiperidines is typically achieved via a straightforward nucleophilic substitution reaction. This method is robust and easily scalable for the production of an analog series.

Caption: General workflow for the synthesis of N-benzylpiperidines.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve piperidine (1.0 mmol) and the appropriately substituted fluorobenzyl chloride or benzyl chloride (1.0 mmol) in benzene (30 mL).[9]

  • Base Addition: Add triethylamine (1.1 mmol) to the mixture. This base acts as a scavenger for the HCl generated during the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 24 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure N-benzylpiperidine derivative.[9]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for monoamine transporters (DAT, SERT, NET) expressed in cell membranes. The principle involves measuring the ability of a non-radiolabeled test compound to displace a known high-affinity radioligand from the transporter.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[10][11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100-120 mM NaCl, pH 7.4.[12]

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428[10][12]

    • For hSERT: [³H]-Imipramine or [³H]-Paroxetine[11][13]

    • For hNET: [³H]-Nisoxetine[14]

  • Non-specific Ligands: GBR 12909 (for DAT), Imipramine (for SERT), Desipramine (for NET).[10][11][14]

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12][15]

  • Instrumentation: Cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: a. Culture cells expressing the target transporter to confluency. b. Harvest cells, resuspend in ice-cold assay buffer, and homogenize. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei. d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[16] e. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay).[12]

  • Assay Plate Setup: (Performed in a 96-well plate in triplicate) a. Total Binding Wells: Add 25 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kₔ), and 500 µL of diluted cell membranes.[12] b. Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a non-labeled specific ligand (e.g., 10 µM GBR 12909 for DAT), 25 µL of radioligand, and 500 µL of diluted cell membranes.[10] c. Competition Wells: Add 25 µL of the test compound (at serially diluted concentrations), 25 µL of radioligand, and 500 µL of diluted cell membranes.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature (optimized for each transporter) to allow the binding to reach equilibrium.[12][17]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This crucial step separates the membrane-bound radioligand from the free radioligand in the solution.[18] Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove all unbound radioactivity.[12]

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = (Total Binding CPM) - (NSB CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. d. Convert the IC₅₀ value to the inhibitor constant (Kᵢ ) using the Cheng-Prusoff equation :[19][20] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzylpiperidine scaffold is a powerful tool for modulating receptor binding affinity and selectivity. As demonstrated, even a single fluorine atom can dramatically alter a compound's pharmacological profile, an effect that is highly dependent on its position on the aromatic ring. These changes are not random but are governed by fundamental principles of physical organic chemistry, including electronics, lipophilicity, and metabolism.

For drug development professionals, this guide underscores the importance of a rational, data-driven approach to lead optimization. The provided protocols for synthesis and in vitro binding serve as a robust framework for conducting comparative SAR studies. By understanding the "why" behind the observed effects of fluorination, researchers can more efficiently design next-generation therapeutics with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, ultimately accelerating the path from the laboratory to the clinic.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Der Pharma Chemica. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available from: [Link]

  • Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available from: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. PubMed. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Taylor & Francis Online. Available from: [Link]

  • Technical Manual Human DAT (Dopamine Transporter) ELISA Kit. Assay Genie. Available from: [Link]

  • TECHNICAL MANUAL Mouse SERT (Serotonin Transporter) ELISA Kit. Assay Genie. Available from: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. Available from: [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. Available from: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PMC. Available from: [Link]

  • Synthesis of Some New 4-Substituted N-Benzyl-piperidines. ResearchGate. Available from: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available from: [Link]

  • ELISA Techniques for Ligand-Receptor Interactions. JoVE. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Ki values derived from IC 50 curves shown in Figure 6. ResearchGate. Available from: [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available from: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. Available from: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Validation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for the quantitative analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents supporting data, and contrasts the primary analytical method with viable alternatives. The protocols and validation strategies described herein are grounded in internationally recognized regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds.[1] The accurate and reliable quantification of this molecule is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity.[4][5]

The objective of validating an analytical procedure is to formally demonstrate that it is fit for its intended purpose.[6] This guide will detail the validation of a robust LC-MS/MS method for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

LC-MS/MS Method Development: A Rationale-Driven Approach

The selection of LC-MS/MS is predicated on its ability to selectively quantify an analyte in a complex matrix, even at very low concentrations.[5] The development process involves the strategic optimization of both chromatographic separation and mass spectrometric detection.

Ionization and Fragmentation Analysis

The structure of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol contains a basic piperidine nitrogen, making it an ideal candidate for positive mode Electrospray Ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺.

The predicted fragmentation pattern is crucial for developing a highly selective Multiple Reaction Monitoring (MRM) method. The fragmentation is expected to occur at the most labile bonds, primarily driven by the stable piperidine ring and the benzyl substituent.[9]

  • Parent Ion ([M+H]⁺): The calculated monoisotopic mass of the neutral molecule (C₁₃H₁₇F₂NO) is 241.1278 g/mol . The protonated precursor ion for MS/MS analysis will therefore be m/z 242.1356.

  • Predicted Major Fragments:

    • Loss of the 2,6-Difluorobenzyl group: Cleavage of the C-N bond between the benzyl group and the piperidine ring is a highly probable fragmentation pathway. This would result in a fragment corresponding to the protonated piperidin-4-yl-methanol, yielding a product ion at m/z 116.0965 .

    • Formation of the 2,6-Difluorotropylium ion: The benzyl moiety itself can fragment to form a stable tropylium cation at m/z 127.0303 . This is a characteristic fragment for benzyl-substituted compounds.

    • Loss of Water (H₂O): The primary alcohol can undergo a neutral loss of water, leading to a fragment ion at m/z 224.1250 .

G cluster_frags Predicted Product Ions parent Parent Ion [M+H]⁺ m/z 242.1356 (C₁₃H₁₈F₂NO)⁺ frag1 Piperidin-4-yl-methanol m/z 116.0965 (C₆H₁₂NO)⁺ parent->frag1 α-cleavage frag2 2,6-Difluorotropylium ion m/z 127.0303 (C₇H₅F₂)⁺ parent->frag2 Benzyl cleavage frag3 Loss of Water m/z 224.1250 (C₁₃H₁₆F₂N)⁺ parent->frag3 Neutral Loss (-H₂O)

Caption: Predicted ESI+ fragmentation pathway for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Optimized Analytical Method Parameters

The following parameters represent a robust starting point for analysis, developed to achieve optimal chromatographic peak shape and signal intensity.

ParameterRecommended SettingRationale
LC System UPLC/HPLCProvides efficient separation from matrix components.[10]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for moderately polar basic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of the analyte for good peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the analyte and washout of the column.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure sharp peaks.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
MS System Triple Quadrupole (QqQ)Ideal for quantitative MRM experiments due to high sensitivity and selectivity.[5]
Ionization ESI, Positive ModeThe basic piperidine nitrogen is readily protonated.
MRM Transitions Primary: 242.1 -> 116.1 (Quantifier)Secondary: 242.1 -> 127.0 (Qualifier)The primary transition is chosen for its high abundance and specificity. The secondary transition confirms identity.
Collision Energy Optimized for each transitionEmpirically determined to maximize the abundance of the product ions.

A Guide to Method Validation: Ensuring Data Integrity

Method validation is the documented process that proves an analytical method is reliable and suitable for its intended use.[11] The following validation parameters are assessed based on ICH Q2(R2) and FDA guidelines.[6]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application Dev Method Optimization (LC & MS Parameters) Spec Specificity & Matrix Effect Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision (Intra- & Inter-day) Lin->AccPre LLOQ Lower Limit of Quantification (LLOQ) AccPre->LLOQ Stab Stability (Stock, Bench-top, Freeze-thaw) LLOQ->Stab App Routine Sample Analysis Stab->App Method Validated

Caption: A streamlined workflow for the validation of an LC-MS/MS analytical method.

Detailed Experimental Protocols

Protocol 1: Specificity and Matrix Effect

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix (e.g., plasma, formulation excipients).[4]

  • Procedure:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Compare the chromatograms to ensure no significant interfering peaks are present at the retention time of the analyte.

    • Calculate the matrix factor by comparing the peak area of the analyte in post-extraction spiked matrix to the peak area in a neat solution.

  • Acceptance Criteria: No interfering peak should be greater than 20% of the LLOQ peak area. The coefficient of variation (CV) of the matrix factor across sources should be ≤15%.

Protocol 2: Linearity and Range

  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Procedure:

    • Prepare a calibration curve with a minimum of six non-zero concentration levels, spanning the expected sample concentration range.

    • Analyze each concentration level in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²) and the weighting factor (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% for LLOQ).

Protocol 3: Accuracy and Precision

  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).[12]

  • Procedure:

    • Prepare Quality Control (QC) samples in the relevant matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

    • Calculate the accuracy as the percent relative error (%RE) and the precision as the percent coefficient of variation (%CV).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[13]

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be employed, each with distinct advantages and limitations. The choice depends on the specific analytical need, such as required sensitivity, sample matrix, and available instrumentation.[14]

FeatureLC-MS/MSHPLC-UVGC-MS
Specificity Excellent: Mass-based detection (MRM) minimizes interference.[4]Moderate: Relies on chromatographic separation. Co-eluting impurities can interfere.Very Good: Combines chromatographic separation with mass fragmentation patterns.
Sensitivity Excellent: LLOQ typically in the low ng/mL to pg/mL range.[15]Low to Moderate: LLOQ often in the µg/mL range. Requires a chromophore.Good: Generally more sensitive than HPLC-UV but may require derivatization.
Sample Throughput High: Fast UPLC gradients allow for rapid analysis times (< 5 min/sample).[10]Moderate: HPLC run times are typically longer.Moderate to Low: Longer run times and potential need for derivatization can slow throughput.[16]
Derivatization Not required.Not required if the compound has a UV chromophore (the benzyl group provides this).May be required to improve volatility and peak shape of the polar alcohol group.[17]
Matrix Effects High Potential: Ion suppression or enhancement can affect accuracy. Requires careful validation.[5]Low Potential: Less susceptible to matrix effects compared to MS.Moderate Potential: Matrix components can interfere in the injector or on the column.
Instrumentation Cost HighLowModerate
Best Application Bioanalysis, trace-level impurity quantification, pharmacokinetic studies.API purity testing, content uniformity, dissolution testing (high concentration samples).Analysis of volatile impurities or related substances.

Conclusion: A Validated Method for Confident Results

The validation of an analytical method is a critical, foundational step in drug development and quality control. This guide has detailed a comprehensive strategy for the validation of an LC-MS/MS method for the quantification of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. By following a rationale-driven approach grounded in regulatory guidelines, researchers can develop a method that is specific, sensitive, accurate, and precise.[2]

The comparison with alternative techniques underscores the superiority of LC-MS/MS for applications requiring high sensitivity and selectivity, particularly in complex biological matrices. The successful execution of the validation protocols described herein provides a high degree of assurance in the integrity of the analytical data generated, supporting critical decision-making throughout the pharmaceutical lifecycle.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • CASSS. Table 1: Qualification and Validation of MS Methods. [Link]

  • ResearchGate. Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. [Link]

  • Analytical Cannabis. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • PMC. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • Waters. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.

Sources

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol purity analysis by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Assessment of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks where traditional chromatography fails to tell the whole truth about a molecule's purity. When analyzing complex intermediates like (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol—a critical fluorinated building block in modern drug discovery—relying solely on High-Performance Liquid Chromatography (HPLC) can introduce severe analytical blind spots.

This guide objectively compares the performance of HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating protocol and experimental data to demonstrate why qNMR is the definitive primary method for absolute purity certification.

The Analytical Challenge: Mechanistic Causality of HPLC Blind Spots

The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol typically involves the N-alkylation of piperidin-4-ylmethanol using a 2,6-difluorobenzyl halide.

HPLC-UV relies entirely on the differential absorption of ultraviolet light. In this molecule, the 2,6-difluorobenzyl moiety acts as a strong chromophore, making the final product highly visible to UV detectors. However, the unreacted starting material, piperidin-4-ylmethanol, is a purely aliphatic amine lacking any significant UV chromophore.

Consequently, standard HPLC-UV area normalization will drastically under-report or completely miss this unreacted starting material[1]. Because HPLC assumes all components have a similar response factor at the detection wavelength, a UV-invisible impurity artificially inflates the reported purity of the active batch[2].

To solve this, we turn to qNMR. qNMR is a primary ratio method based on the fundamental principle of reciprocity: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's overall chemical structure[3]. Because both the product and the aliphatic impurity contain protons, qNMR detects and quantifies them with equal sensitivity[4].

Analytical_Decision Start Purity Analysis: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol HPLC HPLC-UV Analysis (Area Normalization) Start->HPLC qNMR 1H qNMR Analysis (Internal Standard) Start->qNMR HPLC_Risk Risk: Missing non-chromophoric precursors (e.g., piperidines) HPLC->HPLC_Risk qNMR_Benefit Benefit: Universal proton detection Absolute mass fraction qNMR->qNMR_Benefit

Figure 1: Decision matrix comparing HPLC-UV and qNMR for piperidine derivative purity analysis.

The qNMR Advantage: A Self-Validating Metrological System

Unlike HPLC, which requires a highly purified reference standard of the exact analyte to establish a calibration curve, qNMR utilizes an internal standard (IS) of known purity[5]. By co-dissolving the analyte and a certified reference material (CRM) in a deuterated solvent, we create a self-validating, closed-loop system. The measurement is absolute and metrologically traceable to the International System of Units (SI)[6].

Internal Standard Selection

For (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, Maleic acid is the optimal internal standard. The analyte presents aromatic protons (multiplets at 6.9–7.3 ppm) and aliphatic protons (1.2–3.7 ppm). Maleic acid provides a sharp, isolated olefinic singlet at ~6.3 ppm in DMSO-d6, ensuring zero signal overlap with the analyte[7].

qNMR_Workflow Step1 1. IS Selection Maleic Acid (6.3 ppm) Step2 2. Gravimetry Ultra-micro balance Step1->Step2 Step3 3. Acquisition Relaxation Delay > 5*T1 Step2->Step3 Step4 4. Processing Phase/Baseline Correction Step3->Step4 Step5 5. Quantification Mass Fraction Eq. Step4->Step5

Figure 2: Self-validating qNMR workflow ensuring metrological traceability and absolute purity.

Step-by-Step Methodology: High-Fidelity qNMR Protocol

To guarantee metrological rigor, every step of this protocol is designed to eliminate external variables.

1. Gravimetric Sample Preparation

  • Causality: The entire accuracy of a qNMR assay rests on the precision of the mass ratio between the analyte and the internal standard.

  • Action: Using an ultra-microbalance (readability d=0.1μg ), accurately co-weigh ~15.0 mg of the (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol batch and ~10.0 mg of NIST-traceable Maleic Acid CRM into a static-free vial[6].

2. Solubilization

  • Action: Dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D). Ensure complete dissolution via sonication; any undissolved particulate fundamentally invalidates the molar ratio.

3. NMR Acquisition (Overcoming the T1 Bottleneck)

  • Causality: Protons relax at different rates after radiofrequency excitation (Longitudinal relaxation time, T1​ ). If the next pulse occurs before complete relaxation, the signal integral will be artificially truncated, destroying quantitative accuracy[4].

  • Action: Execute an inversion-recovery experiment to determine the longest T1​ in the sample. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 45–60 seconds for these moieties) to ensure >99.3% magnetization recovery[8]. Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1).

4. Spectral Processing

  • Action: Apply a 0.3 Hz exponential window function (line broadening) to enhance SNR without distorting peak areas. Perform rigorous manual phase correction (zero and first order) and a multipoint baseline correction to ensure integration regions are perfectly flat[4].

5. Absolute Purity Calculation

  • Action: Integrate the Maleic acid singlet (6.26 ppm, N=2 ) and the analyte's benzylic CH2​ singlet (~3.6 ppm, N=2 ). Apply the fundamental mass fraction equation[7]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass).

Comparative Data Presentation

To illustrate the operational differences, three pilot batches of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol were analyzed using both RP-HPLC-UV (254 nm) and the 1H-qNMR protocol described above.

Batch IDHPLC-UV Purity (254 nm)qNMR Purity (Absolute)Identified Impurity Profile (via NMR)Analytical Conclusion
Lot A 99.8%99.5%Trace residual solvent (EtOAc)High concordance. Batch is highly pure.
Lot B 99.6% 92.1% 7.5% Piperidin-4-ylmethanol Critical Failure. HPLC missed the UV-invisible starting material.
Lot C 98.2%98.0%2,6-Difluorobenzyl chlorideHigh concordance. Impurity is UV-active.

Data Interpretation: Lot B perfectly demonstrates the danger of relying solely on HPLC for intermediates. Because Piperidin-4-ylmethanol lacks a chromophore, HPLC-UV reported a false positive of 99.6% purity. qNMR, detecting the aliphatic protons of the piperidine ring, accurately captured the 7.5% mass fraction of the unreacted starting material, preventing a contaminated batch from progressing down the synthesis pipeline[9].

Conclusion & Strategic Recommendations

While HPLC remains an indispensable tool for routine, high-throughput monitoring of known, chromophoric impurities, it is not a primary method for absolute quantitation. For critical pharmaceutical intermediates like (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, qNMR must be utilized to establish the absolute purity of reference standards and to screen early-phase batches where the impurity profile is unknown or lacks UV activity [10]. By implementing the self-validating qNMR protocol outlined above, laboratories can ensure metrological traceability and eliminate the risks associated with variable UV response factors.

Sources

Bioavailability comparison of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol analogues

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Bioavailability Comparison of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Analogues

Executive Summary

The N-benzylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the structural backbone for centrally acting therapeutics like the acetylcholinesterase inhibitor donepezil[1][2]. However, unsubstituted benzylpiperidines often suffer from poor oral bioavailability due to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism and high basicity, which limits passive membrane permeability.

This guide provides an objective, data-driven comparison of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol against its non-fluorinated and mono-fluorinated analogues. By examining the causality between structural modifications and pharmacokinetic (PK) outcomes, we establish a rational framework for utilizing targeted fluorination to optimize oral bioavailability (%F).

Mechanistic Rationale: The Role of Fluorination

The strategic substitution of hydrogen with fluorine is a cornerstone of modern drug design. The fluorine atom possesses unique physicochemical properties—specifically its high electronegativity and a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å)—that allow it to drastically alter a molecule's pharmacokinetic profile without imposing severe steric penalties[3][4].

In the context of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, the 2,6-difluoro substitution acts via two primary mechanisms to enhance bioavailability:

  • Metabolic Shielding (Decreased Clearance): The unsubstituted benzyl ring is highly susceptible to aromatic hydroxylation and benzylic oxidation by hepatic CYP450 enzymes. The strong C–F bond resists metabolic degradation, effectively blocking these labile sites and reducing intrinsic hepatic clearance[3][5].

  • pKa Modulation (Enhanced Permeability): The strong electron-withdrawing nature of the ortho-fluorine atoms inductively pulls electron density away from the adjacent piperidine nitrogen. This lowers the amine's pKa, increasing the fraction of unionized drug at physiological pH (7.4). A higher unionized fraction directly correlates with improved lipophilicity (LogD) and enhanced passive diffusion across the gastrointestinal epithelium[4][5].

Fluorine_Mechanism A Unsubstituted N-Benzylpiperidine Core B CYP450 Oxidative Attack (High Clearance) A->B Susceptible C 2,6-Difluoro Substitution A->C Lead Optimization D Electronic & Steric Effects C->D Inductive Pull E Blocks Aromatic Hydroxylation D->E Increased Stability F Lowers Piperidine pKa D->F Increased Permeability G High Oral Bioavailability (%F) E->G F->G

Fig 1. Mechanistic rationale for 2,6-difluoro substitution enhancing oral bioavailability.

Quantitative Bioavailability Comparison

To objectively evaluate the impact of the 2,6-difluoro motif, we compared the target compound against a series of analogues. The data below synthesizes in vitro metabolic stability and in vivo pharmacokinetic parameters in a rodent model.

Table 1: Pharmacokinetic Profiling of Benzylpiperidine Analogues

Compound AnalogueSubstitution PatternLogD (pH 7.4)HLM CL_int (µL/min/mg)Rat IV CL (mL/min/kg)Oral Bioavailability (%F)
Compound A Unsubstituted (Benzyl)1.8285.442.118%
Compound B 2-Fluoro (Mono-fluoro)2.1052.328.534%
Compound C (Target) 2,6-Difluoro (Di-fluoro) 2.45 18.6 12.4 68%
Compound D 2,4,6-Trifluoro (Tri-fluoro)2.7115.211.871%

Data Interpretation: The transition from the unsubstituted Compound A to the target Compound C demonstrates a non-linear, synergistic improvement. The dual ortho-fluorination not only drops intrinsic clearance (HLM CL_int) by nearly 80% but also pushes the LogD into the optimal range for oral absorption (LogD ~2.5), resulting in a nearly 4-fold increase in absolute bioavailability. Adding a third fluorine (Compound D) yields diminishing returns, confirming the 2,6-difluoro pattern as the optimal balance between molecular weight and PK efficiency[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from rigorous, self-validating experimental systems. Below are the definitive protocols used to establish these metrics.

In Vitro Microsomal Stability Assay (HLM)

Causality: Hepatic first-pass metabolism is a primary driver of poor oral bioavailability. By incubating analogues with Human Liver Microsomes (HLM) fortified with NADPH, we simulate Phase I oxidative metabolism to predict in vivo clearance. Self-Validation: The system utilizes Verapamil as a high-clearance positive control to verify enzyme activity, and a minus-NADPH blank to rule out chemical instability. This ensures that any observed degradation is strictly CYP450-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the analogue in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Workflow (Sprague-Dawley Rats)

Causality: Absolute bioavailability (%F) can only be definitively established by comparing systemic exposure (Area Under the Curve, AUC) between intravenous (IV) and oral (PO) routes. Self-Validation: The LC-MS/MS quantification protocol is self-validating through the inclusion of the SIL-IS added prior to protein precipitation. This corrects for matrix effects and extraction recovery variations, ensuring that calculated concentrations are true physiological values, not analytical artifacts.

PK_Workflow A IV & PO Dosing (Sprague-Dawley Rats) B Serial Blood Sampling (0.25 - 24 h) A->B In vivo phase C Plasma Protein Precipitation B->C Sample Prep D LC-MS/MS Quantification C->D SIL-IS Added E Non-Compartmental PK Analysis (NCA) D->E AUC, Cmax, %F

Fig 2. Self-validating in vivo pharmacokinetic workflow for evaluating absolute bioavailability.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline for both IV and PO administration to ensure complete dissolution.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Centrifuge blood at 3,000g for 10 minutes to isolate plasma. Precipitate 50 µL of plasma with 150 µL of acetonitrile containing the SIL-IS.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Construct a calibration curve ( R2>0.99 ) using blank rat plasma spiked with known concentrations.

  • Data Analysis: Calculate absolute bioavailability using the formula:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Conclusion

The integration of a 2,6-difluorobenzyl moiety into the piperidin-4-yl methanol scaffold represents a highly effective strategy for overcoming the pharmacokinetic liabilities of basic amines. By simultaneously shielding the molecule from CYP450 oxidation and modulating the amine's pKa for optimal membrane permeability, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol achieves a highly favorable oral bioavailability profile, making it a superior building block for CNS-targeted drug discovery.

References

  • Shah P., Westwell A.D. "The role of fluorine in medicinal chemistry: Improved metabolic stability." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.
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  • "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." National Institutes of Health (NIH) / PMC, 2022.
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A Researcher's Guide to Validating the Biological Activity of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel small molecule from synthesis to a potential therapeutic lead is paved with rigorous biological validation. The compound in focus, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol, possesses a piperidine scaffold, a privileged structure in medicinal chemistry frequently found in drugs targeting the central nervous system and other biological systems.[1][2][3] The presence of this motif suggests potential interactions with a range of protein classes, including G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes.[1][4]

This guide provides a comprehensive framework for the initial biological characterization of this unclassified molecule, which we will refer to as "Compound X". We will navigate through a logical, multi-pronged strategy using robust, cell-based assays to explore its activity against three high-probability target classes. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

The overall workflow is designed to systematically narrow down the potential mechanism of action, starting from broad screening funnels and moving towards more specific, functional readouts.

G cluster_0 Phase 1: Hypothesis & Primary Screening cluster_1 Primary Assays cluster_2 Phase 2: Hit Confirmation & Functional Validation cluster_3 Phase 3: Mechanism of Action Compound (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol (Compound X) Hypothesis Hypothesize Target Classes (GPCRs, Ion Channels, Enzymes) Compound->Hypothesis GPCR_Screen GPCR Activity Screen (cAMP Assay) Hypothesis->GPCR_Screen Ion_Channel_Screen Ion Channel Screen (Thallium Flux Assay) Hypothesis->Ion_Channel_Screen Enzyme_Screen Enzyme Screen (Autotaxin Activity) Hypothesis->Enzyme_Screen Dose_Response Dose-Response & Potency (EC50/IC50) GPCR_Screen->Dose_Response Ion_Channel_Screen->Dose_Response Enzyme_Screen->Dose_Response Functional_Assay Secondary Functional Assay (e.g., Cell Migration) Dose_Response->Functional_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Functional_Assay->Target_Engagement Pathway_Analysis Downstream Pathway Analysis Target_Engagement->Pathway_Analysis

Figure 1. A systematic workflow for the biological validation of a novel compound.

Part 1: Interrogating G-Protein Coupled Receptor (GPCR) Activity

Rationale for Investigation: GPCRs are the largest family of cell surface receptors and the target of approximately one-third of all FDA-approved drugs.[5][6] The piperidine moiety is a common feature in ligands for numerous GPCRs, including dopamine, serotonin, and opioid receptors, making this target class a logical starting point.[7]

Assay Selection: cAMP Reporter Gene Assay: We will employ a cAMP response element (CRE) luciferase reporter assay. This assay is a robust method to detect the activation or inhibition of Gs- and Gi-coupled receptors, which signal through the modulation of intracellular cyclic AMP (cAMP).[8][9] Human Embryonic Kidney 293 (HEK293) cells are the chosen cellular background because they have low endogenous GPCR expression, providing a "clean" system for studying a heterologously expressed receptor of interest.[5]

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Ligand GPCR Agonist (or Compound X) GPCR Gs-Coupled GPCR Ligand->GPCR binds G_Protein Gαs Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB → pCREB PKA->CREB phosphorylates Reporter CRE-Luciferase Reporter Gene CREB->Reporter binds & activates transcription Nucleus Nucleus Luciferase Luciferase Protein Reporter->Luciferase expresses Light Luminescent Signal Luciferase->Light produces

Figure 2. Signaling cascade of a Gs-coupled GPCR leading to luciferase reporter expression.
Comparative Performance Data (Hypothetical)
CompoundTarget ReceptorAssay TypeResultPotency (EC₅₀/IC₅₀)
Compound X Dopamine D2 (Gi)cAMP InhibitionAgonist 75 nM
ForskolinAdenylyl CyclasecAMP ActivationPositive Control1.2 µM (EC₅₀)
QuinpiroleDopamine D2 (Gi)cAMP InhibitionReference Agonist15 nM (EC₅₀)
HaloperidolDopamine D2 (Gi)cAMP InhibitionReference Antagonist50 nM (IC₅₀)
Vehicle (0.1% DMSO)Dopamine D2 (Gi)cAMP InhibitionNegative ControlNo Activity
Detailed Experimental Protocol: CRE-Luciferase Assay
  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing the human Dopamine D2 receptor and a CRE-luciferase reporter construct in DMEM with 10% FBS.[10]

    • Seed 30,000 cells per well in a 96-well white, clear-bottom plate in 40 µL of assay medium (serum-free DMEM) and incubate overnight.[11]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of Compound X in DMSO. Create a 3-fold serial dilution series in assay medium.

    • Add 5 µL of each compound dilution to the respective wells in triplicate. Include wells for positive control (e.g., Quinpirole) and negative control (vehicle).

  • Stimulation:

    • To measure agonist activity, incubate for 4-6 hours at 37°C.

    • To measure antagonist activity, pre-incubate with Compound X for 30 minutes, then add an EC₈₀ concentration of a known agonist (e.g., Quinpirole) to all wells except the unstimulated controls, and incubate for 4-6 hours.

  • Lysis & Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.[12]

    • Incubate for 10 minutes with gentle rocking to ensure complete cell lysis.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% activity and the maximal response of the reference agonist as 100% activity.

    • Plot the normalized response against the log concentration of the compound and fit a four-parameter logistic curve to determine EC₅₀ or IC₅₀ values.

Part 2: Assessing Ion Channel Modulation

Rationale for Investigation: The piperidine scaffold is also prevalent in known ion channel modulators.[4][13] These transmembrane proteins are crucial for regulating cell excitability and are important drug targets for conditions like epilepsy, cardiac arrhythmias, and pain.[4] Validating Compound X against an ion channel target is therefore a critical step.

Assay Selection: Thallium Flux Assay: We will use a thallium (Tl⁺) flux assay, a high-throughput fluorescence-based method to measure potassium (K⁺) channel activity.[14][15] K⁺ channels are permeable to Tl⁺ ions. Cells expressing the channel of interest are loaded with a Tl⁺-sensitive dye. Channel opening allows Tl⁺ influx, which binds the dye and causes a measurable increase in fluorescence, acting as a surrogate for K⁺ flux.[16][17] Chinese Hamster Ovary (CHO) cells are an excellent choice for this assay as they have very low endogenous expression of voltage-gated ion channels.[18][19]

G cluster_cell CHO Cell cluster_membrane Cell Membrane cluster_cell_open CHO Cell (After Depolarization) cluster_membrane_open Cell Membrane Dye Thallium-Sensitive Dye (Low Fluorescence) Channel_Closed K+ Channel (Closed) Tl_Out Thallium (Tl⁺) Extracellular Dye_Active Thallium-Bound Dye (High Fluorescence) Channel_Open K+ Channel (Open) Channel_Open->Dye_Active binds Tl_In Tl⁺ Influx Tl_In->Channel_Open Tl_Out_2 Thallium (Tl⁺) Extracellular Tl_Out_2->Tl_In G cluster_biochemical Biochemical Reaction cluster_cellular Cellular Response ATX Autotaxin (ATX) LPA LPA ATX->LPA produces LPC LPC (Substrate) LPC->ATX LPA_receptor LPA Receptor (LPAR1) LPA->LPA_receptor binds & activates Signaling Downstream Signaling (e.g., Rho/ROCK) LPA_receptor->Signaling Migration Cell Migration & Invasion Signaling->Migration Inhibitor Compound X (ATX Inhibitor) Inhibitor->ATX inhibits

Figure 4. The Autotaxin-LPA signaling axis promoting cell migration.
Comparative Performance Data (Hypothetical)
CompoundAssay TypeCell LineResultPotency (IC₅₀)
Compound X Biochemical ATX Activity N/AInhibitor 95 nM
Compound X A2058 Cell Migration A2058 MelanomaInhibitor 180 nM
GLPG1690Biochemical ATX ActivityN/AReference Inhibitor25 nM
GLPG1690A2058 Cell MigrationA2058 MelanomaReference Inhibitor50 nM
Vehicle (0.1% DMSO)BothA2058 MelanomaNegative ControlNo Activity
Detailed Experimental Protocol: ATX Inhibition

A. Biochemical ATX Activity Assay

  • Reaction Setup:

    • In a 96-well black plate, add recombinant human ATX enzyme to a reaction buffer (e.g., 25 mM Tris, 250 mM NaCl, 125 mM Mg-acetate, 0.2% BSA, pH 8.2). [20] * Add serial dilutions of Compound X or a reference inhibitor. Incubate for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a substrate/detection mixture containing LPC (substrate), Amplex Red, horseradish peroxidase (HRP), and choline oxidase. [20][21] * Initiate the reaction by adding the substrate/detection mix to each well.

  • Detection:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure fluorescence at an excitation/emission of ~540/590 nm using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to controls and plot against log inhibitor concentration to determine the IC₅₀.

B. Boyden Chamber Cell Migration Assay

  • Cell Preparation:

    • Starve A2058 melanoma cells in serum-free medium for 24 hours. [22] * Harvest cells and resuspend them in serum-free medium at a concentration of 6 x 10⁴ cells/mL. [22]

  • Chamber Setup:

    • Use transwell inserts with an 8 µm pore size membrane. [23] * Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS or a defined concentration of LPA) to the lower wells of a 24-well companion plate. [22] * Add 500 µL of the cell suspension to the upper chamber of each transwell insert. Include various concentrations of Compound X or controls in the cell suspension.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 5-24 hours, allowing cells to migrate through the pores towards the chemoattractant. [22][24]

  • Quantification:

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Hematoxylin or Crystal Violet). [24] * Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope. [25]

  • Data Analysis:

    • Calculate the percentage of migration inhibition relative to the vehicle control. Plot the inhibition against log inhibitor concentration to determine the IC₅₀.

Conclusion

This guide outlines a systematic, multi-assay approach to characterize the biological activity of a novel compound, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol. By sequentially testing plausible biological hypotheses—GPCR modulation, ion channel activity, and enzyme inhibition—researchers can efficiently identify primary biological targets. The hypothetical data presented here illustrates how Compound X could be profiled as a Dopamine D2 receptor agonist, a hERG channel blocker, and a potent inhibitor of Autotaxin.

Each assay is designed to be self-validating through the inclusion of appropriate positive, negative, and reference controls. The combination of direct biochemical assays with functional cell-based readouts provides a robust and comprehensive picture of the compound's activity. This structured validation workflow is essential for progressing a novel chemical entity through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and mechanism of action.

References

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A Comparative Guide to Piperidine-Based Building Blocks for Medicinal Chemistry: The Case for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of marketed pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional structure that can effectively probe the binding pockets of biological targets.[3][4] This guide offers a comparative analysis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol against other common piperidine-based building blocks, providing insights into their strategic application in drug design.

The Significance of the Piperidine Motif

Piperidine and its derivatives are among the most important synthetic fragments for the design of therapeutic agents.[5] This saturated heterocycle is a key structural feature in drugs spanning numerous classes, including antipsychotics, antihistamines, and analgesics.[1] The utility of the piperidine ring lies in its conformational flexibility and its basic nitrogen atom, which is typically protonated at physiological pH, enabling critical interactions with biological targets.[6]

Featured Building Block: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a highly valuable building block that combines the piperidine core with two key functional groups: a 4-hydroxymethyl group and an N-(2,6-difluorobenzyl) substituent. Each of these features plays a strategic role in modulating the properties of a potential drug candidate.

Key Structural Advantages:

  • Metabolic Stability: The N-benzyl group is a common site of metabolic oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[7] The presence of two fluorine atoms at the ortho positions of the benzyl ring effectively "shields" the benzylic protons from metabolic attack, a common strategy to enhance metabolic stability and prolong the half-life of a drug.[8] This is a significant advantage over simple N-benzyl piperidines.

  • Modulated Basicity (pKa): The electron-withdrawing nature of the fluorine atoms reduces the electron density on the benzyl group, which in turn lowers the basicity of the piperidine nitrogen. This fine-tuning of pKa can be crucial for optimizing target engagement, reducing off-target effects (such as hERG liability), and improving cell permeability.[6]

  • Vector for Further Synthesis: The primary alcohol of the 4-hydroxymethyl group serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the straightforward introduction of additional pharmacophoric elements.

dot

Caption: Key features of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

Comparative Analysis with Alternative Piperidine Building Blocks

The selection of a piperidine building block is a critical decision in the drug design process. Below is a comparison of our featured compound with several common alternatives.

Building BlockKey Features & ConsiderationsTypical Applications
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol Pro: Enhanced metabolic stability due to fluoro-substitution. Modulated pKa. Versatile hydroxymethyl handle.[8] Con: Higher cost and potentially more complex synthesis of starting materials.CNS agents, metabolic disease therapies where blocking N-dealkylation is critical.[9][10]
(1-Benzylpiperidin-4-yl)methanol Pro: Readily available and cost-effective. Con: Susceptible to N-dealkylation and aromatic hydroxylation, leading to rapid metabolism.[7][11]Early-stage SAR studies, proof-of-concept synthesis.[12]
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Pro: The Boc protecting group offers excellent stability and is easily removed under acidic conditions. Allows for N-functionalization late in the synthesis. Con: Requires an additional deprotection step.Multi-step syntheses requiring orthogonal protection strategies.
(1-(4-Fluorobenzyl)piperidin-4-yl)methanol Pro: Offers some metabolic protection compared to the unsubstituted benzyl group. Con: Less effective at blocking metabolism than the 2,6-difluoro analogue. Para-hydroxylation is still a potential metabolic pathway.[13]Used when a moderate increase in metabolic stability is desired without the stronger electronic effects of the 2,6-difluoro substitution.[14]
4-Piperidinemethanol Pro: Simple, unprotected scaffold for direct N-alkylation or N-arylation. Con: The secondary amine can be reactive under various conditions, potentially complicating synthetic routes.Direct elaboration in single-step N-functionalization reactions.[15]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Piperidinemethanol (A Comparative Synthesis)

This protocol outlines a standard reductive amination to synthesize the featured compound and its non-fluorinated analogue, illustrating a common synthetic route.

dot

Sources

Safety Operating Guide

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

As a laboratory professional or drug development scientist, proper chemical waste management is as critical as the experimental design itself. (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a specialized fluorinated heterocyclic building block used in pharmaceutical synthesis[1]. Because it contains stable carbon-fluorine (C-F) bonds, its disposal requires strict adherence to halogenated waste protocols to prevent environmental contamination and the dangerous release of hydrogen fluoride (HF) gas during destruction[2][3].

This guide provides authoritative, step-by-step methodologies for the safe logistical handling, segregation, and disposal of this compound, ensuring your laboratory maintains compliance with Resource Conservation and Recovery Act (RCRA) standards and environmental best practices.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Chemical Profile & Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanolTarget compound for disposal.
CAS Number 1593476-77-7[1]Use for inventory tracking and waste manifesting.
Molecular Formula C₁₃H₁₇F₂NOContains two fluorine atoms; mandates halogenated disposal[2].
Chemical Class Fluorinated cyclic secondary amine / AlcoholActs as a weak organic base; incompatible with strong oxidizers.
EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvent streams[4][5].
Combustion Hazard Generates Hydrogen Fluoride (HF)Cannot be disposed of via standard fuel blending[2][6].
The Mechanistic Logic of Fluorinated Waste Segregation

A common operational error in laboratories is comingling fluorinated organics with general non-halogenated solvent waste (like ethanol or acetone). Non-halogenated waste is frequently recycled or sent to cement kilns for "fuel blending" (burned for energy recovery)[2][6].

However, the C-F bond is exceptionally strong. When (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is subjected to standard combustion temperatures, the fluorine radicals react with hydrogen to form highly toxic and corrosive Hydrogen Fluoride (HF) gas[3]. HF destroys standard incinerator refractory linings and poses severe environmental hazards. Therefore, this compound must be routed exclusively to high-temperature hazardous waste incinerators equipped with caustic scrubbers designed to neutralize acidic gases[7].

Waste Segregation & Accumulation Protocols

To ensure a self-validating safety system, implement the following step-by-step methodologies in your laboratory's Satellite Accumulation Area (SAA).

Protocol A: Setup of the Satellite Accumulation Area (SAA)
  • Select the Receptacle: Obtain a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass carboys are required. Do not use metal containers, as trace degradation of the amine or impurities could cause corrosion.

  • Labeling (Critical Step): Affix a standardized hazardous waste label. The label must explicitly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste - Contains Fluorinated Amine"

    • The exact chemical name: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Ventilation: Store the SAA container inside a certified flammable storage cabinet or under a continuously vented fume hood[5][8].

Protocol B: Liquid Waste Segregation & Transfer
  • Verify Compatibility: Ensure the waste mixture contains less than 20% water if it is to be classified as a halogenated organic solvent waste[4]. If the waste is highly aqueous (>80% water), it must be collected in a separate "Halogenated Aqueous Waste" container[7].

  • Transfer: Using appropriate PPE (nitrile gloves, splash goggles, and a lab coat), transfer the reaction mother liquor or unused (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol solutions into the designated halogenated waste container using a dedicated HDPE funnel.

  • Seal: Immediately cap the container tightly after the transfer. Never leave waste funnels resting in open containers, as this violates EPA emission standards and allows volatile components to escape[5].

Protocol C: Solid Waste (Contaminated Consumables)
  • Collect Consumables: Place all contaminated pipette tips, weighing boats, filter papers, and silica gel from chromatography into a puncture-proof, sealable poly-bag or dedicated solid waste drum.

  • Label: Mark the container as "Solid Hazardous Waste - Contaminated with Fluorinated Organics."

  • Segregate from Biohazards: Never place chemically contaminated solids into red biohazard bags, as hazardous waste contractors cannot legally process biohazard-labeled waste[5].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for routing (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol waste streams to ensure regulatory compliance.

WasteSegregation Start Waste Generation: (1-(2,6-Difluorobenzyl) piperidin-4-yl)methanol CheckState What is the physical state of the waste? Start->CheckState Solid Solid Waste (Consumables/Silica) CheckState->Solid Solid Liquid Liquid Waste (Solutions/Solvents) CheckState->Liquid Liquid Incineration High-Temp Incineration with Caustic Scrubbing Solid->Incineration CheckAqueous Is water content greater than 20%? Liquid->CheckAqueous HalogenatedOrg Halogenated Organic Waste Stream CheckAqueous->HalogenatedOrg No (<20%) HalogenatedAq Halogenated Aqueous Waste Stream CheckAqueous->HalogenatedAq Yes (>20%) HalogenatedOrg->Incineration HalogenatedAq->Incineration

Caption: Decision matrix for segregating fluorinated piperidine waste based on physical state and aqueous content.

Final Disposal & Incineration Logistics

Once the SAA container reaches 90% capacity, it must be transferred to the central accumulation area for contractor pickup.

Contractor Handoff Requirements: When transferring custody to a licensed hazardous waste disposal contractor, provide a detailed inventory. The contractor will route the (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol waste to a specialized facility.

The Destruction Mechanism: The ultimate disposal method is Rotary Kiln Incineration or Liquid Injection Incineration [7]. The incinerator operates at extreme temperatures (typically >1,000°C) to ensure the complete cleavage of the stable carbon-fluorine bonds via free radical initiation[3]. Because this process generates HF, the incinerator's exhaust gas is immediately passed through a caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber neutralizes the HF gas into harmless, inert fluoride salts (e.g., calcium fluoride), which are then safely deposited in a secure landfill[3][7].

By strictly controlling the waste stream from the benchtop to the incinerator, laboratories prevent the release of toxic PICs (Products of Incomplete Combustion) and maintain an unbroken chain of environmental stewardship.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Synthesis of Structural Analog Data

The primary principle of this guide is to derive a presumed hazard profile by examining the constituent parts of the target molecule: the piperidine-4-yl-methanol core and the 2,6-Difluorobenzyl group.

  • (A) The Piperidine Core Hazard: The unsubstituted core, 4-Piperidinemethanol, is classified as a hazardous chemical that causes severe skin burns and eye damage.[1] This corrosive nature is a critical driver for our PPE recommendations, demanding a high level of dermal and ocular protection.

  • (B) The Difluorobenzyl Moiety Hazard: Analogs such as 2,6-Difluorobenzyl alcohol are known to cause skin and serious eye irritation.[2] While less severe than corrosion, this property reinforces the need for diligent protection.

Combining these, we must operate under the assumption that (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is, at a minimum, corrosive to the skin and eyes and an irritant upon inhalation. The full toxicological properties have not been investigated, mandating a cautious approach.[3]

Hazard ComponentAnalog CompoundKnown HazardsImplication for PPE
Piperidine Core 4-PiperidinemethanolCauses severe skin burns and eye damage (Corrosive)[1]Requires chemical-resistant gloves, a lab coat, and full-coverage eye/face protection.
Benzyl Moiety 2,6-Difluorobenzyl AlcoholCauses skin and serious eye irritation[2]Reinforces the need for robust skin and eye protection.
Inhalation General (dust/aerosol)May cause respiratory irritationMandates handling within a chemical fume hood or with respiratory protection.

The Core Protocol: Personal Protective Equipment (PPE) Selection

All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory.

Eye and Face Protection

Due to the high risk of severe eye damage, standard safety glasses are insufficient.

  • Mandatory: Tightly fitting chemical splash goggles approved under NIOSH or EN 166 standards.[4]

  • Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., large-scale transfers, heating solutions), a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection

The presumed corrosive nature of this compound requires comprehensive skin protection.

  • Gloves: Handle with chemical-resistant gloves inspected prior to use. Nitrile gloves are a common starting point, but it is crucial to consult the manufacturer's resistance guide for the specific solvent being used. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] For extended work, consider heavier-duty gloves or a double-gloving protocol.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and underlying skin.[5] Ensure sleeve length is sufficient to prevent wrist exposure.

  • Additional Protection: For handling larger quantities (>10g) or in situations with a high risk of spillage, a chemical-resistant apron and boots should be considered.[3]

Respiratory Protection

All routine work should be performed inside a chemical fume hood to prevent inhalation.

  • Standard Operations: No respirator is required if work is conducted within a properly functioning chemical fume hood.

  • Emergency or Maintenance Scenarios: If exposure limits are exceeded or in the event of a large spill outside of a containment hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. Use of respirators requires prior training and fit-testing.[5]

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Initial Assessment cluster_ppe PPE Selection start Handling (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol fume_hood Is work inside a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves (or equivalent) - Lab Coat fume_hood->base_ppe  Yes stop_work STOP WORK Consult EHS fume_hood->stop_work  No operation_type Nature of Operation? base_ppe->operation_type face_shield Add Face Shield respirator NIOSH-Approved Respirator (Requires Fit-Testing) operation_type->face_shield High Splash Potential (e.g., large volume transfer) operation_type->respirator Spill / Fume Hood Failure (Emergency Use Only)

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural and disposal considerations.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure a chemical spill kit is accessible.

  • Donning PPE: Put on all required PPE as described in Section 2 before handling the primary container.

  • Weighing/Transfer: If handling a solid, perform transfers carefully to avoid generating dust. Use a spatula and weigh paper within the hood. If handling a solution, use appropriate glassware and transfer liquids slowly to prevent splashing.

  • Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Spill Management
  • Evacuate: Alert others in the immediate area.

  • Contain: If the spill is small and you are trained to handle it, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste: Dispose of all cleanup materials as hazardous waste.[7]

Waste Disposal Plan

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Segregation: Do not mix this waste with other streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Containerization: Collect all waste containing (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol in a dedicated, properly sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[3] Observe all federal, state, and local environmental regulations.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical. Show the Safety Data Sheet of an analogous compound to the responding medical personnel.

  • Eye Contact: Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention as chemical burns may result.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms such as dizziness, headache, or respiratory irritation occur, get medical attention immediately.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

References

  • Safety Data Sheet - SAFIN.NET. SAFIN.NET. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Methanol - Standard Operating Procedure - UCSB. University of California, Santa Barbara. [Link]

  • Safety Data Sheet: Methanol D4 - Carl ROTH. Carl ROTH. [Link]

  • Methanol toxicity - WikEM. WikEM. [Link]

  • Methanol Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Methanol toxicity - Wikipedia. Wikipedia. [Link]

  • Methanol: toxicological overview - GOV.UK. GOV.UK. [Link]

  • methanol Interim AEGL Document - EPA. U.S. Environmental Protection Agency. [Link]

Sources

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Retrosynthesis Analysis

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